3-Fluoro-4-methylphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOOCAXPERKNMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379128 | |
| Record name | 3-Fluoro-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-78-8 | |
| Record name | 3-Fluoro-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Fluoro-4-methylphenol (CAS 452-78-8) for Advanced Research Applications
This guide provides a comprehensive technical overview of 3-Fluoro-4-methylphenol, a critical fluorinated building block for professionals in pharmaceutical research, agrochemical synthesis, and materials science. We will delve into its physicochemical properties, structural characterization, synthesis protocols, and key applications, offering insights grounded in established scientific principles.
Introduction: The Strategic Role of Fluorination
This compound (also known as 3-Fluoro-p-cresol) is a strategically designed aromatic compound featuring a phenol ring substituted with a fluorine atom at the meta-position and a methyl group at the para-position.[1] This unique arrangement makes it a highly valuable intermediate for constructing complex molecules.[1] In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance the pharmacological profile of drug candidates.[2][3] The high electronegativity of fluorine can modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity, often leading to improved potency and bioavailability.[1][2][4] This guide serves as a practical resource for researchers looking to leverage the unique properties of this compound in their development pipelines.
Section 1: Physicochemical Properties & Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is foundational to its effective application. This compound typically appears as a colorless to light yellow liquid or a white to light orange solid, depending on purity and ambient temperature.[5] It is soluble in common organic solvents and has moderate solubility in water.[5]
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 452-78-8 | [5][6] |
| Molecular Formula | C₇H₇FO | [5] |
| Molecular Weight | 126.13 g/mol | |
| Melting Point | 72 °C | [6][7] |
| Boiling Point | 194.2 - 196 °C | [6][7][] |
| Density | ~1.17 g/cm³ | [7][] |
| Flash Point | 83.6 °C | [7] |
| pKa | 9.27 ± 0.18 (Predicted) | [7] |
| LogP | 1.84 (Predicted) | [7] |
Structural Confirmation: A Spectroscopic Approach
Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic workflow. Spectroscopic methods provide a definitive fingerprint of the molecular structure.
Caption: Chemical Structure of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is crucial for confirming the substitution pattern on the aromatic ring. For this compound, one would expect to see distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. A representative spectrum shows a singlet for the methyl group (CH₃) at approximately 2.12 ppm and multiplets for the aromatic protons around 6.52-6.98 ppm.[9] The hydroxyl proton (OH) often appears as a broad singlet.[9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique reveals the number of unique carbon environments. The spectrum will show distinct peaks for the methyl carbon, the four aromatic carbons with attached protons, and the two quaternary aromatic carbons (one bonded to the hydroxyl group and the other to the fluorine atom).
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups.[10] Key absorptions for this molecule include a broad peak in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the phenol group. C-H stretches for the aromatic ring and methyl group will appear around 2850-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ range. A strong absorption corresponding to the C-F bond stretch will also be present, typically in the 1000-1300 cm⁻¹ region.
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound.[10] The molecular ion peak (M+) for C₇H₇FO would be observed at an m/z (mass-to-charge ratio) of approximately 126.13. Analysis of the fragmentation pattern can provide further structural confirmation.
Section 2: Synthesis & Purification Strategies
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure good yield and high purity. A common and reliable laboratory-scale method involves the diazotization of 3-Fluoro-4-methylaniline, followed by hydrolysis.
Synthetic Workflow Overview
The causality behind this synthetic choice lies in its reliability and the commercial availability of the starting material, 3-Fluoro-4-methylaniline. Diazotization is a classic and well-understood method for converting an aromatic amine into a versatile diazonium salt intermediate, which can then be readily converted to a phenol.
Caption: Workflow for the Synthesis of this compound.
Self-Validating Laboratory Protocol
This protocol is designed to be self-validating, with clear checkpoints for ensuring the reaction is proceeding as expected.
Materials:
-
3-Fluoro-4-methylaniline (starting material)
-
Sulfuric acid (10% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent system)
-
Ice
Procedure:
-
Dissolution: Dissolve 3-Fluoro-4-methylaniline (5g, 39.95 mmol) in a 10% aqueous sulfuric acid solution (100ml) in a flask.[9] The use of an acid is essential to form the anilinium salt, which is soluble and ready for diazotization.
-
Cooling: Cool the solution to 0°C in an ice bath.[9] Low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.
-
Diazotization: Slowly add a solution of sodium nitrite (5.5g, 79.90 mmol) in a minimal amount of water.[9] Maintain the temperature at 0°C and stir for 30 minutes.[9] The formation of nitrous acid in situ reacts with the amine to form the diazonium salt.
-
Hydrolysis: After 30 minutes, slowly heat the reaction mixture to 80°C and maintain for several hours.[9] This thermal decomposition step replaces the diazonium group (-N₂⁺) with a hydroxyl group (-OH), releasing nitrogen gas.
-
Workup & Extraction: Quench the reaction by adding ice water and transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate.[9] Ethyl acetate is chosen for its ability to efficiently dissolve the organic product while being immiscible with water.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate to remove residual water.[9] Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purification & Validation: Purify the crude residue by column chromatography using a hexane:ethyl acetate gradient (e.g., starting at 8:1).[9] Collect the fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product. The final validation of the purified product's identity and purity should be performed using the spectroscopic methods outlined in Section 1.
Section 3: Applications in Research & Development
This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block used to synthesize more complex molecules.[1][5]
-
Pharmaceuticals: Its primary use is in medicinal chemistry for lead optimization.[1] The fluorine atom can block sites of metabolic oxidation, thereby increasing a drug's half-life.[1][4] It can also alter the pKa of nearby functional groups or participate in favorable electrostatic interactions within a protein's binding pocket, enhancing potency and selectivity.[2]
-
Agrochemicals: Similar to pharmaceuticals, the strategic placement of fluorine can enhance the efficacy and environmental stability of pesticides and herbicides.[1][4]
-
Materials Science: As a fluorinated aromatic compound, it can be used to create derivatives for developing fluorinated polymers and coatings with enhanced chemical stability and thermal resistance.[4]
Section 4: Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety. This compound should be handled with appropriate personal protective equipment (PPE).
GHS Hazard Information
| Hazard Class & Statement | Pictogram | Signal Word |
| H302: Harmful if swallowed. | GHS07 (Exclamation Mark) | Warning |
| H319: Causes serious eye irritation. | GHS07 (Exclamation Mark) | Warning |
| H412: Harmful to aquatic life with long lasting effects. | None | Warning |
Data sourced from representative Safety Data Sheets (SDS).
Handling & Storage Protocol:
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear standard PPE, including safety glasses, nitrile gloves, and a lab coat.[11] Avoid breathing dust or vapors and prevent contact with skin and eyes.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][11] Keep away from oxidizing agents and incompatible materials.[4] Recommended storage is often at room temperature or under refrigerated conditions (2-8 °C) for long-term stability.[4][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. leapchem.com [leapchem.com]
- 5. CAS 452-78-8: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound CAS#: 452-78-8 [amp.chemicalbook.com]
- 7. This compound|lookchem [lookchem.com]
- 9. This compound | 452-78-8 [chemicalbook.com]
- 10. lehigh.edu [lehigh.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methylphenol, a strategically substituted aromatic compound, has emerged as a valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic and steric properties, conferred by the synergistic interplay of the hydroxyl, fluorine, and methyl groups, make it an attractive scaffold for the synthesis of complex molecular architectures with tailored biological and physical characteristics.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its spectroscopic signature, reactivity, and applications in drug discovery, alongside essential safety and handling protocols.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature with a melting point of approximately 72°C.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 452-78-8 | [2] |
| Molecular Formula | C₇H₇FO | [2] |
| Molecular Weight | 126.13 g/mol | [2] |
| Melting Point | 72 °C | [2] |
| Boiling Point | 194.2 °C at 760 mmHg | [2] |
| Density | 1.164 g/cm³ | [2] |
| Flash Point | 83.6 °C | [2] |
| pKa | 9.27 ± 0.18 (Predicted) | [2] |
Spectroscopic Analysis
The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.
1.1.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts and coupling constants are influenced by the electronic effects of the substituents.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity & Coupling Constants (J) |
| H-2 | ~6.8-7.0 | ~115-117 | d, J(H,F) ≈ 8-10 Hz |
| H-5 | ~6.6-6.8 | ~118-120 | d, J(H,H) ≈ 8-9 Hz |
| H-6 | ~6.9-7.1 | ~125-127 | d, J(H,H) ≈ 8-9 Hz |
| -OH | Variable | - | br s |
| -CH₃ | ~2.2-2.3 | ~16-18 | s |
| C-1 | - | ~152-154 (d, J(C,F) ≈ 240-250 Hz) | - |
| C-2 | - | ~115-117 (d, J(C,F) ≈ 20-25 Hz) | - |
| C-3 | - | ~155-157 (d, J(C,F) ≈ 2-3 Hz) | - |
| C-4 | - | ~122-124 (d, J(C,F) ≈ 6-8 Hz) | - |
| C-5 | - | ~118-120 | - |
| C-6 | - | ~125-127 | - |
Note: The predicted values are based on typical chemical shifts for substituted phenols and fluorinated aromatic compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.
1.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3600-3200 | O-H stretch (hydroxyl) | Strong, broad |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2950-2850 | C-H stretch (methyl) | Medium |
| 1600-1450 | C=C stretch (aromatic ring) | Medium-Strong |
| 1260-1180 | C-O stretch (phenol) | Strong |
| 1150-1000 | C-F stretch | Strong |
1.1.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z = 126. The fragmentation pattern would likely involve the loss of a methyl radical (CH₃) to give a fragment at m/z = 111, and the loss of a carbon monoxide (CO) molecule, a common fragmentation pathway for phenols, to yield a fragment at m/z = 98.[3]
Chemical Reactivity and Synthetic Utility
The reactivity of the aromatic ring in this compound is governed by the directing and activating/deactivating effects of the hydroxyl, fluorine, and methyl substituents. This intricate balance dictates the regioselectivity of electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution: A Tale of Three Substituents
The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing.[4] Conversely, the fluorine (-F) atom is a deactivating but ortho-, para-directing substituent due to the interplay of its strong inductive electron-withdrawing effect and its weaker resonance electron-donating effect.
The overall outcome of an electrophilic aromatic substitution reaction on this compound is a result of the cumulative influence of these three groups. The powerful activating and directing effect of the hydroxyl group typically dominates, directing incoming electrophiles to the positions ortho and para to it.
Caption: Logical relationship of substituent effects on reactivity.
Common Synthetic Transformations
This compound serves as a versatile starting material for a variety of chemical transformations, including:
-
Nitration: Introduction of a nitro group, typically at the position ortho to the hydroxyl group, to yield 5-fluoro-4-methyl-2-nitrophenol.[2]
-
Halogenation: Further halogenation of the aromatic ring.
-
Alkylation and Acylation: Reactions at the hydroxyl group (O-alkylation/acylation) or on the aromatic ring (Friedel-Crafts reactions).
-
Coupling Reactions: Participation in various cross-coupling reactions to form more complex molecules.
Experimental Protocol: Electrophilic Nitration
The following is a representative protocol for the nitration of this compound.
Objective: To synthesize 5-fluoro-4-methyl-2-nitrophenol.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid while maintaining the temperature.
-
In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of this compound, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for the nitration of this compound.
Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] this compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) due to its unique substitution pattern.[1] The fluorine atom can block sites of metabolism, while the methyl and hydroxyl groups provide handles for further chemical modification.[1]
Safety, Handling, and Disposal
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification
Table 4: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| Chronic Aquatic Toxicity (Category 3) | H412: Harmful to aquatic life with long lasting effects |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[5][6]
-
Personal Protective Equipment:
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
Storage and Incompatibilities
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong bases, and acid chlorides.
Disposal
Dispose of this compound and its contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7] Do not dispose of down the drain.[8]
Conclusion
This compound is a valuable and versatile chemical intermediate with a unique combination of substituents that provide a powerful tool for molecular design. A thorough understanding of its spectroscopic properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development, particularly in the pursuit of novel therapeutics.
References
- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. This compound|lookchem [lookchem.com]
- 3. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. youtube.com [youtube.com]
- 5. monash.edu [monash.edu]
- 6. otago.ac.nz [otago.ac.nz]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
An In-depth Technical Guide to the Melting Point of 3-Fluoro-4-methylphenol
This guide provides a comprehensive examination of the melting point of 3-Fluoro-4-methylphenol (CAS No. 452-78-8), a key intermediate in pharmaceutical synthesis.[1][2][3] We will move beyond a simple statement of the value to explore the underlying physicochemical principles, standardized measurement methodologies, and the critical role of this parameter in ensuring material quality and purity. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep and practical understanding of this fundamental property.
Core Physicochemical Profile of this compound
The melting point is a cornerstone physical property, offering immediate insight into the identity and purity of a crystalline solid. For this compound, this value is part of a larger set of characteristics that define its behavior in chemical processes.
| Property | Value | Source(s) |
| Melting Point | 72 °C | [1][2] |
| Molecular Formula | C₇H₇FO | [1][4] |
| Molecular Weight | 126.13 g/mol | [1][4] |
| Boiling Point | 194.2 °C at 760 mmHg | [1] |
| CAS Number | 452-78-8 | [1][2][3][4] |
| Appearance | Solid | [5] |
| Density | 1.164 g/cm³ | [1] |
The Science of Melting: A Molecular Perspective
The melting point of a pure crystalline solid is the temperature at which it transitions from an ordered solid lattice to a disordered liquid state at atmospheric pressure. This transition requires sufficient thermal energy to overcome the intermolecular forces holding the molecules in fixed positions.[6]
For this compound, the key intermolecular forces at play are:
-
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This is the strongest intermolecular force present and is the primary reason for its solid state at room temperature and its relatively high melting point compared to non-hydroxylated analogues.
-
Dipole-Dipole Interactions: The high electronegativity of the fluorine atom and the oxygen atom creates a significant molecular dipole, leading to electrostatic attractions between adjacent molecules.[7]
-
Van der Waals Forces (London Dispersion Forces): These temporary, induced dipoles exist in all molecules and increase with molecular size and surface area.[8]
The specific melting point of 72 °C is a direct consequence of the energy balance required to disrupt this network of forces. The substitution pattern is critical; the presence and position of the fluorine and methyl groups influence the molecule's symmetry and how efficiently it can pack into a crystal lattice, which in turn affects the strength of the collective intermolecular interactions.[9]
The Critical Role of Purity: Melting Point Depression
A core tenet of physical chemistry is that impurities disrupt a crystal lattice.[6] This disruption introduces energetic defects, making the lattice less stable and thus easier to break apart. Thermodynamically, the presence of a soluble impurity increases the entropy of the liquid phase, which, according to the Gibbs free energy equation for phase transition (ΔG = ΔH - TΔS), results in a lower melting temperature (Tₘ).[10]
This phenomenon, known as melting point depression , has two practical consequences for the analyst:
-
Lowered Melting Point: An impure sample will melt at a temperature lower than the pure compound.
-
Broadened Melting Range: The melting process will occur over a wider temperature range (e.g., 68-71 °C) rather than a sharp, narrow range (e.g., 71.5-72 °C) characteristic of a pure substance.[6][10]
Therefore, the melting point is not just an identification tag but a reliable and rapid indicator of purity.[3]
Methodologies for Accurate Melting Point Determination
Accurate and reproducible melting point determination requires standardized protocols and calibrated instrumentation. We will detail two primary methods: the universally adopted capillary method and the more advanced Differential Scanning Calorimetry (DSC).
Standard Protocol: Capillary Melting Point Determination (USP <741> / ASTM E324)
This method is the global standard for pharmacopeial and materials science applications.[1][2][3][11] It involves heating a small, powdered sample in a capillary tube within a calibrated heating block and observing the temperatures at which melting begins and completes.
Experimental Protocol: Digital Melting Point Apparatus
-
Instrument Calibration (Self-Validation):
-
Causality: Instrument accuracy can drift. Calibration ensures the temperature displayed is the true temperature. This is the foundation of a self-validating system.
-
Procedure: Using certified reference standards with melting points bracketing the expected value (72 °C), perform a melting point determination. For example, use Benzophenone (47-49 °C) and Benzoic Acid (121-123 °C).[4][12][13] Adjust the instrument's calibration settings if the observed values are outside the certified range. Document this calibration.
-
-
Sample Preparation:
-
Causality: A finely powdered, dry sample ensures uniform heat transfer and efficient, dense packing, preventing air pockets that would insulate parts of the sample and lead to an artificially broad melting range.[14]
-
Procedure: Place a small amount of this compound on a clean, dry watch glass. If not already a fine powder, gently crush it using a spatula. The sample must be completely dry, as residual solvent acts as an impurity.
-
-
Capillary Tube Loading:
-
Causality: An appropriate sample height (2-3 mm) is critical. Too much sample creates a thermal gradient within the sample itself, causing it to melt over a wider, inaccurate range. Too little makes observation difficult.
-
Procedure: Press the open end of a glass capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. The final packed height should be 2-3 mm.
-
-
Measurement:
-
Causality: The heating rate is the most critical experimental parameter. A rapid heating rate will cause the thermometer's reading to lag behind the true sample temperature, resulting in an erroneously high and broad melting range. A slow rate (~1 °C/minute) near the melting point is essential for thermal equilibrium between the sample, heating block, and thermometer.[2][15]
-
Procedure: a. Place the loaded capillary into the heating block of the apparatus. b. Set a rapid "ramp" temperature to approximately 62 °C (10 °C below the expected melting point). c. Once the temperature stabilizes, change the heating rate to a slow ramp of 1 °C per minute. d. Observe the sample through the magnifying lens. e. Record T₁: The temperature at which the first drop of liquid appears. f. Record T₂: The temperature at which the last solid crystal melts into liquid. g. The melting range is reported as T₁ - T₂.
-
-
Post-Analysis:
-
Allow the apparatus to cool. Use a fresh capillary tube for every subsequent measurement.
-
Workflow for Capillary Melting Point Determination
Caption: Workflow for USP/ASTM-compliant capillary melting point determination.
Advanced Protocol: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides more quantitative data than the capillary method. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16][17]
Principle of Operation: When the sample of this compound reaches its melting point, it undergoes an endothermic phase transition. To keep the sample temperature increasing at the same rate as the reference, the instrument must supply more heat to the sample. This absorption of heat is detected as a peak in the DSC thermogram. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion (ΔHfus).[18]
Experimental Protocol: DSC Analysis
-
Instrument Calibration:
-
Causality: Both the temperature axis and the heat flow (enthalpy) axis must be calibrated to ensure accurate data.
-
Procedure: Calibrate the instrument using a high-purity certified reference material like Indium (MP: 156.6 °C, ΔHfus: 28.54 J/g).
-
-
Sample Preparation:
-
Procedure: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.
-
-
Measurement:
-
Procedure: a. Place the sample pan and an empty reference pan into the DSC cell. b. Equilibrate the cell at a starting temperature, e.g., 25 °C. c. Ramp the temperature at a controlled rate (e.g., 5 or 10 °C/min) under an inert nitrogen atmosphere (50 mL/min flow rate). d. Continue heating to a temperature well past the melt, e.g., 100 °C.
-
-
Data Analysis:
-
Procedure: Using the instrument's software, analyze the resulting thermogram.
-
Melting Point (Tₘ): Determined from the extrapolated onset of the endothermic melting peak.
-
Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak.
-
Workflow for DSC Melting Point Analysis
Caption: Workflow for melting point analysis via Differential Scanning Calorimetry.
Safety and Handling
According to safety data, this compound is classified as harmful if swallowed (Acute Tox. 4 Oral), causes serious eye irritation (Eye Irrit. 2), and may be harmful to aquatic life.[5]
Mandatory Precautions:
-
Always handle the compound in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the full Safety Data Sheet (SDS) before handling.
Conclusion
The melting point of this compound, established at 72 °C , is a fundamental parameter that transcends simple identification. It serves as a rapid and effective proxy for purity, governed by the compound's unique intermolecular forces. Accurate determination relies on adherence to standardized protocols, such as those outlined by the USP and ASTM, with meticulous attention to instrument calibration and a controlled heating rate. While the capillary method provides a reliable melting range, Differential Scanning Calorimetry offers a more quantitative analysis, yielding both the melting point and the enthalpy of fusion. For any scientist working with this compound, a rigorous and well-documented approach to melting point determination is an indispensable component of quality control and research integrity.
References
- 1. store.astm.org [store.astm.org]
- 2. uspbpep.com [uspbpep.com]
- 3. infinitalab.com [infinitalab.com]
- 4. reagecon.com [reagecon.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. ibchem.com [ibchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 9. mdpi.com [mdpi.com]
- 10. grokipedia.com [grokipedia.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. mt.com [mt.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. â©741⪠Melting Range or Temperature [doi.usp.org]
- 15. youtube.com [youtube.com]
- 16. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 17. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
An In-depth Technical Guide to the Solubility of 3-Fluoro-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that a comprehensive grasp of a compound's physicochemical properties is fundamental to its successful application, particularly in the realms of pharmaceutical development and analytical chemistry. This guide provides an in-depth exploration of the solubility of 3-fluoro-4-methylphenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. We will delve into the theoretical underpinnings of its solubility, present robust experimental protocols for its determination, and discuss the critical factors that influence its behavior in solution. This document is structured to provide not just data, but a foundational understanding of the principles at play, empowering researchers to make informed decisions in their laboratory work.
Introduction to this compound: A Molecule of Interest
This compound, also known as 3-fluoro-p-cresol, is an aromatic organic compound with the chemical formula C₇H₇FO.[1] Its structure, featuring a phenol ring substituted with a fluorine atom and a methyl group, imparts a unique combination of properties that make it a valuable building block in organic synthesis. The presence of the fluorine atom can significantly alter the electronic environment of the phenol ring, influencing its acidity, reactivity, and intermolecular interactions. A thorough understanding of its solubility is therefore paramount for its effective handling, reaction optimization, and formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 452-78-8 | [1] |
| Molecular Formula | C₇H₇FO | [1] |
| Molecular Weight | 126.13 g/mol | [1] |
| Appearance | White to light yellow to light orange powder to lump | [2] |
| Melting Point | 72 °C | [1][2] |
| Boiling Point | 194.2 °C at 760 mmHg | [1] |
| Predicted pKa | 9.27 ± 0.18 | [1] |
| Predicted LogP | 1.83970 | [1] |
The Theoretical Framework of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For this compound, its solubility is a nuanced interplay of several structural features:
-
The Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for favorable interactions with polar solvents, most notably water.[3]
-
The Aromatic Ring: The benzene ring is nonpolar and hydrophobic. This substantial part of the molecule prefers to interact with nonpolar solvents. The size of this aryl group can limit the solubility in polar solvents.[3]
-
The Methyl Group (-CH₃): This is a nonpolar, electron-donating group that slightly increases the hydrophobicity of the molecule.
-
The Fluorine Atom (-F): Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This can influence the acidity of the phenolic proton and the overall polarity of the molecule, thereby affecting its solubility.
Aqueous Solubility and the Influence of pH
The solubility of this compound in water is expected to be moderate. The hydroxyl group can form hydrogen bonds with water molecules, promoting dissolution. However, the hydrophobic character of the fluorinated methyl-substituted benzene ring will limit its aqueous solubility.
A critical factor governing the aqueous solubility of any ionizable compound is the pH of the solution. This compound is a weak acid, and its predicted pKa of 9.27 indicates that it will exist predominantly in its neutral, less soluble form at acidic and neutral pH.[1] As the pH of the solution approaches and surpasses the pKa, the phenolic proton will dissociate, forming the more polar and, consequently, more water-soluble phenolate anion.
Caption: The effect of pH on the ionization and solubility of this compound.
Solubility in Organic Solvents
Based on its chemical structure and a predicted LogP value of 1.83970, this compound is anticipated to be readily soluble in a range of organic solvents.[1] The LogP, or partition coefficient, is a measure of a compound's lipophilicity, with a positive value indicating a preference for a nonpolar environment.
-
Polar Protic Solvents (e.g., Ethanol): High solubility is expected due to the ability of both the solute and solvent to engage in hydrogen bonding.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): Good solubility is predicted. While these solvents cannot donate hydrogen bonds, they can act as hydrogen bond acceptors and have dipole-dipole interactions with the phenol.
-
Nonpolar Solvents (e.g., Hexane): Lower solubility is anticipated compared to polar organic solvents, as the primary interactions would be weaker van der Waals forces.
Experimental Determination of Solubility: A Self-Validating Protocol
To ensure the scientific integrity of solubility data, a well-designed and validated experimental protocol is essential. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
The Shake-Flask Method: A Step-by-Step Workflow
This protocol outlines the determination of the solubility of this compound in various solvents at controlled temperatures.
Materials:
-
This compound (purity >98%)
-
Selected solvents: Deionized water, Ethanol (95%), Acetone, Dichloromethane
-
Calibrated analytical balance
-
Scintillation vials with screw caps
-
Constant temperature orbital shaker/incubator
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or other compatible material)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
To each vial, add a known volume of the respective solvent (e.g., 5 mL).
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
For efficient separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed container. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.
-
Caption: Workflow for the shake-flask solubility determination method.
Analytical Method Validation for Quantification
The trustworthiness of the solubility data is directly dependent on the validity of the analytical method used for quantification.
UV-Vis Spectrophotometry:
-
Principle: Phenolic compounds exhibit characteristic UV absorbance. A calibration curve of absorbance versus known concentrations of this compound can be used for quantification.
-
Validation Parameters:
-
Linearity and Range: A series of standard solutions of known concentrations are prepared and their absorbance is measured. A linear relationship between absorbance and concentration should be established (R² > 0.99).
-
Accuracy: Determined by spiking a sample with a known amount of the analyte and measuring the recovery.
-
Precision: Assessed by analyzing replicate samples to determine the repeatability and intermediate precision.
-
Specificity: The ability to measure the analyte in the presence of other components.
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC provides high separation efficiency and is suitable for complex mixtures. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and a UV detector is commonly used for phenols.
-
Validation Parameters: Similar to UV-Vis, including linearity, range, accuracy, precision, and specificity. System suitability tests should also be performed to ensure the chromatographic system is performing adequately.
Summary of Expected Solubility Behavior
While experimental data is the gold standard, the following table summarizes the expected solubility of this compound based on its physicochemical properties.
Table 2: Predicted Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Water (pH < 8) | Polar Protic | Moderate to Low | Hydrogen bonding potential is offset by the hydrophobic aromatic ring. |
| Water (pH > 10) | Polar Protic | High | Formation of the more polar and water-soluble phenolate anion. |
| Ethanol | Polar Protic | High | "Like dissolves like"; both are capable of hydrogen bonding. |
| Acetone | Polar Aprotic | High | Good dipole-dipole interactions and hydrogen bond accepting capability. |
| Dichloromethane | Polar Aprotic | High | Favorable dipole-dipole interactions. |
| Hexane | Nonpolar | Low | Mismatch in polarity; interactions are limited to weak van der Waals forces. |
Conclusion
The solubility of this compound is a multifaceted property governed by a delicate balance of intermolecular forces. Its moderate aqueous solubility can be significantly enhanced at alkaline pH due to the deprotonation of the phenolic hydroxyl group. In organic solvents, its solubility is generally high, particularly in polar aprotic and protic solvents. For accurate and reliable solubility data, the shake-flask method coupled with a validated analytical technique such as UV-Vis spectrophotometry or HPLC is the recommended approach. This guide provides the theoretical foundation and a robust experimental framework to empower researchers in their work with this important chemical intermediate.
References
Foreword: The Strategic Value of Fluorination in Phenolic Scaffolds
An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methylphenol
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate lipophilicity and bioavailability.[1]
This compound (also known as 3-fluoro-p-cresol) is a particularly valuable structural motif. It serves as a critical building block for a range of complex molecules, including targeted pharmaceuticals and advanced agrochemicals.[1][2] The specific placement of the fluorine atom at the meta-position relative to the hydroxyl group, combined with the para-methyl group, offers a unique electronic and steric profile for further synthetic elaboration. This guide provides an in-depth examination of the scientifically robust and field-proven pathways for the synthesis of this important intermediate, designed for researchers, chemists, and professionals in drug development.
Pathway 1: The Classic Approach—Balz-Schiemann Reaction of 3-Amino-4-methylphenol
The Balz-Schiemann reaction is a venerable and reliable method for introducing a fluorine atom onto an aromatic ring.[3] It proceeds via the thermal decomposition of an aryl diazonium tetrafluoroborate salt, which is typically stable enough to be isolated.[4] This pathway offers excellent regiochemical control, as the position of the fluorine is dictated by the position of the amine group in the starting material.
Causality and Mechanism
The reaction is initiated by the diazotization of a primary aromatic amine. In this case, 3-amino-4-methylphenol is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. The choice of low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
The subsequent addition of fluoroboric acid (HBF₄) or a salt like sodium tetrafluoroborate (NaBF₄) serves a dual purpose: it provides the tetrafluoroborate (BF₄⁻) counter-ion, which forms a precipitatable and relatively stable diazonium salt, and it acts as the fluoride source for the final step.[5]
The isolated diazonium tetrafluoroborate salt is then subjected to thermal decomposition. This step is believed to proceed through an Sɴ1-type mechanism involving the formation of a high-energy aryl cation upon the loss of dinitrogen gas (N₂), a thermodynamically highly favorable process.[4] This unstable cation is immediately trapped by a fluoride ion from the BF₄⁻ counter-ion to yield the desired aryl fluoride, along with boron trifluoride (BF₃) as a byproduct.[3]
Visualizing the Balz-Schiemann Pathway
References
A Comprehensive Spectroscopic Guide to 3-Fluoro-4-methylphenol for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Fluoro-4-methylphenol
This compound, a substituted aromatic compound, serves as a critical building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its chemical structure, featuring a fluorine atom, a methyl group, and a hydroxyl group on a benzene ring, imparts unique physicochemical properties that are of significant interest in drug design and material science. The strategic placement of the fluorine atom can modulate metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety for medicinal chemists.
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, offering researchers and drug development professionals a foundational understanding of its structural characterization. By delving into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to equip scientists with the knowledge to confidently identify and utilize this versatile compound.
Molecular Structure and Isomeric Context
The structural integrity and purity of this compound are paramount for its application in synthesis. Spectroscopic techniques provide the necessary tools to confirm its identity and distinguish it from its isomers, such as 4-fluoro-3-methylphenol and 4-fluoro-2-methylphenol.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring.
Experimental Protocol: NMR Sample Preparation
A robust and reproducible NMR spectrum begins with meticulous sample preparation. The following protocol is a validated system for acquiring high-quality NMR data.
Workflow for NMR Sample Preparation:
Caption: A standardized workflow for NMR sample preparation and data acquisition.
Causality in Experimental Choices:
-
Deuterated Solvents: The use of deuterated solvents (e.g., CDCl₃) is critical to avoid large solvent signals that would otherwise obscure the analyte's proton signals.[2] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during data acquisition.
-
Sample Concentration: A concentration of 5-25 mg in approximately 0.7 mL of solvent is generally sufficient for ¹H NMR to achieve a good signal-to-noise ratio without causing issues like peak broadening due to high viscosity.[2]
-
Shimming: The process of shimming adjusts the magnetic field to be as homogeneous as possible across the sample volume. Inhomogeneities in the field lead to broadened spectral lines and reduced resolution.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound provides distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~6.98 | Doublet | J(H-F) ≈ 8.6 Hz |
| H-2, H-6 | ~6.52 | Multiplet | |
| -OH | ~5.82 | Broad Singlet | |
| -CH₃ | ~2.12 | Singlet | |
| Data sourced from ChemicalBook.[3] |
Interpretation and Field-Proven Insights:
-
Aromatic Protons: The aromatic protons resonate in the downfield region (6.5-7.0 ppm) due to the deshielding effect of the benzene ring current. The proton at the 5-position (H-5) appears as a doublet due to coupling with the adjacent fluorine atom. The protons at the 2 and 6 positions appear as a multiplet due to coupling with each other and potentially with the fluorine atom over multiple bonds.
-
Hydroxyl Proton: The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration, temperature, and solvent due to hydrogen bonding.
-
Methyl Protons: The methyl protons appear as a sharp singlet around 2.12 ppm, as there are no adjacent protons to cause splitting.
¹³C NMR Spectroscopic Data (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |
| C-1 (C-OH) | 150-155 | Attached to electronegative oxygen |
| C-3 (C-F) | 160-165 (Doublet, ¹JCF ≈ 240-250 Hz) | Direct attachment to fluorine, large one-bond C-F coupling |
| C-4 (C-CH₃) | 125-130 | Alkyl substitution on the aromatic ring |
| C-2 | 110-115 (Doublet, ²JCF ≈ 20-25 Hz) | Two-bond coupling to fluorine |
| C-5 | 120-125 (Doublet, ⁴JCF ≈ 2-4 Hz) | Four-bond coupling to fluorine |
| C-6 | 115-120 (Doublet, ³JCF ≈ 7-9 Hz) | Three-bond coupling to fluorine |
| -CH₃ | 15-20 | Typical range for a methyl group on an aromatic ring |
Expertise in Interpretation:
-
Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum of a fluorinated compound is the presence of carbon-fluorine coupling. The carbon directly bonded to the fluorine (C-3) will appear as a doublet with a large coupling constant (¹JCF). Carbons that are two, three, and four bonds away from the fluorine will also show smaller doublet splittings. This coupling pattern is a powerful diagnostic tool for confirming the position of the fluorine atom.
-
Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the hydroxyl, fluoro, and methyl substituents. The hydroxyl and fluoro groups are electron-donating through resonance, which tends to shield the ortho and para carbons.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, C-H, C=C, C-O, and C-F bonds.[9][10][11]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample with minimal preparation.
Workflow for ATR-FTIR Analysis:
Caption: A streamlined workflow for acquiring an ATR-FTIR spectrum.
Trustworthiness of the Protocol:
-
Background Collection: Collecting a background spectrum is a self-validating step that accounts for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance of the ATR crystal. This ensures that the final spectrum is solely that of the sample.
-
Sample Contact: Applying consistent pressure ensures good contact between the sample and the ATR crystal, which is necessary for obtaining a high-quality spectrum with accurate peak intensities.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |
| 3550-3200 | O-H stretch | Phenolic -OH | Broad and strong |
| 3100-3000 | C-H stretch | Aromatic C-H | Medium to weak, sharp |
| 2950-2850 | C-H stretch | Methyl -CH₃ | Medium to weak, sharp |
| 1600-1450 | C=C stretch | Aromatic ring | Multiple sharp bands |
| ~1220 | C-O stretch | Phenolic C-O | Strong |
| 1150-1000 | C-F stretch | Aryl-F | Strong and sharp |
| Data is based on typical IR absorption ranges for substituted phenols.[9][10][11][12] |
Authoritative Grounding in IR Interpretation:
The broadness of the O-H stretching band is a hallmark of hydrogen bonding between phenol molecules.[9] The C-O stretching vibration in phenols typically appears at a higher wavenumber (~1220 cm⁻¹) compared to aliphatic alcohols, which is a key distinguishing feature.[11] The strong absorption in the 1150-1000 cm⁻¹ region is characteristic of the C-F stretching vibration.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a common ionization technique that involves bombarding the sample with high-energy electrons, leading to ionization and fragmentation.
Workflow for EI-MS Analysis:
Caption: A typical workflow for Electron Ionization Mass Spectrometry.
Expertise in Experimental Causality:
-
70 eV Electron Beam: An electron energy of 70 eV is standard in EI-MS because it provides sufficient energy to cause reproducible fragmentation patterns, creating a "fingerprint" mass spectrum for a given compound.
-
High Vacuum: The entire process is carried out under a high vacuum to prevent collisions between ions and gas molecules, which would interfere with their flight path and the resulting mass spectrum.
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (126.13 g/mol ).[13] The fragmentation pattern will be influenced by the presence of the hydroxyl, methyl, and fluoro substituents.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 126 | [M]⁺˙ | Molecular ion |
| 125 | [M-H]⁺ | Loss of a hydrogen radical |
| 111 | [M-CH₃]⁺ | Loss of a methyl radical |
| 97 | [M-CHO]⁺ | Loss of a formyl radical |
| 98 | [M-CO]⁺˙ | Loss of carbon monoxide |
| Predicted fragmentation based on known fragmentation of phenols and halogenated aromatics.[14][15][16][17][18] |
Authoritative Grounding in Fragmentation Analysis:
Phenols are known to undergo characteristic fragmentations, including the loss of a hydrogen atom, a formyl radical (CHO), and carbon monoxide (CO).[16][19] For halogenated phenols, the loss of the halogen atom or a hydrogen halide can also be a competing fragmentation pathway.[14][15] The relative intensities of these fragment peaks can provide further structural information.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of ¹H and ¹³C NMR, IR, and MS provides orthogonal and complementary information, ensuring a high degree of confidence in structural assignment. For researchers in drug discovery and development, a thorough understanding of this data is essential for quality control, reaction monitoring, and the rational design of new chemical entities.
References
- 1. CAS 452-78-8: this compound | CymitQuimica [cymitquimica.com]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. This compound(452-78-8) 1H NMR [m.chemicalbook.com]
- 4. CASPRE [caspre.ca]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 7. Visualizer loader [nmrdb.org]
- 8. youtube.com [youtube.com]
- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. This compound | 452-78-8 | FF32979 | Biosynth [biosynth.com]
- 14. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. m.youtube.com [m.youtube.com]
- 18. Phenol, 3-chloro-4-methyl- [webbook.nist.gov]
- 19. pubs.acs.org [pubs.acs.org]
3-Fluoro-4-methylphenol NMR spectrum
<An In-depth Technical Guide to the NMR Spectroscopic Analysis of 3-Fluoro-4-methylphenol
Abstract
This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of this compound (CAS 452-78-8), a key building block in pharmaceutical and agrochemical synthesis.[1][] We delve into the detailed analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra, emphasizing the causal relationships between the molecule's structural features—specifically the fluorine, hydroxyl, and methyl substituents—and the resultant spectral parameters. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into spectral interpretation, experimental design, and the application of advanced 2D NMR techniques for unambiguous structural verification.
Introduction: Structural and Electronic Context
This compound is an aromatic compound whose NMR spectrum is a direct reflection of its electronic environment. The positions of the three substituents on the benzene ring create a unique and informative pattern of signals. Understanding the interplay of their electronic effects is paramount to a correct spectral assignment.
-
Hydroxyl Group (-OH): An activating, ortho-, para- directing group with a strong +R (resonance) effect and a moderate -I (inductive) effect.
-
Methyl Group (-CH₃): A weakly activating, ortho-, para- directing group with a +I effect.
-
Fluorine Atom (-F): A deactivating, ortho-, para- directing group characterized by a strong -I effect and a moderate +R effect.
The resulting electron distribution dictates the shielding and deshielding of each nucleus, which in turn determines the chemical shifts (δ). Furthermore, the presence of the spin-active ¹⁹F nucleus introduces characteristic scalar couplings (J-couplings) to nearby ¹H and ¹³C nuclei, providing invaluable connectivity information.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides the initial blueprint for the proton framework of the molecule. Each signal's chemical shift, integration, and multiplicity (splitting pattern) offers a piece of the structural puzzle.
Table 1: Summary of ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | ~6.85 | Doublet of doublets (dd) | ³JH2-H6 ≈ 2-3 Hz, ⁴JH2-F ≈ 4-5 Hz |
| H-5 | ~6.75 | Doublet (d) | ³JH5-H6 ≈ 8-9 Hz |
| H-6 | ~6.95 | Doublet of doublets (dd) | ³JH6-H5 ≈ 8-9 Hz, ³JH6-F ≈ 9-11 Hz |
| -CH₃ | ~2.20 | Singlet (or narrow d) | ⁴JCH3-F ≈ 1-2 Hz |
| -OH | Variable (e.g., ~5.0) | Broad singlet | N/A |
Note: Exact chemical shifts are solvent-dependent. Data is compiled based on typical values observed in CDCl₃ or DMSO-d₆.[3]
Detailed Signal Interpretation:
-
Aromatic Protons (H-2, H-5, H-6):
-
H-6: This proton is expected to be the most downfield of the aromatic signals. It is split by its ortho neighbor H-5 (³JH-H) and by the fluorine atom, also in an ortho relationship (³JH-F). This results in a characteristic doublet of doublets.
-
H-2: This proton is split by the meta proton H-6 (⁴JH-H, often small or unresolved) and by the meta fluorine atom (⁴JH-F), also appearing as a doublet of doublets.
-
H-5: This proton is split only by its ortho neighbor H-6, appearing as a doublet. The coupling to the para fluorine (⁵JH-F) is typically too small to be resolved.
-
-
Methyl Protons (-CH₃):
-
The methyl protons appear as a sharp singlet in the upfield region, characteristic of alkyl groups on an aromatic ring.[4] A very small long-range coupling to fluorine (⁴JCH3-F) may slightly broaden the signal or resolve it into a narrow doublet upon high-resolution measurement.
-
-
Hydroxyl Proton (-OH):
-
The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet that can be exchanged with D₂O.
-
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the carbon skeleton and is particularly informative for fluorinated compounds due to the large and predictable C-F coupling constants.
Table 2: Summary of ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (ⁿJCF, Hz) |
| C-1 (-OH) | ~151 | Doublet (d) | ²JCF ≈ 12-15 Hz |
| C-2 | ~114 | Doublet (d) | ²JCF ≈ 20-23 Hz |
| C-3 (-F) | ~156 | Doublet (d) | ¹JCF ≈ 240-255 Hz |
| C-4 (-CH₃) | ~122 | Doublet (d) | ²JCF ≈ 18-20 Hz |
| C-5 | ~116 | Singlet (s) or narrow doublet | ⁴JCF ≈ 1-3 Hz |
| C-6 | ~126 | Doublet (d) | ³JCF ≈ 7-9 Hz |
| -CH₃ | ~16 | Doublet (d) | ³JCF ≈ 3-5 Hz |
Note: Data is compiled based on typical values and known trends for fluorinated aromatics.[5][6]
Detailed Signal Interpretation:
The most defining feature of the ¹³C spectrum is the series of doublets arising from C-F coupling. The magnitude of the coupling constant is highly dependent on the number of bonds separating the carbon and fluorine atoms.[7][8]
-
C-3 (Carbon Bearing Fluorine): This signal is easily identified by its massive one-bond coupling constant (¹JCF) of approximately 250 Hz, which splits the resonance into a widely spaced doublet.[9] This is a direct and unambiguous marker for the point of fluorination.
-
Ortho Carbons (C-2, C-4): The carbons ortho to the fluorine (C-2 and C-4) exhibit two-bond coupling (²JCF) in the range of 15-25 Hz.
-
Meta Carbons (C-1, C-6, -CH₃): The carbons meta to the fluorine show smaller three-bond couplings (³JCF) typically between 3-10 Hz.
-
Para Carbon (C-5): The four-bond coupling (⁴JCF) is often very small (<3 Hz) and may not be resolved, leading the C-5 signal to appear as a singlet or a slightly broadened peak.
Advanced 2D NMR for Unambiguous Assignment
While 1D spectra provide substantial information, complex cases or the need for absolute certainty in drug development contexts necessitates the use of 2D NMR techniques.[10] These experiments correlate nuclei through bonds, providing definitive connectivity maps.
-
COSY (Correlation Spectroscopy): This homonuclear experiment correlates ¹H nuclei that are J-coupled. It would show a cross-peak between H-5 and H-6, confirming their ortho relationship.[11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[11] It is invaluable for definitively assigning C-2, C-5, C-6, and the methyl carbon based on their already-assigned proton partners.[12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-4 bonds) between protons and carbons.[12] It is the key to assigning quaternary carbons (C-1, C-3, C-4). For instance, the methyl protons (~2.20 ppm) would show HMBC correlations to C-3, C-4, and C-5, cementing their assignments.[11]
Caption: Workflow for structural elucidation using 1D and 2D NMR.
Experimental Protocols
Scientific integrity requires robust and reproducible experimental design. The following protocols represent a self-validating system for acquiring high-quality NMR data for small molecules like this compound.
Standard Sample Preparation
-
Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[14][15]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Ensure the solvent fully dissolves the sample.[16] For this molecule, CDCl₃ is a common choice.
-
Dissolution & Transfer: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[16][17] Agitate gently to ensure complete dissolution. Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[15][18]
-
Filtration (if necessary): If any particulate matter is visible, plug the Pasteur pipette with a small amount of cotton or glass wool to filter the solution as it is transferred into the NMR tube.[17][18] This prevents magnetic field distortions.
-
Internal Standard: While the residual solvent peak can be used for calibration, for quantitative purposes or higher accuracy, add a small amount of an internal standard like tetramethylsilane (TMS) for organic solvents.[14]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube clean before insertion into the spectrometer.[17]
Caption: Standard protocol for NMR sample preparation.
Data Acquisition Parameters (General)
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
-
¹H Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 scans for adequate signal-to-noise.
-
-
¹³C Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 128-1024 scans, depending on sample concentration.
-
Conclusion
The NMR spectrum of this compound is a rich source of structural information, governed by the predictable electronic effects of its substituents. A systematic analysis, beginning with 1D ¹H and ¹³C experiments and supplemented by 2D correlation spectra like COSY, HSQC, and HMBC, allows for a complete and unambiguous assignment of every proton and carbon in the molecule. The characteristic H-F and C-F coupling constants serve as powerful diagnostic tools, particularly the large one-bond C-F coupling, which definitively locates the fluorine substituent. The protocols and interpretive logic presented in this guide provide a robust framework for scientists engaged in the characterization of fluorinated aromatic compounds.
References
- 1. This compound|lookchem [lookchem.com]
- 3. rsc.org [rsc.org]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. westmont.edu [westmont.edu]
- 7. researchgate.net [researchgate.net]
- 8. ekwan.github.io [ekwan.github.io]
- 9. acdlabs.com [acdlabs.com]
- 10. scribd.com [scribd.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. emerypharma.com [emerypharma.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. scribd.com [scribd.com]
- 16. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 17. sites.bu.edu [sites.bu.edu]
- 18. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry of 3-Fluoro-4-methylphenol
This in-depth technical guide provides a comprehensive examination of the mass spectrometric behavior of 3-fluoro-4-methylphenol (C₇H₇FO), a substituted aromatic compound of increasing interest in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document elucidates the core principles of its ionization and fragmentation, offering both theoretical predictions and practical guidance for its analysis. By understanding the causal relationships behind its mass spectral characteristics, analysts can achieve robust and reliable characterization of this and structurally related molecules.
Introduction: The Significance of this compound in Modern Chemistry
This compound, also known as 3-fluoro-p-cresol, is a phenolic derivative that serves as a key intermediate in various synthetic pathways.[1][2] Its structural uniqueness, conferred by the presence of both a fluorine atom and a methyl group on the phenol ring, presents a distinct analytical challenge. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such compounds, providing critical data on molecular weight and fragmentation patterns that reveal the molecule's architecture.[3] This guide will focus primarily on Electron Ionization (EI) mass spectrometry, a common and powerful technique for the analysis of volatile and thermally stable organic compounds.[3][4]
Physicochemical Properties and Expected Mass Spectral Behavior
Before delving into the intricacies of its mass spectrum, it is crucial to understand the fundamental properties of this compound that influence its behavior in a mass spectrometer.
| Property | Value | Source |
| Molecular Formula | C₇H₇FO | [1] |
| Molecular Weight | 126.13 g/mol | [1] |
| Exact Mass | 126.048093005 Da | [1] |
| Melting Point | 72 °C | [1] |
| Boiling Point | 194.2 °C at 760 mmHg | [1] |
The presence of the aromatic ring imparts significant stability to the molecular ion, suggesting that the molecular ion peak (M⁺˙) in an EI spectrum will be readily observable. The electron-withdrawing nature of the fluorine atom and the electron-donating effect of the methyl and hydroxyl groups will influence the fragmentation pathways.
Electron Ionization (EI) Mass Spectrometry: A Step-by-Step Workflow
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3] This provides a detailed "fingerprint" of the molecule.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Given its volatility, GC-MS is the ideal platform for the analysis of this compound.
-
Sample Preparation : Dissolve a small quantity of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation :
-
Column : A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is suitable.
-
Injection : Inject 1 µL of the sample solution into the GC inlet, typically set to a temperature of 250 °C.
-
Oven Program : A temperature gradient is employed to ensure good peak shape and separation from any impurities. A typical program would start at 80 °C, hold for 2 minutes, then ramp to 260 °C at a rate of 10-25 °C/min.[5]
-
-
Mass Spectrometry Detection :
-
Ionization Mode : Electron Ionization (EI).
-
Ionization Energy : 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared to spectral libraries.[3][5]
-
Mass Range : Scan from m/z 40 to 200 to capture the molecular ion and all significant fragment ions.
-
Ion Source Temperature : Typically maintained around 230 °C.
-
Predicted Fragmentation Pathway of this compound
The primary fragmentation events are driven by the loss of small, stable neutral molecules or radicals, originating from the functional groups.
-
Loss of a Hydrogen Radical (M-1) : Cleavage of the phenolic O-H bond can lead to a fragment at m/z 125 .
-
Loss of Carbon Monoxide (M-28) : A characteristic fragmentation of phenols involves the loss of CO to form a stable cyclopentadienyl cation. This would result in a fragment at m/z 98 .
-
Loss of a Methyl Radical (M-15) : Benzylic cleavage, the loss of the methyl group, is a common pathway for toluene derivatives.[7] This would produce a fluorinated phenoxy cation at m/z 111 .
-
Loss of a Formyl Radical (M-29) : Subsequent to initial rearrangements, the loss of a CHO radical can occur, leading to a fragment at m/z 97 . This is often seen in the spectra of cresols.[8]
Predicted Mass Spectrum
Based on the predicted fragmentation, the EI mass spectrum of this compound would likely exhibit the following key peaks:
| m/z | Predicted Identity | Predicted Relative Abundance | Rationale |
| 126 | Molecular Ion (M⁺˙) | High | The stable aromatic ring favors the survival of the molecular ion. |
| 125 | [M-H]⁺ | Moderate | Loss of the phenolic hydrogen. |
| 111 | [M-CH₃]⁺ | Moderate to High | Stable benzylic cleavage is a favored fragmentation route. |
| 98 | [M-CO]⁺˙ | Low to Moderate | Characteristic rearrangement and loss for phenols. |
| 97 | [M-CHO]⁺ | Moderate | Common fragmentation pathway observed in cresol isomers.[8] |
Advanced Analytical Considerations
For certain applications, alternative or complementary techniques may provide additional valuable information.
-
Chemical Ionization (CI) : A "softer" ionization technique that results in less fragmentation and a more prominent protonated molecular ion [M+H]⁺ at m/z 127. This is useful for confirming the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS) : Provides a highly accurate mass measurement of the molecular ion and fragment ions, allowing for the unambiguous determination of elemental composition.[9][10] For this compound, an HRMS measurement of 126.0481 would confirm the C₇H₇FO formula.
-
Derivatization : For complex matrices or to improve chromatographic properties, derivatization of the hydroxyl group via silylation can be employed.[5][11] This would increase the molecular weight and alter the fragmentation pattern, potentially aiding in the separation and identification of isomers.[5]
Conclusion: A Framework for Confident Identification
The mass spectrometric analysis of this compound is a clear example of how fundamental principles of ionization and fragmentation can be applied to predict and interpret the analytical data of a novel compound. By employing a systematic GC-MS approach with Electron Ionization, a reproducible and information-rich fragmentation pattern can be obtained. The predicted spectrum, dominated by the molecular ion at m/z 126 and key fragments at m/z 111 and 97, provides a robust fingerprint for its identification. For challenging applications, techniques such as high-resolution mass spectrometry and chemical ionization offer complementary data to ensure the highest level of analytical confidence. This guide provides the foundational knowledge for researchers to develop and validate methods for the successful analysis of this compound and its related compounds.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 452-78-8 [chemicalbook.com]
- 3. rroij.com [rroij.com]
- 4. notes.fluorine1.ru [notes.fluorine1.ru]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. p-Cresol [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 3-Fluoro-4-methylphenol for Advanced Research Applications
Introduction: The Strategic Role of 3-Fluoro-4-methylphenol in Modern Drug Discovery
This compound, a substituted phenolic compound, has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its utility stems from the strategic placement of a fluorine atom and a methyl group on the phenol ring. This unique substitution pattern allows medicinal chemists to finely tune the physicochemical properties of parent compounds. The introduction of fluorine can enhance metabolic stability, modulate lipophilicity, and improve bioavailability, while the methyl group offers avenues for steric and electronic adjustments. Consequently, this compound serves as a critical scaffold in the development of novel active pharmaceutical ingredients (APIs).
The deliberate incorporation of fluorine into drug candidates is a well-established strategy to overcome common challenges in drug development. The high strength of the carbon-fluorine bond can block metabolic pathways, increasing the drug's half-life. Furthermore, fluorine's high electronegativity can alter the acidity of nearby functional groups and influence binding interactions with biological targets. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, ensuring its effective and responsible use in a laboratory setting.
Hazard Identification and Classification
This compound is a solid at room temperature and presents several health and environmental hazards.[1] A thorough understanding of its toxicological profile is the foundation of a robust safety protocol.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified as follows:
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning |
| Hazardous to the Aquatic Environment, Long-term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects | - |
Data sourced from multiple chemical suppliers.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is crucial for assessing potential exposure routes and for the design of appropriate engineering controls.
| Property | Value |
| CAS Number | 452-78-8 |
| Molecular Formula | C₇H₇FO |
| Molecular Weight | 126.13 g/mol |
| Appearance | White to light yellow or light orange powder or lump |
| Melting Point | 72 °C |
| Boiling Point | 196 °C |
| Flash Point | 83.6 °C |
| Density | 1.164 g/cm³ |
| Storage Temperature | Inert atmosphere, Room Temperature |
Data compiled from various chemical data sources.[2]
Risk Assessment and Control Measures
A systematic approach to risk assessment is paramount when working with this compound. This involves identifying potential exposure scenarios and implementing a hierarchy of controls to mitigate these risks.
Engineering Controls
Engineering controls are the most effective means of minimizing exposure and should be prioritized.
-
Chemical Fume Hood: All weighing, handling, and reactions involving this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[3]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.
-
Safety Showers and Eyewash Stations: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[3]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical for preventing direct contact with this compound.
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.[4]
-
Hand Protection: Due to the nature of phenols, double gloving with nitrile gloves is recommended for incidental contact. For prolonged handling or in the event of a spill, heavy-duty butyl rubber or neoprene gloves should be used.[3] Gloves should be inspected before each use and changed immediately if contaminated.[5]
-
Body Protection: A full-length, buttoned laboratory coat is required. An impervious apron should be worn over the lab coat when handling larger quantities.[3]
-
Footwear: Closed-toe, non-perforated shoes are mandatory in the laboratory.
Caption: PPE selection workflow based on risk assessment.
Emergency Procedures
Prompt and correct action during an emergency is critical to minimizing harm. All laboratory personnel must be familiar with these procedures.
First-Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] After the initial flush, if available, swab the area with polyethylene glycol (PEG) 300 or 400.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[7]
Spill Response
The response to a spill will depend on its size and location.
Small Spill (less than 1 gram, contained in a fume hood):
-
Ensure appropriate PPE is worn (double nitrile gloves, goggles, lab coat).
-
De-energize any nearby ignition sources.
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.
-
Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area with a soap and water solution.[5]
-
Place all contaminated materials, including gloves, into the hazardous waste container.
Large Spill (greater than 1 gram or outside of a fume hood):
-
Alert personnel in the immediate area and evacuate the laboratory.
-
Close the laboratory door and post a warning sign.
-
Contact the institution's emergency response team or environmental health and safety department.
-
Provide details of the spilled material.
Caption: Workflow for responding to an accidental spill.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential for the long-term safe use of this compound.
Handling
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid creating dust.
-
Keep containers tightly closed when not in use.[5]
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[5]
-
Incompatible materials include strong oxidizing agents, strong bases, and acid chlorides.
-
Store in a tightly sealed, properly labeled container.
-
Keep away from sources of ignition.[5]
-
Store below eye level to minimize the risk of dropping and spillage.[5]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., absorbent from spills, contaminated gloves, weigh paper) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: If dissolved in a solvent, collect the waste in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety department in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.[5]
Conclusion
This compound is a valuable reagent in modern chemical synthesis. Its potential hazards necessitate a comprehensive understanding and implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with its use and ensure a safe and productive laboratory environment. A culture of safety, built on the principles of risk assessment, engineering controls, proper use of personal protective equipment, and emergency preparedness, is the cornerstone of responsible scientific advancement.
References
An In-Depth Technical Guide to 3-Fluoro-4-methylphenol: Properties, Hazards, and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methylphenol, a substituted aromatic compound, serves as a critical building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a phenol ring with both fluorine and methyl substitutions, allows for the strategic modification of lead compounds to enhance metabolic stability, bioavailability, and overall efficacy.[1][2] The presence of the fluorine atom, in particular, is a widely used strategy in medicinal chemistry to fine-tune the electronic and pharmacokinetic properties of active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of the material safety data for this compound, intended to equip researchers and drug development professionals with the necessary knowledge for its safe handling, use, and disposal.
Section 1: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and application in experimental design. This compound is a solid at room temperature, with a distinct melting point and a relatively high boiling point.[3][4]
| Property | Value | Source(s) |
| CAS Number | 452-78-8 | [3][4] |
| Molecular Formula | C₇H₇FO | [3][4] |
| Molecular Weight | 126.13 g/mol | [3][4] |
| Appearance | Solid | [5] |
| Melting Point | 72 °C | [3] |
| Boiling Point | 196 °C | [6] |
| Density | 1.17 g/cm³ | [4][6] |
| Flash Point | 29 °C | [6] |
| Vapor Pressure | 0.32 mmHg at 25°C | [3] |
| Solubility | Soluble in aqueous base.[7] |
digraph "3_Fluoro_4_methylphenol_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Chemical Structure of this compound", pad="0.5"]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O [label="O"]; H_O [label="H"]; F [label="F"]; C_Me [label="CH3"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
C1 -- O [label=""]; O -- H_O; C3 -- F; C4 -- C_Me;
// Benzene ring double bonds edge [style=bold]; C1 -- C2; C3 -- C4; C5 -- C6; }
Caption: Molecular structure of this compound.
Section 2: Hazard Identification and Toxicology
This compound is classified as a hazardous substance, primarily due to its corrosive and toxic properties, which are characteristic of many phenolic compounds.[5]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Aquatic Hazard, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Source:[5]
Toxicological Summary:
Primary Routes of Exposure:
-
Dermal Contact: Can cause skin irritation and burns.[9]
-
Eye Contact: Poses a risk of serious eye irritation.[5]
-
Ingestion: Harmful if swallowed.[5]
-
Inhalation: May cause respiratory irritation.[9]
Caption: A summary of key hazards and mitigation strategies.
Section 3: Safe Handling and Storage
Adherence to strict safety protocols is paramount when working with this compound to minimize exposure risk.
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[10]
-
Ensure that safety showers and eyewash stations are readily accessible.[10]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[10]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[10]
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.[10]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]
-
Store in an inert atmosphere.[3]
Section 4: First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Polyethylene glycol (PEG) is the recommended decontamination fluid for phenol exposure.[1] If PEG is unavailable, use copious amounts of water.[1] Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[7] Call a physician or poison control center immediately.[7] If the victim is conscious and able to swallow, give 4-8 oz of milk or water.[1]
Caption: Decision workflow for first aid response to exposure.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Specific Hazards: Combustible material.[8] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Section 5: Accidental Release and Disposal
Proper containment and disposal are essential to mitigate environmental contamination.
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.[8]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]
-
Methods for Cleaning Up:
-
For a solid spill, carefully sweep up and shovel into a suitable container for disposal. Avoid generating dust.
-
For spills of solutions, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
Consider neutralization of the spill area with a weak base, such as sodium bicarbonate, after the bulk of the material has been removed.[11]
-
Disposal Considerations:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8]
Section 6: Experimental Protocols
Protocol for Neutralization of a Minor Spill:
Causality: Phenols are weakly acidic and can be neutralized by a weak base. This protocol aims to convert the phenol into a less hazardous salt to facilitate cleanup.
-
Isolate the Area: Cordon off the spill area.
-
Don PPE: Ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill: If it is a liquid, create a dike around the spill with an absorbent material.
-
Apply Neutralizer: Slowly and carefully apply a weak base, such as sodium bicarbonate or a commercial neutralizing agent for acidic spills, starting from the outside of the spill and working inwards.[11]
-
Check pH: After the reaction has subsided, check the pH of the mixture with pH paper to ensure it is near neutral (pH 6-8).
-
Absorb and Collect: Absorb the neutralized mixture with an inert material and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
Analytical Method for Quantification:
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of semi-volatile organic compounds like phenols.
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or dichloromethane). Extract the analyte from the sample matrix using an appropriate method, such as liquid-liquid extraction or solid-phase extraction.
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically suitable for phenol analysis.
-
Injection: Use a splitless injection mode for trace analysis.
-
Oven Program: Develop a temperature gradient to ensure good separation from other components in the sample matrix.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring for the molecular ion and key fragment ions of this compound.
-
-
Quantification: Create a calibration curve using the standard solutions and quantify the analyte in the sample by comparing its peak area to the calibration curve.
Section 7: Ecological Information
This compound is classified as harmful to aquatic life with long-lasting effects (H412).[5] Therefore, release into the environment must be avoided. Phenolic compounds, in general, are toxic to aquatic organisms.[8] While specific data on the biodegradability of this compound is limited, the carbon-fluorine bond is known for its stability, which may contribute to its persistence in the environment.[12]
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. Its corrosive and toxic properties necessitate the consistent use of appropriate engineering controls and personal protective equipment. By understanding its chemical properties, hazards, and the proper procedures for its use, storage, and disposal, researchers can safely incorporate this important building block into their synthetic workflows while minimizing risks to themselves and the environment.
References
- 1. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. This compound|lookchem [lookchem.com]
- 5. 3-フルオロ-4-メチルフェノール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Fluoro-3-methylphenol | C7H7FO | CID 2737394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 12. Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Fluorinated Organic Compounds: From "Savage Beast" to Precision Tool
Abstract
The journey of organofluorine chemistry is a compelling narrative of scientific perseverance, ingenuity, and the transformation of a dangerously reactive element into a cornerstone of modern molecular science. Initially deemed a "savage beast" among the elements for its extreme reactivity, fluorine presented one of the 19th century's greatest chemical challenges.[1][2] Its successful isolation by Henri Moissan in 1886 was a landmark achievement, but the direct use of elemental fluorine (F₂) in organic synthesis remained largely impractical due to its violent nature. This guide charts the historical and technical evolution of organofluorine synthesis, from the pioneering indirect methods of Frédéric Swarts to the development of sophisticated, selective electrophilic and nucleophilic reagents that are now indispensable in drug discovery, materials science, and medical imaging. We will explore the causality behind key experimental choices, detail foundational protocols, and provide a framework for understanding the modern fluorination toolkit available to today's researchers.
The Unique Nature of the Carbon-Fluorine Bond: The Driving Force for Discovery
The intense and sustained effort to incorporate fluorine into organic molecules is rooted in the profound and unique properties of the carbon-fluorine (C-F) bond. Fluorine is the most electronegative element, possessing a value of 4.0 on the Pauling scale, which creates a highly polarized and exceptionally strong C-F bond—the strongest single bond in organic chemistry.[3] This unique character imparts a suite of desirable properties to organic compounds that cannot be replicated by any other element:
-
Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), a property extensively exploited in drug design to block sites of metabolism and enhance a drug's half-life.[4][5]
-
Modulation of Physicochemical Properties: The substitution of hydrogen with fluorine, a bioisostere of similar size, can significantly alter a molecule's lipophilicity, acidity (pKa), and basicity.[4] For instance, the strategic placement of fluorine can lower the pKa of nearby amines or increase the acidity of carboxylic acids.[6]
-
Conformational Control and Binding Affinity: The strong dipole of the C-F bond can engage in favorable non-covalent interactions with protein targets and influence the conformational preferences of a molecule, often leading to enhanced binding affinity and selectivity.[7]
These transformative effects explain why fluorinated compounds are ubiquitous in modern pharmaceuticals, with approximately 25% of all marketed drugs containing at least one fluorine atom.[6][8]
The Untamable Element: The Quest for Elemental Fluorine
The story of organofluorine chemistry cannot be told without first acknowledging the immense challenge of isolating its parent element.
Early Glimpses: Fluorspar and Hydrofluoric Acid
For centuries, the mineral fluorite (calcium fluoride, CaF₂) was used as a flux in smelting to lower the melting point of ores, giving the element its name from the Latin fluo, meaning "to flow".[1][9] In the 1770s, Carl Wilhelm Scheele demonstrated that reacting fluorite with sulfuric acid produced a highly corrosive acid—hydrofluoric acid (HF)—capable of etching glass.[10][11] This observation hinted at the existence of a new, extraordinarily reactive element bound within the acid.[11]
A Perilous Pursuit
The quest to isolate this new element was fraught with danger. The extreme reactivity of fluorine, combined with the toxicity of hydrogen fluoride, meant that many early attempts ended in failure, severe injury, or even death, leading to the designation of these pioneering scientists as "fluorine martyrs".[9][12]
Moissan's Triumph (1886): The Electrolytic Isolation
After 74 years of effort by the chemical community, French chemist Henri Moissan finally succeeded on June 26, 1886.[1][2] His success was a testament to meticulous experimental design, overcoming the failures of his predecessors, including his own mentor, Edmond Frémy.[2]
Causality of Experimental Choices: Moissan understood that fluorine, being the most powerful oxidizing agent, could not be isolated by chemical means. Electrolysis was the only viable path. The key challenges were finding an electrolyte that could conduct electricity without containing water (which would react instantly) and constructing an apparatus that could withstand attack by both HF and the nascent fluorine gas.
His solution involved:
-
The Electrolyte: He used a solution of dry potassium hydrogen fluoride (KHF₂) in anhydrous hydrogen fluoride (HF), which remained liquid at low temperatures and was a good electrical conductor.[2][12][13]
-
The Apparatus: He constructed his electrolysis U-tube from a platinum-iridium alloy, which offered greater resistance to chemical attack than pure platinum.[1] The stoppers were made of fluorite to prevent reaction.[1]
-
The Conditions: The entire apparatus was cooled to -50 °C to limit the corrosiveness of the reagents and the product.[14]
By passing an electric current through this setup, he observed the formation of a pale-yellow gas at the anode, which he confirmed was elemental fluorine by its instantaneous and violent reaction with powdered silicon.[2] This monumental achievement earned him the 1906 Nobel Prize in Chemistry.[1][2]
Diagram 1: Timeline of Key Discoveries in Fluorine Chemistry
Early Forays into Organofluorine Synthesis: Taming the Beast
While the first organofluorine compound, fluoromethane, was synthesized by Dumas and Péligot in 1835, well before the isolation of F₂, progress in the field was slow.[6] Moissan himself attempted reactions between fluorine gas and organic compounds, but they resulted in decomposition and explosions.[10][12]
The Halogen Exchange Revolution: The Work of Frédéric Swarts
The critical breakthrough for the practical synthesis of organofluorine compounds came from Belgian chemist Frédéric Swarts. Recognizing the impossibility of controlling direct fluorination, Swarts developed a robust and controllable indirect method: halogen exchange .[15][16]
Causality: Swarts reasoned that if a direct reaction with F₂ was too violent, a milder source of fluorine was needed. He discovered that certain inorganic fluorides could smoothly exchange their fluorine atoms for other halogens (typically chlorine or bromine) already present on an organic molecule.
His seminal work in the 1890s established the Swarts reaction , which typically uses antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅), to fluorinate organic polychlorides.[15] In 1891, he reported the first synthesis of a chlorofluorocarbon (CFC), trichlorofluoromethane (CCl₃F).[15] His work was foundational, directly leading to the industrial production of the "Freon" family of refrigerants by DuPont in the 1930s.[1][15][16]
Experimental Protocol: The Swarts Reaction (Generalized)
This protocol describes a representative halogen exchange reaction for the synthesis of an aliphatic fluorinated compound.
Objective: To replace one or more chlorine atoms in an organic substrate with fluorine using an inorganic fluoride.
Materials:
-
Organic substrate (e.g., carbon tetrachloride, CCl₄)
-
Antimony trifluoride (SbF₃, anhydrous)
-
Antimony pentachloride (SbCl₅, catalyst)
-
Reaction vessel equipped with a reflux condenser and stirring mechanism
-
Distillation apparatus
Procedure:
-
Apparatus Setup: Assemble a clean, dry reaction flask with a magnetic stirrer and attach a reflux condenser. The entire system must be protected from atmospheric moisture.
-
Reagent Charging: Charge the reaction flask with the organic polychloride substrate and antimony trifluoride (SbF₃).
-
Catalyst Addition: Carefully add a catalytic amount of antimony pentachloride (SbCl₅) to the mixture. This generates the more reactive SbCl₂F₃ intermediate, which facilitates the exchange.
-
Reaction: Gently heat the mixture to initiate the reaction. The reaction is often exothermic and may require initial cooling before being maintained at reflux. The progress can be monitored by observing the boiling point of the reaction mixture, as the fluorinated products are typically more volatile.
-
Product Isolation: The lower-boiling fluorinated products can be continuously distilled from the reaction mixture as they are formed.
-
Purification: The collected distillate is washed with dilute hydrochloric acid to remove any remaining antimony salts, followed by a wash with water and drying over a suitable agent (e.g., calcium chloride). Final purification is achieved by fractional distillation.
Self-Validation: The success of the reaction is validated by the physical properties (boiling point) of the collected product and confirmed by analytical techniques such as GC-MS and ¹⁹F NMR spectroscopy.
The Great Divide: Nucleophilic vs. Electrophilic Fluorination
As the field matured, synthetic strategies diverged into two primary mechanistic classes: nucleophilic and electrophilic fluorination. The choice between these approaches is dictated by the electronic nature of the substrate.
Diagram 2: Conceptual Framework of Fluorination Strategies
Nucleophilic Fluorination: The Workhorse Methods
This approach involves the use of a nucleophilic fluoride source (F⁻) to displace a leaving group or open a strained ring.[17] It is the conceptual successor to the Swarts reaction and remains a cornerstone of industrial-scale fluorochemical production.[17]
| Reagent | Formula | Key Characteristics | Typical Applications |
| Hydrogen Fluoride | HF | Highly corrosive gas/liquid; most common industrial F⁻ source.[6] | Halogen exchange (Aliphatic), Hydrofluorination of alkenes. |
| Potassium Fluoride | KF | Inexpensive, hygroscopic solid; requires phase-transfer catalyst or polar aprotic solvent. | Halogen exchange (Finkelstein), Nucleophilic aromatic substitution.[4] |
| Cesium Fluoride | CsF | More soluble and reactive than KF, but more expensive. | Mild fluorination of sensitive substrates.[4] |
| Diethylaminosulfur Trifluoride | DAST | Deoxyfluorinating agent; converts alcohols and carbonyls to fluorides. Toxic and thermally unstable. | R-OH → R-F; R₂C=O → R₂CF₂. |
| (Bis(2-methoxyethyl)amino)sulfur Trifluoride | Deoxo-Fluor® | A more thermally stable alternative to DAST.[7] | Deoxyfluorination of alcohols. |
Electrophilic Fluorination: The Rise of Precision
For the synthesis of complex, highly functionalized molecules like pharmaceuticals, nucleophilic methods are often too harsh or lack the required regioselectivity. Electrophilic fluorination addresses this need by using a reagent that delivers a formal "F⁺" equivalent to an electron-rich substrate, such as an enolate, enol ether, or activated aromatic ring.[18][19]
The major breakthrough in this area was the development of reagents containing a nitrogen-fluorine (N-F) bond.[19][20] These reagents are typically stable, crystalline solids that are far safer and easier to handle than elemental fluorine or HF.[20]
| Reagent | Acronym | Key Characteristics | Typical Applications |
| N-Fluorobenzenesulfonimide | NFSI | Highly effective, stable solid; widely used for fluorinating carbanions and enolates.[5][19] | α-Fluorination of carbonyls, fluorination of organometallics. |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Commercially available, highly versatile, and easy-to-handle solid. Less oxidizing than other N-F reagents.[7][21] | Fluorination of enolates, electron-rich aromatics, and glycals.[19][22] |
| N-Fluoropyridinium Salts | (Umemoto's Reagents) | The first highly reactive and stable N-F reagents developed.[20] | Fluorination of a wide range of nucleophiles. |
Experimental Protocol: Electrophilic Fluorination of a Ketone using Selectfluor®
Objective: To synthesize an α-fluoroketone from a parent ketone via its enolate.
Materials:
-
Ketone substrate
-
Anhydrous solvent (e.g., THF, acetonitrile)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA)
-
Selectfluor® reagent
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the ketone substrate in the anhydrous solvent. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of the strong base (e.g., LDA) dropwise to the ketone solution. Allow the mixture to stir at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate. The causality here is that the strong, hindered base is required to deprotonate the α-carbon quantitatively without competing nucleophilic attack at the carbonyl.
-
Fluorination: In a separate flask, dissolve the Selectfluor® reagent in an appropriate anhydrous solvent (acetonitrile is common).
-
Add the Selectfluor® solution to the cold enolate solution dropwise. The reaction is often rapid.
-
Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Self-Validation: The structure and purity of the resulting α-fluoroketone are confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of a characteristic doublet in the ¹H NMR for the proton geminal to fluorine, and a large C-F coupling constant in the ¹³C NMR, provides strong evidence of successful fluorination.
Characterization and Analysis: Proving the Bond
The development of synthetic methods ran parallel to the evolution of analytical techniques capable of characterizing the novel compounds being created. The inertness of the C-F bond makes elemental analysis challenging, requiring harsh conditions to break it.[23]
| Technique | Principle | Measures | Advantages/Disadvantages |
| Ion-Selective Electrode (ISE) | Potentiometry | Free fluoride ion (F⁻) concentration in solution.[24] | Simple, inexpensive. Requires sample digestion for covalent F; not suitable for organic fluorine directly.[23][24] |
| Combustion Ion Chromatography (CIC) | Sample combustion followed by ion chromatography. | Total Fluorine (TF) or Total Organic Fluorine (TOF).[25] | Robust method for quantifying total fluorine content. Destructive.[25] |
| Gas Chromatography (GC) | Separation based on volatility and column interaction. | Specific volatile fluorinated compounds. | High sensitivity (nanogram levels); can measure bound fluorine after derivatization.[24] |
| ¹⁹F NMR Spectroscopy | Nuclear Magnetic Resonance of the ¹⁹F nucleus. | The chemical environment of each unique fluorine atom in a molecule. | Non-destructive, highly informative for structural elucidation. Provides quantitative data.[26] |
| Molecular Absorption Spectrometry | Formation and detection of a diatomic molecule (e.g., GaF). | Total fluorine in a sample.[27] | Very sensitive method for trace analysis.[27] |
Conclusion: A Continuing Evolution
The discovery and development of fluorinated organic compounds is a journey from brute force to elegant precision. The initial, perilous efforts to isolate elemental fluorine gave way to the practical genius of Swarts' halogen exchange, which launched a global industry. The subsequent need for greater selectivity and milder conditions, driven largely by the demands of drug discovery, led to the creation of a sophisticated toolkit of modern fluorinating agents.[8] Today, researchers can selectively install fluorine atoms into complex molecules in the late stages of a synthesis, a strategy that accelerates the development of new medicines and materials.[4][5][28] The story of fluorine, once the "savage beast," is a powerful example of how chemistry tames the elements to advance science and benefit humanity.
References
- 1. History of fluorine - Wikipedia [en.wikipedia.org]
- 2. The discovery of fluorine | Feature | RSC Education [edu.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. mdpi.com [mdpi.com]
- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine - Wikipedia [en.wikipedia.org]
- 10. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Henri Moissan | Nobel Prize, Nobel Laureate, Fluorine | Britannica [britannica.com]
- 13. rinconeducativo.org [rinconeducativo.org]
- 14. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 15. encyclopedia.com [encyclopedia.com]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. grokipedia.com [grokipedia.com]
- 19. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 20. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. atsdr.cdc.gov [atsdr.cdc.gov]
- 25. bizngo.org [bizngo.org]
- 26. researchgate.net [researchgate.net]
- 27. spectroscopyonline.com [spectroscopyonline.com]
- 28. One-Step Fluorination Technique for Drug Molecules | Technology Networks [technologynetworks.com]
An In-depth Technical Guide on the Fundamental Reactivity of Fluorinated Phenols
Introduction
In the landscape of modern chemistry, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount strategy for modulating molecular properties.[1][2] This is particularly true in the fields of drug discovery, agrochemicals, and materials science, where fluorinated compounds often exhibit enhanced stability, altered electronic characteristics, and unique reactivity profiles.[1] Among the vast array of organofluorine compounds, fluorinated phenols stand out as versatile building blocks and crucial intermediates.[1] Their utility stems from the profound influence of fluorine substitution on the reactivity of both the hydroxyl group and the aromatic ring.
This technical guide provides a comprehensive exploration of the fundamental reactivity of fluorinated phenols, designed for researchers, scientists, and drug development professionals. We will delve into the electronic effects of fluorine that govern their acidity and nucleophilicity, and systematically examine their behavior in key chemical transformations including electrophilic and nucleophilic aromatic substitution, oxidation, and coupling reactions. By elucidating the causality behind experimental choices and providing detailed, field-proven protocols, this guide aims to equip the reader with the knowledge to effectively harness the synthetic potential of this important class of molecules.
The Electronic Influence of Fluorine: A Duality of Effects
The reactivity of a phenol is intrinsically linked to the electron density of its aromatic ring and the nature of its hydroxyl group. The introduction of fluorine, the most electronegative element, induces significant electronic perturbations through a combination of inductive and resonance effects.
Inductive versus Resonance Effects
Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[3] This effect polarizes the C-F bond, drawing electron density away from the aromatic ring and, consequently, from the oxygen atom of the hydroxyl group. This electron withdrawal makes the O-H bond more polar and facilitates the release of a proton, thereby increasing the acidity of the phenol.[3]
Conversely, fluorine can also participate in a resonance effect (+R) by donating one of its lone pairs of electrons to the aromatic π-system. However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the carbon atoms in the benzene ring, this resonance effect is significantly weaker than its inductive effect. The interplay of these opposing effects is crucial in determining the overall reactivity of the fluorinated phenol.
Impact on Acidity (pKa)
The acidity of phenols is a direct measure of the stability of the corresponding phenoxide ion. Fluorine substitution generally increases the acidity of phenols.[3] The electron-withdrawing inductive effect of fluorine stabilizes the negative charge of the phenoxide ion, making the parent phenol a stronger acid.[3] The magnitude of this effect is dependent on the number and position of the fluorine substituents. For instance, the acidity of fluorophenols increases with the number of fluorine atoms.[3]
Table 1: pKa Values of Selected Fluorinated Phenols
| Compound | pKa in Water (25 °C) |
| Phenol | 9.95 |
| 4-Fluorophenol | 9.81 |
| 2,4,6-Trifluorophenol (3FP) | 7.83[4] |
| 2,3,5,6-Tetrafluorophenol (4FP) | 6.95[4] |
| Pentafluorophenol (5FP) | 5.53[4] |
Note: The pKa values for 3FP, 4FP, and 5FP were determined using UV-vis and 19F-NMR spectroscopy.[4]
The data clearly illustrates that increasing fluorination leads to a significant decrease in the pKa value, indicating a substantial increase in acidity. This trend is a direct consequence of the cumulative electron-withdrawing inductive effect of the fluorine atoms.
Reactivity in Key Chemical Transformations
The altered electronic landscape of fluorinated phenols profoundly influences their behavior in a variety of chemical reactions.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution reactions, the hydroxyl group of phenol is a powerful activating, ortho-, para-directing group due to its strong +R effect. However, the introduction of fluorine complicates this picture. The electron-withdrawing -I effect of fluorine deactivates the ring towards electrophilic attack compared to phenol.[3]
Despite this deactivation, the directing effect of the hydroxyl group still dominates, and electrophilic substitution on fluorophenols generally occurs at the positions ortho and para to the hydroxyl group. The regioselectivity is also influenced by the position of the fluorine atom. For instance, in 4-fluorophenol, electrophilic attack will occur at the positions ortho to the hydroxyl group.
It is important to note that the reactivity of fluorobenzene itself in EAS is somewhat anomalous compared to other halobenzenes. Reactions at the para position of fluorobenzene are often faster than at a single position of benzene, a phenomenon attributed to a unique interplay of inductive stabilization and resonance effects.[5] While the hydroxyl group is the dominant activating group in fluorophenols, this underlying reactivity of the fluorinated ring should be considered.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile.[6][7] The presence of fluorine, with its strong -I effect, can activate the ring towards SNAr, particularly when positioned ortho or para to a good leaving group.
Interestingly, in some SNAr reactions, fluoride itself can act as a leaving group.[8] This is in contrast to its behavior in SN1 and SN2 reactions where it is a poor leaving group. In the context of SNAr, the high electronegativity of fluorine makes the attached carbon highly electrophilic, facilitating nucleophilic attack.[8]
A significant advancement in the chemistry of fluorinated phenols is their use as precursors to aryl fluorides through deoxyfluorination reactions.[9][10][11][12][13] These reactions involve the conversion of the phenolic hydroxyl group into a good leaving group, followed by nucleophilic substitution with a fluoride source.
Protocol: Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates
This protocol describes a one-pot conversion of phenols to aryl fluorides using sulfuryl fluoride (SO₂F₂) and tetramethylammonium fluoride (NMe₄F).[9][11][12]
Step 1: Reaction Setup
-
To a solution of the phenol (1.0 equiv) in a suitable solvent such as DMF, add NMe₄F (2.0 equiv).
Step 2: Introduction of SO₂F₂
-
Bubble SO₂F₂ gas through the reaction mixture at room temperature.
Step 3: Reaction Monitoring and Workup
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography.
This method is notable for its mild reaction conditions and broad substrate scope.[9][11][12] Computational studies suggest that the C-F bond formation proceeds through a concerted transition state rather than a discrete Meisenheimer intermediate.[12][14]
Oxidation Reactions
The oxidation of fluorophenols can lead to the formation of various products, including quinone-like structures.[15] The reaction mechanism often involves the formation of a phenoxy radical intermediate.[15] The presence of fluorine atoms can influence the stability and reactivity of these intermediates.
For example, the enzymatic oxidation of fluorophenols by tyrosinase has been studied.[16][17] 3- and 4-fluorophenol are substrates for the enzyme, leading to polymerization, while 2-fluorophenol acts as a competitive inhibitor.[16][17] This differential reactivity is attributed to both electronic and steric effects of the fluorine substituent.[16][17]
Coupling Reactions
Fluorinated phenols are valuable substrates in various cross-coupling reactions. The phenolic hydroxyl group can be converted into a triflate or other suitable leaving group to participate in reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions provide powerful methods for the construction of complex molecular architectures containing a fluorinated aryl moiety.
Synthesis and Characterization
Synthesis of Fluorinated Phenols
Several methods exist for the synthesis of fluorinated phenols. These include:
-
Direct Fluorination: Direct fluorination of phenols with elemental fluorine is highly exothermic and difficult to control, often leading to a mixture of products and degradation.[18][19]
-
Diazotization-Hydrolysis: A common route involves the diazotization of a fluorinated aniline followed by hydrolysis of the diazonium salt.
-
Hydrolysis of Fluorinated Aryl Halides: Under specific conditions, fluorinated aryl halides can be hydrolyzed to the corresponding phenols.
-
From Fluorinated Building Blocks: Utilizing commercially available fluorinated starting materials and building the phenol functionality through various synthetic transformations.
A patented method describes the synthesis of poly-fluorinated phenol compounds from a starting compound (I) in the presence of a catalyst at elevated temperature and pressure, achieving high yields and purity.[20]
Spectroscopic Characterization
The characterization of fluorinated phenols relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the protons on the aromatic ring and the hydroxyl group.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
¹⁹F NMR: This is a particularly powerful tool for characterizing fluorinated compounds.[21][22] The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, providing valuable structural information.[21] Computational methods can be used to predict ¹⁹F NMR shifts, aiding in product identification.[21]
-
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the O-H and C-F bonds. A general protocol for acquiring an ATR-FTIR spectrum involves placing a small amount of the solid sample on the diamond crystal and recording the spectrum over a range of 4000-400 cm⁻¹.[23]
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.[23]
Applications in Drug Discovery and Beyond
The unique properties imparted by fluorine make fluorinated phenols and their derivatives highly valuable in various applications.
-
Drug Discovery: Fluorine substitution is a widely used strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][24][25] Introducing fluorine can enhance metabolic stability, increase binding affinity, and modulate pKa and lipophilicity.[2][25]
-
Agrochemicals: Many modern pesticides and herbicides contain fluorine to enhance their efficacy and environmental stability.
-
Materials Science: Fluorinated phenols are used in the synthesis of high-performance polymers and other advanced materials with desirable properties such as thermal stability and hydrophobicity.[26]
-
Biochemical Probes: Fluorinated phenols can serve as probes to study enzymatic mechanisms.[1][4] For example, 2,4,6-trifluorophenol is used as a substrate for enzymes like dehaloperoxidase.[1]
Visualizing Key Concepts
Workflow for the Deoxyfluorination of Phenols
Caption: A streamlined workflow for the one-pot deoxyfluorination of phenols.
Electronic Effects of Fluorine on the Phenol Ring
Caption: Dueling electronic effects of fluorine on a phenol ring.
Conclusion
The fundamental reactivity of fluorinated phenols is a rich and multifaceted area of study with significant practical implications. The strong electron-withdrawing inductive effect of fluorine, which generally outweighs its weaker resonance effect, is the primary determinant of their chemical behavior. This leads to increased acidity and a complex reactivity profile in aromatic substitution reactions. Modern synthetic methods, particularly in the area of deoxyfluorination, have unlocked new avenues for the utilization of fluorinated phenols as precursors to valuable aryl fluorides. As the demand for sophisticated fluorinated molecules continues to grow across various scientific disciplines, a thorough understanding of the principles outlined in this guide will be indispensable for researchers and developers seeking to innovate in this exciting field.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. kaibangchem.com [kaibangchem.com]
- 4. Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deoxyfluorination of Phenols [organic-chemistry.org]
- 11. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. experts.umn.edu [experts.umn.edu]
- 15. kaibangchem.com [kaibangchem.com]
- 16. Tyrosinase-catalyzed oxidation of fluorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 20. CN105384603A - Synthesis method of poly-fluorinated phenol compound - Google Patents [patents.google.com]
- 21. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and Characterization of a Fluorinated Phenolic Resin/ph...: Ingenta Connect [ingentaconnect.com]
An In-Depth Technical Guide to 3-Fluoro-4-methylphenol: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small atomic size, and the ability to form strong bonds with carbon—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1][2][3] 3-Fluoro-4-methylphenol emerges as a critical building block in this context, offering a synthetically accessible platform for creating more stable, potent, and bioavailable drug candidates. This guide provides a comprehensive overview of this compound, from its fundamental identifiers to its applications and handling, serving as an essential resource for professionals in drug discovery and development.
Section 1: Chemical Identity and Properties
A clear understanding of a compound's identifiers and physicochemical properties is fundamental to its effective use in research and development.
Synonyms and Identifiers
To ensure accurate communication and sourcing, it is crucial to be familiar with the various names and registry numbers associated with this compound.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 452-78-8 |
| Molecular Formula | C₇H₇FO |
| Molecular Weight | 126.13 g/mol [4][5] |
| Synonyms | 3-Fluoro-p-cresol, 3-Fluoro-4-methyl-phenol, Phenol, 3-fluoro-4-methyl-, 2-Fluoro-4-hydroxytoluene[4] |
| PubChem CID | 329777136[5] |
| DSSTox Substance ID | DTXSID60379128[4] |
| InChI Key | GJOOCAXPERKNMN-UHFFFAOYSA-N[5] |
| SMILES | Cc1ccc(O)cc1F[5] |
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its behavior in reactions and formulations.
| Property | Value |
| Appearance | Solid[5] |
| Melting Point | 72 °C[4] |
| Boiling Point | 194.2 °C at 760 mmHg[4] |
| Density | 1.164 g/cm³[4] |
| Flash Point | 83.6 °C[4] |
| pKa | 9.27 ± 0.18 (Predicted)[4] |
| LogP | 1.83970[4] |
| Vapor Pressure | 0.32 mmHg at 25°C[4] |
Section 2: The Role of this compound in Drug Discovery
This compound is a highly valued intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[6] The strategic placement of the fluorine atom and the methyl group on the phenol ring provides medicinal chemists with a powerful tool for lead optimization.
The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[6] Furthermore, it can modulate lipophilicity and bioavailability, crucial parameters for a drug's efficacy. The methyl group offers an additional point for steric and electronic modification, allowing for the fine-tuning of a compound's interaction with its biological target.[6] Consequently, this compound serves as a key scaffold in the development of active pharmaceutical ingredients (APIs), particularly for targeted therapies.[6]
Section 3: Synthesis and Purification
The reliable synthesis of high-purity this compound is essential for its application in research and manufacturing. A common and effective method involves the diazotization of 3-fluoro-4-methylaniline followed by hydrolysis.
Synthetic Pathway: From Aniline to Phenol
Caption: Synthetic route from 3-fluoro-4-methylaniline to this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
3-Fluoro-4-methylaniline (5g, 39.95 mmol)
-
10% Sulfuric acid aqueous solution (100ml)
-
Sodium nitrite (5.5g, 79.90 mmol)
-
Ice
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
n-hexane
Procedure:
-
Dissolve 3-Fluoro-4-methylaniline (5g) in 10% sulfuric acid aqueous solution (100ml).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium nitrate (5.5g) to the cooled solution while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Increase the temperature to 50°C and stir for an additional 30 minutes.
-
Finally, heat the reaction mixture to 80°C and stir for 5 hours.
-
Quench the reaction by adding ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography using a mixture of n-hexane and ethyl acetate (8:1) as the eluent to yield this compound. (Expected yield: ~44.8%)
Purification
Column chromatography is a standard and effective method for purifying the final product. The choice of eluent (e.g., a mixture of n-hexane and ethyl acetate) is critical for achieving high purity. The progress of the purification can be monitored by thin-layer chromatography (TLC).
Section 4: Spectroscopic Data
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
-
¹H NMR (400MHz, CDCl₃): δ 6.98 (t, J=8.6Hz, 1H), 6.52 (m, 2H), 5.82 (br s, 1H, -OH), 2.12 (s, 3H, -CH₃).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number and types of carbon atoms present. Due to the molecule's symmetry, fewer than seven signals are expected. The carbon attached to the fluorine will show a characteristic splitting pattern.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups in the molecule. Key expected absorptions include:
-
A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenolic hydroxyl group.
-
Peaks in the 1450-1600 cm⁻¹ region are indicative of the C=C stretching of the aromatic ring.
-
A C-F stretching band, typically observed in the 1000-1400 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) for this compound would be expected at m/z = 126.
Section 5: Safety and Handling
Proper handling and storage of this compound are essential to ensure laboratory safety.
Hazard Identification
-
GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long lasting effects).[5]
-
Signal Word: Warning[5]
Precautionary Measures
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P273: Avoid release to the environment.[5]
-
P280: Wear protective gloves/ eye protection/ face protection.[5]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Storage
Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. An inert atmosphere is recommended for long-term storage.[4]
Spill and Disposal Procedures
In case of a spill, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Dispose of waste in accordance with local, state, and federal regulations.
First Aid
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor.
-
If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.
-
If on Skin or Clothing: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.
-
If Inhaled: Move person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice.[7]
Section 6: Applications in Patented Research
The utility of this compound as a key intermediate is highlighted in various patents within the pharmaceutical industry. For instance, it has been cited in the synthesis of complex heterocyclic compounds that are being investigated for their potential antiviral properties.[8] These patents underscore the industrial relevance and commercial value of this versatile building block.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its unique substitution pattern allows for the rational design of drug candidates with improved pharmacokinetic profiles. This guide has provided a comprehensive overview of its identity, properties, synthesis, and safe handling, equipping researchers and drug development professionals with the essential knowledge to effectively utilize this valuable compound in their pursuit of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 3-Fluoro-4-methylphenol from 3-fluoro-4-methylaniline
Application Note & Protocol: Synthesis of 3-Fluoro-4-methylphenol
Abstract: This document provides a comprehensive guide for the synthesis of this compound, a critical building block in modern drug discovery, from its corresponding aniline precursor, 3-fluoro-4-methylaniline. The protocol details a robust and well-established two-step, one-pot procedure involving diazotization followed by thermal hydrolysis. Emphasis is placed on the mechanistic rationale behind procedural choices, critical safety considerations for handling diazonium intermediates, and a detailed, step-by-step protocol suitable for implementation in a research or process development laboratory.
Introduction: The Strategic Value of Fluorinated Phenols in Medicinal Chemistry
This compound is a highly valuable molecular scaffold in the design of active pharmaceutical ingredients (APIs).[1] The strategic incorporation of a fluorine atom onto a phenolic ring can profoundly and often beneficially alter a molecule's physicochemical and pharmacological properties.[2] Fluorine's high electronegativity can modulate the acidity (pKa) of the phenolic hydroxyl group, influence hydrogen bonding capabilities, and alter the electronic character of the aromatic ring.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby enhancing a drug candidate's metabolic stability and pharmacokinetic profile.[1][2]
Given its utility, reliable and scalable access to this compound is essential for researchers in drug development. The most direct and classical synthetic route proceeds from 3-fluoro-4-methylaniline, an accessible starting material.[3][4] This pathway leverages the transformation of a primary aromatic amine into a highly versatile diazonium salt intermediate, which is subsequently converted to the desired phenol.[5][6][7]
Synthetic Strategy: Diazotization-Hydrolysis Pathway
The conversion of an aryl amine to a phenol is classically achieved through a two-stage process that can be performed in a single reaction vessel.
-
Diazotization: The primary amine of 3-fluoro-4-methylaniline is converted into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically sulfuric acid or hydrochloric acid, at low temperatures (0–5 °C).[8][9]
-
Hydrolysis: The resulting aryl diazonium salt is then thermally decomposed in the aqueous acidic medium. The diazonium group, an excellent leaving group, is displaced by a hydroxyl group from water, releasing nitrogen gas and forming the target phenol.[10][11][12]
This overall transformation is a variant of the Sandmeyer reaction, which more broadly describes the copper-catalyzed substitution of aryl diazonium salts.[13][14] However, for hydroxylation, a copper catalyst is not strictly necessary, and thermal hydrolysis in aqueous acid is often sufficient.[12][13]
Diagram of Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Mechanistic Insights & Rationale
Understanding the mechanism is key to appreciating the critical control parameters of the protocol.
The Diazotization Step
The reaction is initiated by the formation of the true nitrosating agent, the nitrosonium ion (NO⁺), from nitrous acid under strong acidic conditions. The amine's lone pair of electrons then performs a nucleophilic attack on the nitrosonium ion. A series of proton transfers and the elimination of a water molecule generate the aryl diazonium ion.
Causality of Experimental Conditions:
-
Low Temperature (0–5 °C): Aryl diazonium salts are notoriously unstable.[15] At elevated temperatures, they can decompose uncontrollably, potentially leading to explosive liberation of nitrogen gas.[16][17] Maintaining a low temperature ensures the stability of the diazonium intermediate in solution, preventing premature decomposition and maximizing the yield of the subsequent hydrolysis step.[15][16]
-
Strong Acid: An excess of strong acid is crucial. It ensures the complete generation of nitrous acid from sodium nitrite and stabilizes the resulting diazonium salt by keeping the reaction medium strongly acidic, which suppresses unwanted side reactions like the coupling of the diazonium salt with the unreacted parent amine.[9]
Diagram of Reaction Mechanism
Caption: Simplified reaction mechanism for phenol formation.
The Hydrolysis Step
Upon heating, the C-N bond in the diazonium salt cleaves, releasing the highly stable dinitrogen molecule (N₂), a thermodynamically favorable process. This leaves behind a highly reactive aryl cation. This cation is immediately trapped by a water molecule, which acts as a nucleophile. A final deprotonation step yields the phenol product.[11]
Causality of Experimental Conditions:
-
Heating: Energy is required to overcome the activation barrier for the cleavage of the C-N bond.[11] Adding the cold diazonium solution to hot or boiling dilute acid is a common industrial practice that ensures rapid decomposition, minimizing the lifetime of the diazonium salt and thus reducing the probability of side reactions, such as azo-coupling with the newly formed phenol product.
Detailed Experimental Protocol
Disclaimer: This procedure involves hazardous materials and potentially explosive intermediates. It must only be performed by trained personnel in a well-ventilated chemical fume hood with access to appropriate safety equipment, including a blast shield.
Table 1: Reagents and Materials
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Amount | Moles | Notes |
| 3-Fluoro-4-methylaniline | 452-80-2 | 125.15 | 10.0 g | 79.9 mmol | Starting material |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 10.0 mL | ~184 mmol | Corrosive |
| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | - | |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 5.80 g | 84.0 mmol | Oxidizer, Toxic |
| Urea | 57-13-6 | 60.06 | ~0.5 g | - | For quenching excess HNO₂ |
| Diethyl Ether | 60-29-7 | 74.12 | ~150 mL | - | Flammable solvent for extraction |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - | Drying agent |
Step-by-Step Procedure
Part A: Preparation of the Diazonium Salt
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-fluoro-4-methylaniline (10.0 g, 79.9 mmol).
-
In a separate beaker, carefully and slowly add concentrated sulfuric acid (10.0 mL) to deionized water (50 mL) with cooling in an ice bath. Caution: Highly exothermic.
-
Add the cooled dilute sulfuric acid solution to the flask containing the aniline. Stir until all the aniline salt has dissolved.
-
Cool the flask to 0–5 °C using an ice-salt bath. Ensure the temperature is stable before proceeding.
-
In another beaker, dissolve sodium nitrite (5.80 g, 84.0 mmol) in deionized water (25 mL).
-
Fill the dropping funnel with the sodium nitrite solution.
-
Add the sodium nitrite solution dropwise to the stirred aniline solution over approximately 30-45 minutes. CRITICAL: Maintain the internal reaction temperature below 5 °C at all times. Slow, controlled addition is essential to manage the exothermic nature of the reaction.
-
After the addition is complete, stir the resulting pale yellow solution for an additional 15 minutes at 0–5 °C.
-
(Optional but recommended) Test for the presence of excess nitrous acid. Dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates excess nitrous acid. If present, add small portions of urea until the test is negative. This prevents unwanted side reactions.
Part B: Hydrolysis of the Diazonium Salt
-
In a larger flask (e.g., 500 mL) equipped with a reflux condenser, bring 100 mL of deionized water to a gentle boil.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the boiling water. CRITICAL: Perform this addition cautiously. A vigorous evolution of nitrogen gas will occur. The rate of addition should be controlled to prevent excessive frothing.
-
After the addition is complete, continue to heat the mixture at reflux for 15-20 minutes to ensure complete decomposition of the diazonium salt.
-
Turn off the heat and allow the reaction mixture to cool to room temperature. The product may separate as an oil or solid.
Part C: Work-up and Purification
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with 50 mL of deionized water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to obtain the pure product.
Table 2: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Diazotization Temperature | 0–5 °C |
| Hydrolysis Temperature | ~100 °C (Reflux) |
| Total Reaction Time | ~2-3 hours |
| Expected Yield | 65–80% |
| Appearance of Product | Colorless to light yellow liquid or low-melting solid[1] |
| Molecular Weight | 126.13 g/mol [] |
Mandatory Safety & Hazard Analysis
The synthesis of phenols via diazonium salts is a classic but hazardous procedure that demands strict adherence to safety protocols.
-
Explosion Hazard: Aryl diazonium salts, particularly when isolated as solids, are shock-sensitive and can decompose explosively.[15][16][19] NEVER attempt to isolate the solid diazonium salt. Always keep it in a cold, aqueous solution and use it immediately in the next step.[16][19]
-
Gas Generation: Both the diazotization and hydrolysis steps produce gas (NOx and N₂, respectively). The reaction must be conducted in a well-ventilated fume hood to prevent the buildup of pressure and exposure to toxic fumes.[15][16]
-
Temperature Control: The most critical parameter is maintaining a low temperature (<5 °C) during diazotization.[15][16] A runaway reaction can lead to rapid gas evolution and potential vessel rupture. Ensure a reliable cooling bath and monitor the internal temperature continuously.
-
Chemical Toxicity: 3-Fluoro-4-methylaniline is a toxic aromatic amine. The product, this compound, is also hazardous. Handle these chemicals with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
References
- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Andrews University - Virtual tour [andrews.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. byjus.com [byjus.com]
- 6. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 9. Diazotisation [organic-chemistry.org]
- 10. The formation of phenol from benzene diazonium chloride class 12 chemistry CBSE [vedantu.com]
- 11. orgosolver.com [orgosolver.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 15. researchgate.net [researchgate.net]
- 16. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 17. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. pubs.acs.org [pubs.acs.org]
Experimental protocol for the synthesis of 3-Fluoro-4-methylphenol
An Application Note for the Synthesis of 3-Fluoro-4-methylphenol via the Balz-Schiemann Reaction
Abstract
This compound is a valuable fluorinated aromatic building block utilized in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[1] This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound from 3-amino-4-methylphenol. The methodology is centered on the robust and well-established Balz-Schiemann reaction, which proceeds through the formation and subsequent thermal decomposition of an intermediate aryl diazonium tetrafluoroborate salt.[2][3] This guide details the reaction mechanism, step-by-step procedures, critical safety considerations, and characterization techniques, designed for researchers in organic synthesis and drug development.
Introduction and Reaction Principle
The synthesis of aryl fluorides presents a unique challenge in organic chemistry due to the high reactivity of elemental fluorine, making direct fluorination methods often hazardous and uncontrollable.[3] The Balz-Schiemann reaction, first reported in 1927, offers a reliable and regioselective alternative for introducing a fluorine atom onto an aromatic ring.[4] The reaction transforms a primary aromatic amine into the corresponding aryl fluoride via a two-step process:
-
Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄). This converts the amino group into a diazonium tetrafluoroborate salt (-N₂⁺BF₄⁻).[5] This salt is often insoluble and precipitates from the reaction mixture.
-
Thermal Dediazoniation: The isolated and dried diazonium salt is gently heated. It decomposes to yield the desired aryl fluoride, releasing nitrogen gas (N₂) and boron trifluoride (BF₃) as byproducts.[3] The driving force for this step is the expulsion of the highly stable dinitrogen molecule.[3]
While effective, this reaction requires stringent safety protocols due to the thermally unstable and potentially explosive nature of isolated diazonium salts.[6][7][8]
Reaction Mechanism
The mechanism involves the initial formation of the aryl diazonium cation, which, upon heating, undergoes heterolytic cleavage to form a transient and highly unstable aryl cation intermediate.[4] This electrophilic species is then rapidly trapped by the fluoride ion from the tetrafluoroborate counterion to form the final product.[3][4]
References
- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 4. grokipedia.com [grokipedia.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Purification of 3-Fluoro-4-methylphenol by Column Chromatography: A Detailed Protocol and Application Guide
An Application Note for Drug Development Professionals
Abstract
3-Fluoro-4-methylphenol is a crucial fluorinated aromatic building block utilized in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors.[1] Its purity is paramount for successful downstream applications, necessitating a robust and reproducible purification methodology. This application note provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase column chromatography. The guide delves into the causal reasoning behind procedural choices, from stationary and mobile phase selection to detailed, step-by-step execution and troubleshooting, ensuring scientific integrity and enabling researchers to achieve high-purity material.
Introduction: The Rationale for Chromatographic Purification
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, bioavailability, and binding affinity.[1] this compound, a substituted phenol, serves as a key intermediate in these synthetic pathways.[1][2] However, its synthesis can result in a crude mixture containing unreacted starting materials, isomers (e.g., 4-fluoro-3-methylphenol), and other by-products.
Column chromatography is an indispensable technique for purifying organic compounds.[3][4] It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[5][6] For a moderately polar compound like this compound, normal-phase chromatography, which employs a polar stationary phase (silica gel) and a less polar mobile phase, is exceptionally effective.[7][8] Polar molecules interact more strongly with the polar stationary phase, causing them to move through the column more slowly than less polar impurities, thereby achieving separation.[3][7] This protocol is designed to be a self-validating system, guiding the user from initial solvent system selection to the isolation of the purified product.
Safety, Materials, and Equipment
Critical Safety Considerations
All work must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
This compound: May cause skin and serious eye irritation. It is harmful if swallowed.[9] Consult the Safety Data Sheet (SDS) before handling.
-
Solvents (Hexanes, Ethyl Acetate, Dichloromethane): These solvents are flammable and can be harmful if inhaled or absorbed through the skin. Keep away from ignition sources.[10]
-
Silica Gel: Fine silica powder can be a respiratory irritant. Avoid inhaling the dust.[3]
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Crude this compound | Synthesis Grade | N/A |
| Silica Gel | Flash Chromatography Grade, 60 Å, 230-400 mesh | Standard Laboratory Suppliers |
| Hexanes | HPLC Grade | Fisher Scientific or equivalent |
| Ethyl Acetate | HPLC Grade | Fisher Scientific or equivalent |
| Dichloromethane | HPLC Grade | Fisher Scientific or equivalent |
| Anhydrous Sodium Sulfate | Reagent Grade | Standard Laboratory Suppliers |
| Celite® 545 | N/A | Standard Laboratory Suppliers |
Equipment
-
Glass chromatography column (2-5 cm diameter, 40-50 cm length) with stopcock
-
Round-bottom flasks (various sizes)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Test tubes and collection rack
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Powder funnel and long-stem funnel
-
Glass rod and Pasteur pipettes
-
Clamps and ring stand
Method Development: Selecting the Optimal Chromatographic Conditions
The success of column chromatography hinges on the selection of an appropriate solvent system (mobile phase).[11][12] This is best determined empirically using Thin-Layer Chromatography (TLC), which serves as a small-scale pilot for the column separation.[4]
Principle of TLC-Based Solvent Selection
The goal is to find a solvent mixture that provides a good separation between the desired compound and its impurities, with the target compound exhibiting an Rf (retention factor) value between 0.25 and 0.35.[11] A low Rf indicates strong interaction with the silica, suggesting the solvent is not polar enough, while a high Rf suggests the compound will elute too quickly with poor separation.
Rf Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Experimental Protocol: Finding the Eluent System
-
Prepare a Stock Solution: Dissolve a small amount of the crude this compound in a few drops of ethyl acetate or dichloromethane.
-
Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of several TLC plates.
-
Test Solvent Systems: Develop each plate in a chamber containing a different mixture of a non-polar solvent (Hexanes) and a polar solvent (Ethyl Acetate). Start with a low polarity mixture and increase the proportion of the polar solvent.
-
Test 1: 95:5 Hexanes:Ethyl Acetate
-
Test 2: 90:10 Hexanes:Ethyl Acetate
-
Test 3: 80:20 Hexanes:Ethyl Acetate
-
Test 4: 70:30 Hexanes:Ethyl Acetate
-
-
Visualize and Analyze: After development, visualize the plates under a UV lamp. Calculate the Rf value for the main spot in each system. The system that yields an Rf of ~0.3 for this compound is the ideal starting point for the column. For phenols, a common and effective mobile phase is a mixture of hexanes and ethyl acetate.[13]
Detailed Purification Protocol
This protocol assumes a starting scale of 1-2 grams of crude material. The column size and solvent volumes should be adjusted for different scales.
Step 1: Column Packing (Wet Slurry Method)
The wet packing method is superior as it minimizes the risk of air bubbles and channels in the stationary phase, which would compromise separation.[14]
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed. Add a ~1 cm layer of sand to create a flat base.[5][14]
-
Make the Slurry: In a beaker, measure the required amount of silica gel (approx. 50-100 times the weight of the crude sample). Add the initial, least polar eluent (e.g., 90:10 Hexanes:EtOAc) to the silica gel to form a consistent, pourable slurry.[14]
-
Pack the Column: Clamp the column vertically. With the stopcock closed, pour the slurry into the column using a powder funnel. Gently tap the side of the column continuously to ensure even packing and dislodge any air bubbles.[14]
-
Equilibrate: Once all the silica has settled, add more eluent. Open the stopcock and allow the solvent to drain until the solvent level is just above the top of the silica bed. Never let the column run dry.[14] Add another ~1 cm layer of sand on top to protect the silica surface during sample and solvent addition.
Step 2: Sample Loading (Dry Loading Technique)
Dry loading is highly recommended for compounds that are not highly soluble in the mobile phase or for achieving the highest resolution. It introduces the sample in a very narrow, concentrated band.
-
Adsorb Sample: Dissolve the crude this compound (1-2 g) in a minimal amount of a volatile solvent like dichloromethane (10-15 mL). Add 2-3 times the sample weight of silica gel or Celite to this solution.
-
Remove Solvent: Thoroughly mix the slurry and remove the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.[15]
-
Load Column: Carefully drain the eluent in the packed column to the level of the top sand layer. Gently add the silica-adsorbed sample powder to the top of the column, creating an even layer.
-
Seal: Carefully add another thin layer of sand on top of the sample layer.
Step 3: Elution and Fraction Collection
The process of passing the mobile phase through the column and collecting the separated components is called elution. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective.
-
Begin Elution: Carefully add the initial eluent (e.g., 90:10 Hexanes:EtOAc) to the column, filling the space above the sand.
-
Apply Pressure (Flash Chromatography): Apply gentle, positive pressure using a regulated air or nitrogen line to achieve a solvent flow rate of approximately 5 cm per minute down the column.[15]
-
Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes or flasks (e.g., 10-20 mL fractions).[15]
-
Increase Polarity (Gradient): After collecting a set number of fractions with the initial solvent, gradually increase the polarity of the eluent (e.g., switch to 80:20 Hexanes:EtOAc, then 70:30) to elute the more polar this compound. This ensures that less polar impurities are washed out first, followed by the target compound.
Step 4: Monitoring the Separation
-
TLC Analysis: Systematically spot every few fractions onto a TLC plate.
-
Develop and Visualize: Develop the TLC plate using the more polar eluent mixture (e.g., 70:30 Hexanes:EtOAc) to ensure all spots move off the baseline. Visualize under a UV lamp.
-
Identify Pure Fractions: Identify the fractions that contain only the spot corresponding to the pure product (as determined by the initial TLC analysis). There should be "blank" fractions before and after the product elutes.
Step 5: Isolation and Characterization
-
Combine Fractions: Combine all the identified pure fractions into a single, clean, pre-weighed round-bottom flask.
-
Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure.
-
Final Product: The remaining solid is the purified this compound. Determine the final weight and calculate the percentage yield.
-
Purity Confirmation: Confirm the purity and identity of the product using analytical techniques such as NMR spectroscopy, GC-MS, or melting point analysis. The reported melting point is 72 °C.[2]
Data Summary and Visualization
Recommended Chromatographic Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides excellent separation for polar compounds like phenols.[7][16] |
| Mobile Phase | Gradient: Hexanes:Ethyl Acetate | Starts non-polar to elute impurities, then increases in polarity to elute the target compound. |
| Initial Eluent | 95:5 to 90:10 (Hexanes:EtOAc) | |
| Product Eluent | 80:20 to 70:30 (Hexanes:EtOAc) | |
| Sample Load | 1:50 to 1:100 (Crude:Silica) | A lower sample-to-silica ratio improves separation resolution. |
| Target Rf (TLC) | 0.25 - 0.35 | Optimal Rf for effective separation on a column.[11] |
| Expected Purity | >98% | Dependent on crude purity and careful execution of the protocol. |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound by column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | 1. Column overloaded. 2. Eluent is too polar. 3. Sample band was too wide. | 1. Reduce the amount of crude material relative to silica gel. 2. Re-optimize the solvent system with TLC; start with a less polar mobile phase. 3. Ensure sample is loaded in a minimal volume of solvent or use the dry loading method. |
| Compound Won't Elute | 1. Eluent is not polar enough. 2. Compound is highly polar and interacting very strongly with silica. | 1. Gradually increase the polarity of the mobile phase (increase % of Ethyl Acetate). 2. If necessary, switch to a more polar solvent system, such as Dichloromethane/Methanol.[13] |
| Cracked/Channeled Silica Bed | 1. The column was allowed to run dry. 2. Packing was not uniform. | 1. Always keep the solvent level above the silica bed. 2. Repack the column, ensuring the slurry is homogeneous and tapping consistently during packing. |
| Compound Tailing on TLC/Column | 1. Compound is acidic (phenols can be). 2. Sample is too concentrated on TLC plate. | 1. Add a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase to suppress ionization and improve peak shape.[16][17] 2. Dilute the sample before spotting on the TLC plate. |
References
- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. This compound|lookchem [lookchem.com]
- 3. bohr.winthrop.edu [bohr.winthrop.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 6. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. columbia.edu [columbia.edu]
- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 12. biotage.com [biotage.com]
- 13. Chromatography [chem.rochester.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. orgsyn.org [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 3-Fluoro-4-methylphenol in Modern Drug Discovery: Application Notes and Protocols
In the landscape of contemporary medicinal chemistry, the strategic use of fluorinated building blocks is a cornerstone of rational drug design. The introduction of fluorine into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties, often leading to enhanced potency, metabolic stability, and bioavailability.[1][2][3] Among the arsenal of fluorinated synthons, 3-Fluoro-4-methylphenol has emerged as a particularly valuable intermediate, prized for the nuanced effects imparted by its unique substitution pattern.[4]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs. We will delve into its role in the synthesis of targeted therapies, provide detailed experimental protocols, and discuss the underlying principles that make this molecule a powerful tool in the optimization of lead compounds.
The Physicochemical Impact of the 3-Fluoro-4-methylphenoxy Moiety
The utility of this compound stems from the combined electronic and steric effects of the fluorine and methyl substituents on the phenol ring. This strategic arrangement offers several advantages in drug design:
-
Modulation of Acidity and Lipophilicity: The strongly electron-withdrawing fluorine atom lowers the pKa of the phenolic hydroxyl group, influencing its ionization state at physiological pH. This can alter hydrogen bonding interactions with target proteins and affect a compound's solubility and permeability.[5]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[6] Placing a fluorine atom on an aromatic ring can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[7]
-
Improved Binding Affinity: The fluorine atom can participate in favorable electrostatic and polar interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.[2]
-
Conformational Control: The steric bulk of the fluorine and methyl groups can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation for optimal target engagement.
These properties make this compound a crucial scaffold for developing active pharmaceutical ingredients (APIs), particularly in the realm of targeted therapies.[4]
Application Highlight: Synthesis of the MEK Inhibitor Trametinib
A prominent example showcasing the importance of this compound is its use as a key intermediate in the synthesis of Trametinib, a highly potent and selective allosteric inhibitor of MEK1 and MEK2 kinases.[8] Trametinib is an FDA-approved therapeutic for the treatment of various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer, that harbor BRAF mutations.[8]
The 3-fluoro-4-methylphenoxy group in Trametinib is crucial for its activity, as it occupies a specific sub-pocket in the MEK enzyme.[8] The synthesis of Trametinib involves the coupling of this compound with a protected aminopyrimidine derivative.
Experimental Protocol: Synthesis of a Key Trametinib Intermediate
This protocol outlines a representative synthesis of a key intermediate for Trametinib, illustrating the incorporation of the this compound moiety via a nucleophilic aromatic substitution (SNAr) reaction.
Reaction Scheme:
Caption: General workflow for the synthesis of a Trametinib intermediate.
Materials:
-
This compound
-
A suitable protected aminopyrimidine with a leaving group (e.g., a chloro or fluoro substituent)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Deprotonation of the Phenol: To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Reaction Mixture Stirring: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Addition of the Pyrimidine Derivative: Add a solution of the protected aminopyrimidine derivative (1.0-1.2 eq.) in anhydrous DMF to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired Trametinib intermediate.
This intermediate can then be further elaborated through a series of steps, including deprotection and coupling with other fragments, to yield the final Trametinib molecule.[3]
Broader Applications in Kinase Inhibitor Design
The 3-fluoro-4-methylphenoxy moiety is not limited to MEK inhibitors. Its favorable properties have led to its incorporation into inhibitors of other kinase families, such as Tropomyosin receptor kinase (TRK) inhibitors, which are being investigated for the treatment of various cancers driven by NTRK gene fusions.[9][10]
In the design of TRK inhibitors, the 3-fluoro-4-phenoxy group often serves as a key pharmacophore that interacts with the hinge region or other critical residues within the ATP-binding pocket of the kinase. The strategic placement of the fluorine and methyl groups can be used to fine-tune selectivity and potency against different TRK isoforms and to overcome resistance mutations.[11]
Structure-Activity Relationship (SAR) Insights:
| Moiety | Key Interactions and Effects |
| Phenoxy Oxygen | Acts as a hydrogen bond acceptor with hinge region residues. |
| 3-Fluoro Group | Can form favorable polar interactions and block metabolic hotspots. |
| 4-Methyl Group | Provides steric bulk to occupy a hydrophobic pocket and can be a point for further modification. |
Potential Applications in GPCR Modulator Design
While specific examples of this compound in approved GPCR modulators are less documented, the principles of its utility are highly transferable to this target class. G protein-coupled receptors (GPCRs) are a major class of drug targets, and allosteric modulation has emerged as a promising strategy for achieving greater selectivity and a more nuanced pharmacological response.[12]
Fluorinated phenols can be incorporated into the design of both orthosteric and allosteric GPCR modulators. The ability of the 3-fluoro-4-methylphenoxy group to influence lipophilicity and engage in specific polar interactions makes it an attractive scaffold for exploring the complex SAR of GPCR ligands. For instance, it could be used to probe hydrophobic pockets within the transmembrane domains or to establish key interactions at an allosteric site.
Hypothetical Design Strategy for a GPCR Modulator:
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 5. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 6. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Late-Stage Conversion of a Metabolically Labile Aryl Methyl Ether-Containing Natural Product to Fluoroalkyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US11952364B2 - TRK inhibitors useful as anticancer drugs - Google Patents [patents.google.com]
- 10. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2023064768A1 - G-protein-coupled receptor regulators and methods of use thereof - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of 3-Fluoro-4-methylphenol in Pharmaceutical Synthesis
An Application Guide for Researchers and Drug Development Professionals
Abstract
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of lead optimization.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, membrane permeability, and target binding affinity.[3][4][5] This guide focuses on 3-Fluoro-4-methylphenol (CAS 452-78-8), a key fluorinated aromatic building block, detailing its properties, strategic applications, and providing a robust protocol for its use as a pharmaceutical intermediate.[6][7] This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel active pharmaceutical ingredients (APIs).
The Rationale for Fluorination in Drug Design
The introduction of fluorine into a bioactive molecule is a well-established strategy to optimize pharmacokinetic and pharmacodynamic properties.[1] Unlike other halogens, fluorine acts as a "super-hydrogen" due to its similar size, yet its extreme electronegativity alters the electronic landscape of the molecule. This leads to several key advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450.[3] Placing fluorine at a metabolically labile position can block oxidation, thereby increasing the drug's half-life and bioavailability.[4][5]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups (e.g., amines), which can improve oral absorption by ensuring the molecule is less charged at physiological pH.[1]
-
Increased Binding Affinity: Fluorine can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's active site, leading to enhanced binding potency and selectivity.[3][5]
-
Improved Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which often improves its ability to cross cellular membranes, a critical factor for bioavailability and reaching intracellular targets.[6]
Profile of this compound (CAS 452-78-8)
This compound, also known as 3-Fluoro-p-cresol, is a versatile fluorinated aromatic intermediate.[8] Its structure provides a phenolic hydroxyl group for key coupling reactions (e.g., etherification, esterification) while the fluorine and methyl groups offer strategic points for modulating the electronic and steric properties of the final compound.[7]
Physicochemical Properties
The properties of this compound make it suitable for a range of synthetic applications in organic chemistry.
| Property | Value | Source(s) |
| CAS Number | 452-78-8 | [8] |
| Molecular Formula | C₇H₇FO | |
| Molecular Weight | 126.13 g/mol | |
| Appearance | Solid | |
| Melting Point | 72 °C | [8][9] |
| Boiling Point | 196 °C | [9] |
| Density | 1.17 g/cm³ | [9][] |
| Flash Point | 83.6 °C | [8] |
| pKa | 9.27 ± 0.18 (Predicted) | [8] |
Safety and Handling
Proper handling of this compound is crucial for laboratory safety. It is classified as a hazardous substance.
| Hazard Information | Precautionary Measures |
| Signal Word: Warning[11] | P264: Wash hands thoroughly after handling.[11] |
| Hazard Statements: | P270: Do not eat, drink or smoke when using this product.[11] |
| H302: Harmful if swallowed.[11] | P280: Wear protective gloves/eye protection.[11] |
| H319: Causes serious eye irritation.[11] | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[11] |
| H412: Harmful to aquatic life with long lasting effects.[11] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[6][8] Keep away from strong oxidizing agents and bases.[6][12]
Application in Pharmaceutical Synthesis: A Protocol for O-Alkylation
A primary application of this compound is serving as a nucleophile in substitution reactions to form ether linkages. This motif is common in many APIs, particularly kinase inhibitors like Lapatinib, where an aniline fragment is connected to a quinazoline core via a benzylic ether. The following protocol details a representative Williamson ether synthesis, a fundamental and robust method for this transformation.
Protocol: Synthesis of 1-(Benzyloxy)-3-fluoro-4-methylbenzene
This protocol demonstrates the reaction of this compound with benzyl bromide to form the corresponding benzyl ether. This transformation is illustrative of how this intermediate is used to construct the core scaffolds of complex pharmaceutical molecules.
3.1. Materials and Equipment
-
Reagents: this compound (1.0 eq), Benzyl bromide (1.1 eq), Potassium carbonate (K₂CO₃, anhydrous, 2.0 eq), N,N-Dimethylformamide (DMF, anhydrous).
-
Solvents: Ethyl acetate, Hexane, Deionized water, Brine.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, condenser, nitrogen inlet, separatory funnel, rotary evaporator, glass column for chromatography.
3.2. Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.26 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 30 mL of anhydrous DMF via syringe. Stir the resulting suspension vigorously for 15 minutes at room temperature.
-
Rationale: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction. Potassium carbonate is a mild, inexpensive base sufficient to deprotonate the phenol to its active nucleophilic phenoxide form.
-
-
Addition of Electrophile: Slowly add benzyl bromide (1.31 mL, 11.0 mmol) to the suspension dropwise over 5 minutes.
-
Reaction: Heat the reaction mixture to 70 °C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system until the starting phenol spot has been consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Rationale: The aqueous work-up removes the DMF solvent and inorganic salts (K₂CO₃, KBr). The brine wash helps to remove residual water from the organic phase.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of 0% to 10% ethyl acetate in hexane.
-
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the product as a colorless oil. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
3.3. Expected Results
-
Yield: 85-95%
-
¹H NMR (400 MHz, CDCl₃): δ 7.45-7.30 (m, 5H, Ar-H of benzyl), 7.00 (t, J=8.8 Hz, 1H, Ar-H), 6.70-6.60 (m, 2H, Ar-H), 5.05 (s, 2H, O-CH₂), 2.20 (d, J=1.8 Hz, 3H, CH₃).
-
Note: The provided NMR data is a hypothetical spectrum based on the expected structure. Actual spectra should be acquired and interpreted.[13]
-
Conclusion
This compound stands as a valuable and versatile intermediate in the pharmaceutical industry.[6][7] Its strategic use allows medicinal chemists to leverage the well-documented benefits of fluorination to enhance the drug-like properties of new chemical entities.[2] The robust and high-yielding chemistry associated with its phenolic hydroxyl group, particularly in forming stable ether linkages, ensures its continued application in the synthesis of complex APIs. Adherence to established safety protocols is essential for its handling, and a thorough understanding of its reactivity is key to its successful implementation in drug discovery and development pipelines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. alfa-chemclinix.com [alfa-chemclinix.com]
- 3. What is the role of fluorinated pharmaceutical intermediates in drug development? - Blog [sinoshiny.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. leapchem.com [leapchem.com]
- 7. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 8. This compound|lookchem [lookchem.com]
- 9. This compound CAS#: 452-78-8 [amp.chemicalbook.com]
- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. This compound(452-78-8) 1H NMR [m.chemicalbook.com]
Advanced Analytical Strategies for the Characterization of Fluorinated Phenols
An Application Guide:
Introduction
Fluorinated phenols are a class of compounds of significant interest across the pharmaceutical, agrochemical, and material science sectors. The incorporation of fluorine atoms into a phenol ring can dramatically alter its physicochemical properties, including acidity, lipophilicity, metabolic stability, and binding affinity.[1][2][3] This makes them valuable building blocks in drug development and specialty chemical synthesis. However, their potential environmental persistence and unique reactivity necessitate robust and reliable analytical methods for their detection, quantification, and structural elucidation in diverse matrices.
This guide provides an in-depth exploration of the primary analytical techniques employed for fluorinated phenols. We move beyond simple procedural lists to explain the underlying principles and the rationale behind methodological choices, empowering researchers to select and optimize the appropriate strategy for their specific application. The protocols described herein are grounded in established, validated methodologies to ensure scientific rigor and trustworthy results.
Core Analytical Pillars: A Comparative Overview
The analysis of fluorinated phenols primarily relies on a combination of chromatographic and spectroscopic techniques. The choice of method is dictated by the analytical goal, whether it be quantification of known analytes, identification of unknown transformation products, or detailed structural confirmation.
-
Gas Chromatography (GC): A powerful technique for separating volatile and thermally stable compounds. For phenols, this method almost always requires a derivatization step to mask the polar hydroxyl group.
-
Liquid Chromatography (LC): Highly versatile for a wide range of polarities and thermally labile compounds. It is often the method of choice for direct analysis without derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for definitive structure elucidation. ¹⁹F NMR, in particular, is a uniquely powerful tool for organofluorine compounds.
Diagram 1: Choosing the Right Analytical Path
The following decision tree illustrates a logical approach to selecting an appropriate analytical technique based on the research objective.
References
Application Note: A Strategic Guide to the LC-MS Analysis of Organofluorine Compounds
Abstract
Organofluorine compounds, a diverse class of molecules characterized by the formidable carbon-fluorine (C-F) bond, are integral to modern pharmacology, materials science, and agriculture. However, their unique physicochemical properties—stability, hydrophobicity, and distinct reactivity—present significant analytical challenges. This guide provides a comprehensive framework for developing robust and reliable liquid chromatography-mass spectrometry (LC-MS) methods for the identification and quantification of these complex molecules. We will delve into the causality behind critical experimental choices, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis. This document serves as both a strategic overview and a practical protocol guide for researchers, scientists, and drug development professionals aiming to master the analysis of organofluorine compounds.
The Analytical Challenge of the Carbon-Fluorine Bond
The C-F bond is the strongest single bond in organic chemistry, lending organofluorine compounds exceptional thermal and chemical stability.[1] This stability, while advantageous in applications, complicates analytical characterization. Furthermore, the high electronegativity of fluorine alters molecular polarity, dipole moments, and intermolecular interactions, demanding specialized analytical strategies.
Key challenges include:
-
Ubiquitous Background Contamination: Many laboratory and analytical instrument components, such as PTFE, can be sources of background contamination, particularly for per- and polyfluoroalkyl substances (PFAS).[2]
-
Chromatographic Selectivity: The unique properties of fluorinated compounds necessitate stationary phases that offer alternative selectivities beyond standard C8 and C18 columns.[3]
-
Ionization and Fragmentation: The stability of the C-F bond influences ionization efficiency and leads to complex fragmentation pathways in the mass spectrometer that require careful interpretation.[4][5]
-
Matrix Effects: Complex sample matrices can significantly suppress or enhance the analyte signal during ionization, requiring effective sample cleanup.[6]
Strategic Workflow for Organofluorine Analysis
A successful analytical workflow is a self-validating system where each step is optimized to mitigate potential challenges and ensure data integrity. The logical progression from sample collection to data analysis is critical for achieving accurate and reproducible results.
Caption: High-level workflow for LC-MS analysis of organofluorine compounds.
Sample Preparation: The Foundation of Accurate Quantification
The primary goals of sample preparation are to isolate and concentrate the target analytes while removing interfering matrix components.[7] Solid-Phase Extraction (SPE) is a widely adopted and highly effective technique, particularly for environmental water samples.[8][9]
Causality of Choice: Why Weak Anion Exchange (WAX)? Many environmentally and biologically relevant organofluorine compounds, such as perfluorinated carboxylic acids (PFCAs) and sulfonic acids (PFSAs), are anionic at neutral pH. WAX cartridges utilize a sorbent with positively charged functional groups, enabling the selective retention of these anionic analytes through ion exchange mechanisms. This approach provides excellent recoveries for both short- and long-chain PFAS.[7][9]
Protocol Consideration: To avoid background contamination, it is imperative to use polypropylene or polyethylene containers for sample collection and preparation, as glass surfaces can adsorb certain PFAS.[10] Furthermore, the use of isotopically labeled internal standards is crucial for correcting matrix effects and variabilities in extraction efficiency.[6]
Liquid Chromatography: Achieving Selective Separation
The choice of LC column and mobile phase is paramount for resolving target analytes from isomers and matrix interferences. While traditional C18 columns can be effective, specialized fluorinated stationary phases often provide superior selectivity.[3]
The Power of Fluorinated Phases: Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or fluorinated alkyl (e.g., C8-Fluorine) functionalities, offer unique separation mechanisms.[11][12][13] These phases can engage in dipole-dipole, π-π, and ion-exchange interactions, in addition to hydrophobic interactions. This multi-modal retention mechanism often leads to enhanced selectivity and different elution orders compared to purely hydrophobic phases, which is invaluable for resolving structurally similar organofluorine compounds.[3]
Mobile Phase Optimization: The mobile phase must be carefully optimized for analyte retention and ionization efficiency.
-
Organic Modifier: Methanol is commonly preferred over acetonitrile as it can provide better sensitivity for certain PFAS.
-
Additives: Buffered additives like ammonium acetate or ammonium formate are often used to control pH and improve peak shape. For certain compounds, weak acids like formic acid may be employed.[14]
-
Delay Column: A crucial hardware consideration is the installation of a delay column between the solvent mixer and the injector. This separates background PFAS contamination originating from the LC system itself from the analytes injected with the sample, preventing co-elution and inaccurate quantification.[15][16]
Mass Spectrometry: Sensitive Detection and Confirmation
Tandem quadrupole mass spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of organofluorine compounds due to its exceptional sensitivity and selectivity.[6][17]
Ionization Strategy: The Preference for Negative ESI Electrospray Ionization (ESI) is the most common ionization technique for these analyses. For acidic organofluorines like PFCAs and PFSAs, ESI in negative ion mode (ESI-) is highly effective. These molecules readily lose a proton in the ESI source to form stable [M-H]⁻ ions, leading to high sensitivity.[2]
Understanding Fragmentation for MRM Development: Multiple Reaction Monitoring (MRM) provides the basis for quantification. This involves selecting a specific precursor ion (e.g., the [M-H]⁻ ion) and monitoring for a characteristic product ion generated through collision-induced dissociation (CID).
-
PFCAs: Perfluorocarboxylic acids typically show a neutral loss of CO₂ (44 Da) from the precursor ion.[4][5] The resulting perfluoroalkyl anion can undergo further fragmentation.
-
PFSAs: Perfluorosulfonic acids often exhibit a loss of SO₃ (80 Da).[5]
-
Fluorine Migration: It is critical to understand that the fragmentation of perfluoroalkyl anions is not a simple "unzipping" process. Studies have shown that fluorine migration can occur after the initial neutral loss, leading to a series of rearranged anions before subsequent fragmentation.[4] This mechanistic insight is vital for selecting the most stable and specific product ions for MRM transitions.
Caption: Decision logic for developing an LC-MS method for organofluorines.
Detailed Protocol: Quantification of PFAS in Drinking Water by SPE and LC-MS/MS
This protocol is based on the principles outlined in established regulatory methods such as U.S. EPA Method 537.1 and 533.[18][19] It is intended as a validated starting point for laboratory implementation.
6.1. Materials and Reagents
-
Solvents: HPLC-grade or higher methanol, reagent water.
-
Reagents: Ammonium acetate, formic acid.
-
Standards: Certified analytical standards for target PFAS and their corresponding ¹³C-labeled internal standards.
-
SPE Cartridges: Weak Anion Exchange (WAX), 6 mL, 150 mg (or similar).
-
Sample Containers: 250 mL polypropylene bottles.
6.2. Standard Preparation
-
Prepare a stock standard solution containing all target PFAS analytes in methanol.
-
Prepare a corresponding internal standard (IS) stock solution.
-
Create a series of calibration standards by diluting the stock solutions in 96:4 (v/v) methanol:water. The concentration range should bracket the expected sample concentrations.
6.3. Sample Preparation (SPE)
-
Measure 250 mL of the water sample into a polypropylene bottle.
-
Add a precise volume of the IS stock solution to the sample and mix thoroughly.
-
Condition the SPE cartridge: Pass 15 mL of methanol, followed by 15 mL of reagent water through the cartridge. Do not allow the sorbent to go dry.
-
Load the sample: Pass the entire 250 mL sample through the conditioned cartridge at a flow rate of 10-15 mL/min.
-
Wash the cartridge: Wash with 15 mL of reagent water to remove interferences.
-
Dry the cartridge: Draw a vacuum through the cartridge for 5-10 minutes to remove residual water.
-
Elute the analytes: Elute the retained PFAS from the cartridge with two 4 mL aliquots of methanol into a clean polypropylene tube.
-
Concentrate the extract: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute: Reconstitute the dried extract in 1 mL of 96:4 (v/v) methanol:water. Vortex to mix.
-
Transfer the final extract to a polypropylene autosampler vial for LC-MS/MS analysis.
6.4. LC-MS/MS Instrumental Parameters
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC System with Delay Column | High resolution and speed; delay column mitigates system background contamination.[15] |
| Analytical Column | C18, 2.1 x 100 mm, <2 µm particle size | Provides good retention for a broad range of PFAS; widely validated in EPA methods.[17] |
| Column Temp | 40 °C | Ensures reproducible retention times and good peak shape. |
| Mobile Phase A | 20 mM Ammonium Acetate in Water | Provides buffering and promotes negative ionization. |
| Mobile Phase B | Methanol | Effective organic solvent for eluting PFAS. |
| Gradient | Optimized for separation of all analytes (e.g., 20% to 95% B) | Resolves analytes from each other and from matrix interferences. |
| Flow Rate | 0.4 mL/min | Typical for 2.1 mm ID columns, balancing speed and efficiency. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for high-sensitivity MRM experiments.[8] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for acidic PFAS, forming [M-H]⁻ ions. |
| MRM Transitions | Analyte-specific (e.g., PFOA: 413 -> 369; PFOS: 499 -> 80) | Provides specificity and sensitivity for quantification. Precursor -> Product based on known fragmentations.[5] |
| Dwell Time | Optimized for >12 data points across each peak | Ensures accurate peak integration and quantification. |
Conclusion
The analysis of organofluorine compounds by LC-MS is a nuanced but highly achievable task. Success hinges on a deep understanding of the unique chemical properties imparted by the C-F bond and the implementation of a strategic, self-validating workflow. By carefully selecting sample preparation techniques like WAX SPE, utilizing appropriate chromatographic phases, and optimizing MS parameters for negative ion mode and characteristic MRM transitions, researchers can achieve the sensitivity, selectivity, and robustness required for confident quantification. This guide provides the foundational principles and a practical protocol to empower scientists in drug development and environmental monitoring to tackle the challenges of organofluorine analysis effectively.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. shimadzu.com [shimadzu.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Simplifying PFAS Analysis with Solid-Phase Extraction | Lab Manager [labmanager.com]
- 8. agilent.com [agilent.com]
- 9. Solid Phase Extraction Methods for PFAS in waters | Agilent [agilent.com]
- 10. Per- and Polyfluoroalkyl Substances in Drinking Water Using Solid-Phase Extraction and LC-MS/MS | Separation Science [sepscience.com]
- 11. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hawach.com [hawach.com]
- 13. C8-Fluorine HPLC Column - Hawach [hawachhplccolumn.com]
- 14. mn-net.com [mn-net.com]
- 15. mac-mod.com [mac-mod.com]
- 16. tandfonline.com [tandfonline.com]
- 17. LC-MS Analysis of PFAS Compounds in EPA Methods 537.1, 533 and 8327 | Separation Science [sepscience.com]
- 18. epa.gov [epa.gov]
- 19. LC/MS/MS Method Package for PFAS in Drinking Water : Shimadzu [ssi.shimadzu.com]
Application Notes and Protocols: Regioselective Formylation of 3-Fluoro-4-methylphenol
<
Abstract
This document provides a detailed technical guide for the regioselective formylation of 3-fluoro-4-methylphenol, a critical transformation for synthesizing valuable intermediates in pharmaceutical and materials science. We delve into the nuanced interplay of electronic and steric effects governing the regiochemical outcome of this electrophilic aromatic substitution. This guide presents and contrasts several key formylation methodologies, including the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions, as well as a magnesium-mediated ortho-formylation. Each protocol is accompanied by a thorough explanation of the underlying mechanism, causality for experimental choices, and detailed, step-by-step procedures to ensure reliable and reproducible results.
Introduction: The Synthetic Challenge and Strategic Importance
The introduction of a formyl group onto a phenolic scaffold is a cornerstone of organic synthesis, yielding hydroxybenzaldehydes that are pivotal precursors for a vast array of more complex molecules. The specific substrate, this compound, presents a fascinating regiochemical puzzle. The hydroxyl group is a powerful ortho-, para-directing activator. However, the fluorine atom, while also an ortho-, para-director due to resonance, exerts a strong inductive electron-withdrawing effect (-I), and the methyl group is a weak ortho-, para-directing activator.[1][2][3] The challenge lies in selectively directing the formylation to one of the two possible ortho positions or the para position, each leading to a distinct and valuable isomer.
The directing effects of the substituents on the aromatic ring are crucial in determining the position of electrophilic attack. The hydroxyl group strongly activates the ortho and para positions. The fluorine atom, despite its electronegativity, also directs ortho and para due to the donation of a lone pair of electrons into the ring through resonance (+M effect), which partially counteracts its inductive withdrawal (-I effect).[1][2] The methyl group is a weakly activating, ortho-, para-directing group. The interplay of these electronic influences, coupled with steric hindrance, dictates the final product distribution.
Strategic Approaches to Regiocontrolled Formylation
Several classical and modern formylation reactions can be employed, each with its own inherent regioselective biases. The choice of method is therefore a strategic decision based on the desired isomer.
The Vilsmeier-Haack Reaction: Favoring the Para Position
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds.[4][5][6][7][8] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[4][5][6] This reaction generally favors substitution at the less sterically hindered para position on a substituted benzene ring, although electronic effects can also play a role.[4][5]
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), followed by electrophilic attack on the activated phenol ring. Subsequent hydrolysis of the resulting iminium ion intermediate yields the aldehyde.[6][8]
Caption: Vilsmeier-Haack Reaction Workflow.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 4 equivalents) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) to the cooled DMF while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice and add a solution of sodium acetate (5 equivalents) in water. Stir for 30 minutes.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Duff Reaction: A Path to Ortho-Formylation
The Duff reaction is a classic method for the ortho-formylation of phenols, utilizing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[9][10] The reaction's preference for the ortho position is attributed to the formation of a hydrogen-bonded intermediate that directs the electrophilic attack.[11][12][13]
The reaction is believed to proceed via the protonation and subsequent fragmentation of HMTA to generate an iminium ion electrophile. This electrophile then attacks the electron-rich phenol ring, preferentially at the ortho position, to form a benzylamine-like intermediate. An intramolecular redox process followed by hydrolysis yields the final ortho-hydroxybenzaldehyde.[10]
Caption: Simplified Duff Reaction Mechanism.
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), hexamethylenetetramine (HMTA, 1.5 equivalents), and glacial acetic acid (10 volumes).
-
Heating: Heat the mixture to 100-120 °C and maintain this temperature for 6-8 hours.
-
Hydrolysis: Cool the reaction mixture and add an equal volume of 2 M hydrochloric acid. Heat the mixture at reflux for 1 hour to hydrolyze the intermediate.
-
Extraction and Purification: Cool the mixture to room temperature and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
The Reimer-Tiemann Reaction: Dichlorocarbene-Mediated Ortho-Formylation
The Reimer-Tiemann reaction is another well-established method for the ortho-formylation of phenols.[14][15][16][17][18][19] It involves the reaction of a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.[14][15] The reactive electrophile in this case is dichlorocarbene, generated in situ.[15][16]
The reaction begins with the deprotonation of chloroform by the strong base to form a trichlorocarbanion, which then undergoes alpha-elimination to generate dichlorocarbene. The phenoxide ion, also formed under the basic conditions, attacks the dichlorocarbene, leading to a dichloromethyl-substituted intermediate. Subsequent hydrolysis yields the ortho-hydroxybenzaldehyde.[16][17]
Caption: Reimer-Tiemann Reaction Overview.
-
Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve this compound (1 equivalent) in a 20% aqueous solution of sodium hydroxide.
-
Chloroform Addition: Heat the mixture to 60-70 °C and add chloroform (2 equivalents) dropwise over 1 hour with vigorous stirring.
-
Reaction: Maintain the temperature and stirring for an additional 2-3 hours.
-
Work-up: Cool the reaction mixture and acidify with dilute sulfuric acid to a pH of 5-6.
-
Isolation: Steam distill the mixture to remove unreacted chloroform and isolate the product. Alternatively, extract the acidified mixture with diethyl ether, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Magnesium-Mediated Ortho-Specific Formylation
A milder and often more selective method for ortho-formylation involves the use of magnesium chloride and triethylamine with paraformaldehyde.[20][21][22] This method is known for its high regioselectivity for the ortho position and generally good yields.[20][21] The magnesium ion is believed to act as a chelating agent, directing the formylation to the ortho position.
The phenol is first deprotonated by triethylamine in the presence of magnesium chloride to form a magnesium phenoxide complex. This chelation enhances the nucleophilicity of the ortho positions and directs the attack of formaldehyde (from paraformaldehyde) to one of these positions. Subsequent work-up liberates the salicylaldehyde.
-
Setup: To a dry, three-necked round-bottom flask under an argon atmosphere, add anhydrous magnesium chloride (2 equivalents) and paraformaldehyde (3 equivalents).
-
Solvent and Base: Add dry tetrahydrofuran (THF) followed by the dropwise addition of triethylamine (2 equivalents). Stir the mixture for 10 minutes.
-
Substrate Addition: Add this compound (1 equivalent) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 75 °C) for 2-4 hours.
-
Work-up: Cool the mixture to room temperature and add diethyl ether. Wash the organic phase successively with 1 N HCl and water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product can be further purified by recrystallization or column chromatography.[20]
Comparative Analysis and Data Summary
The choice of formylation method will significantly impact the regiochemical outcome and overall yield. The following table summarizes the expected outcomes for the formylation of this compound with the discussed methods.
| Reaction | Key Reagents | Typical Regioselectivity | Anticipated Major Product | Advantages | Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ | Para-selective | 4-Fluoro-2-hydroxy-5-methylbenzaldehyde | Mild conditions, good for electron-rich arenes | May not be suitable for sensitive substrates |
| Duff Reaction | Hexamethylenetetramine, Acid | Ortho-selective | 2-Fluoro-6-hydroxy-5-methylbenzaldehyde or 4-Fluoro-2-hydroxy-3-methylbenzaldehyde | Simple procedure, good ortho-selectivity | Can have moderate yields, requires heating |
| Reimer-Tiemann | Chloroform, Strong Base | Ortho-selective | 2-Fluoro-6-hydroxy-5-methylbenzaldehyde or 4-Fluoro-2-hydroxy-3-methylbenzaldehyde | Inexpensive reagents, well-established | Often low yields, harsh basic conditions, formation of byproducts |
| Mg-Mediated | MgCl₂, Triethylamine, Paraformaldehyde | Highly Ortho-selective | Predominantly one ortho-isomer | High ortho-selectivity, mild conditions, good yields | Requires anhydrous conditions |
Product Characterization
The synthesized products should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl, aldehyde, C-F bond).
Conclusion
The regioselective formylation of this compound is a synthetically valuable transformation that can be controlled by the judicious choice of reaction conditions. For para-formylation, the Vilsmeier-Haack reaction is the method of choice. For ortho-formylation, the magnesium-mediated protocol offers a mild and highly selective alternative to the classical Duff and Reimer-Tiemann reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully perform these important synthetic transformations.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] A theoretical study of the Duff reaction: insights into its selectivity. | Semantic Scholar [semanticscholar.org]
- 14. psiberg.com [psiberg.com]
- 15. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 19. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. researchgate.net [researchgate.net]
- 22. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 3-Fluoro-4-methylphenol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Synthetic Challenge and Opportunity of an Unactivated Phenol
3-Fluoro-4-methylphenol is a valuable substituted aromatic building block in the synthesis of pharmaceuticals and advanced materials. Its utility often hinges on the selective displacement of the fluorine atom via nucleophilic aromatic substitution (SNA_r). However, the electronic nature of this molecule presents a significant challenge to conventional SNA_r strategies. Aromatic rings generally require the presence of strong electron-withdrawing groups (EWGs) to become sufficiently electrophilic for a nucleophile to attack.[1][2][3][4] In this compound, the substituents—a hydroxyl (-OH) and a methyl (-CH₃) group—are both electron-donating, which deactivates the ring toward nucleophilic attack.
This guide provides a detailed exploration of the mechanistic principles governing the SNA_r reactions of this challenging substrate. It outlines field-proven protocols and strategies designed to overcome the inherent low reactivity, enabling researchers and drug development professionals to effectively incorporate this versatile scaffold into their synthetic programs.
Part 1: Mechanistic Deep Dive: Reactivity of this compound
The canonical mechanism for nucleophilic aromatic substitution is a two-step addition-elimination process.[5][6][7] It is fundamentally different from the S_N1 and S_N2 reactions common in aliphatic chemistry.[1][2] The reaction initiates with the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon), temporarily breaking the ring's aromaticity to form a high-energy, resonance-stabilized carbanion known as a Meisenheimer complex.[1][4][8][9][10] In the second, faster step, the leaving group is expelled, restoring aromaticity.
The Role of the Fluorine Leaving Group
Contrary to intuition from S_N2 reactions where iodide is the best halide leaving group, fluorine is often the most effective leaving group in SNA_r.[1][4][9] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[4][11] Fluorine's intense electronegativity makes the ipso-carbon significantly more electrophilic (δ+), accelerating the nucleophilic attack and lowering the activation energy of this first step.[11][12]
The Challenge of Electron-Donating Substituents
The primary obstacle in performing SNA_r on this compound is its electronic configuration.
-
Hydroxyl (-OH) Group: In the presence of the basic conditions required for most SNA_r reactions, the phenol is deprotonated to a phenoxide (-O⁻). This phenoxide is a powerful electron-donating group through resonance, flooding the aromatic ring with electron density and strongly deactivating it against nucleophilic attack.
-
Methyl (-CH₃) Group: The methyl group is a weak electron-donating group via induction, which further contributes to the deactivation of the ring.
The combination of these groups renders this compound an "electron-rich" arene, making it a poor substrate for classical SNA_r reactions, which typically require forcing conditions like high temperatures and highly reactive nucleophiles.[13][14]
Part 2: Application Notes and Experimental Protocols
Successful substitution on this substrate requires carefully chosen conditions to favor the forward reaction. The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with common classes of nucleophiles.
Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of Aryl Ethers via O-Arylation
This protocol describes the reaction with an alcohol to form an ether linkage, a common structural motif in medicinal chemistry. We use conditions adapted from methods developed for challenging fluoroarenes.[15][16]
-
Reaction Principle: An alkoxide, generated in situ by a strong base, acts as the nucleophile to displace the fluoride. A robust inorganic base like Cesium Carbonate (Cs₂CO₃) and a polar aprotic solvent are crucial.
-
Materials:
-
This compound (1.0 eq)
-
Alcohol Nucleophile (e.g., Cyclohexanol, Benzyl alcohol) (1.5 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and Cesium Carbonate (2.0 eq).
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration relative to the phenol).
-
Add the alcohol nucleophile (1.5 eq) to the mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired aryl ether.
-
Protocol 2: Synthesis of Aryl Amines via N-Arylation
This protocol outlines the formation of a C-N bond, a cornerstone reaction in drug discovery. The use of a strong base in a polar aprotic solvent is effective for this transformation.[17][18][19]
-
Reaction Principle: An amine acts as the nucleophile. A base is required to facilitate the reaction, often by deprotonating the amine or the intermediate complex. The KOH/DMSO system is particularly effective for N-arylation of challenging substrates.[19]
-
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine Nucleophile (e.g., Morpholine, Aniline) (1.2 eq)
-
Potassium Hydroxide (KOH) (3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a dry reaction vessel under a nitrogen atmosphere, add finely ground Potassium Hydroxide (3.0 eq) and anhydrous DMSO.
-
Add the amine nucleophile (1.2 eq) and stir for 10 minutes at room temperature.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction to 100-120 °C. The mixture may become dark.
-
Monitor the reaction by TLC or LC-MS (typically 12-36 hours).
-
Work-up: Cool the reaction to room temperature. Slowly pour the mixture into a beaker of cold water, which may cause the product to precipitate.
-
Extract the aqueous mixture thoroughly with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with water and then brine to remove residual DMSO. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: Purify the crude product using column chromatography on silica gel.
-
Protocol 3: Synthesis of Aryl Thioethers via S-Arylation
This protocol describes the reaction with a thiol to form a thioether. Thiolates are excellent nucleophiles and can often react where other nucleophiles fail.
-
Reaction Principle: A thiolate anion, generated in situ from the corresponding thiol and a base, serves as a potent nucleophile to displace the fluoride.[20]
-
Materials:
-
This compound (1.0 eq)
-
Thiol Nucleophile (e.g., Thiophenol, Benzyl mercaptan) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a fume hood, add this compound (1.0 eq) and Potassium Carbonate (2.0 eq) to a dry flask under a nitrogen atmosphere.
-
Add anhydrous DMF and stir to form a suspension.
-
Carefully add the thiol nucleophile (1.1 eq) via syringe.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with a dilute base (e.g., 1 M NaOH) to remove unreacted thiol, followed by water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product should be purified by column chromatography on silica gel.
-
Part 3: Data Summary & Workflow
The choice of reaction parameters is critical for success. The table below summarizes typical conditions for the protocols described.
| Protocol | Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) |
| 1 | Alcohols (O-Arylation) | Cyclohexanol | Cs₂CO₃ | DMF | 80-100 | 6-24 |
| 2 | Amines (N-Arylation) | Morpholine | KOH | DMSO | 100-120 | 12-36 |
| 3 | Thiols (S-Arylation) | Thiophenol | K₂CO₃ | DMF | 60-80 | 4-12 |
digraph "Experimental_Workflow" { graph [fontname="Arial", rankdir="TB", splines=true, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];// Nodes A[label="1. Reaction Setup\n- Dry Glassware\n- Inert Atmosphere (N₂)\n- Add Reagents: Phenol, Base, Solvent"]; B[label="2. Nucleophile Addition\n- Add Nucleophile (Alcohol, Amine, or Thiol)\n- Begin Stirring"]; C [label="3. Heating & Monitoring\n- Heat to Target Temperature\n- Monitor by TLC / LC-MS"]; D [label="4. Reaction Work-up\n- Cool to RT\n- Quench Reaction (e.g., add water)\n- Liquid-Liquid Extraction"]; E [label="5. Isolation\n- Combine Organic Layers\n- Wash with Brine\n- Dry with Na₂SO₄ / MgSO₄\n- Concentrate in vacuo"]; F [label="6. Purification\n- Column Chromatography"]; G [label="7. Analysis\n- NMR, MS, etc.\n- Purity & Yield Determination"]; // Edges A -> B; B -> C; C -> D [label="Upon Completion"]; D -> E; E -> F; F -> G;
}
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. youtube.com [youtube.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. osti.gov [osti.gov]
- 14. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
- 17. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-methylphenol
Welcome to the technical support center for the synthesis of 3-Fluoro-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the synthesis of this important fluorinated building block.
Introduction
This compound, also known as 3-fluoro-p-cresol, is a valuable intermediate in the pharmaceutical and agrochemical industries.[1] Its synthesis, while conceptually straightforward, can be prone to the formation of several byproducts that can complicate purification and reduce yields. This guide will focus on the most common synthetic route: the diazotization of 3-fluoro-4-methylaniline followed by hydrolysis of the resulting diazonium salt, and will address the identification, minimization, and elimination of common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent laboratory and industrial synthesis involves a two-step process starting from 3-fluoro-4-methylaniline:
-
Diazotization: The primary amine group of 3-fluoro-4-methylaniline is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).[1][2][3]
-
Hydrolysis: The resulting 3-fluoro-4-methylbenzenediazonium salt is then carefully heated in an aqueous acidic solution. The diazonium group, being an excellent leaving group (as N₂ gas), is displaced by a hydroxyl group from water to yield the desired this compound.[4][5]
Q2: I am observing a significant amount of a brightly colored, insoluble material in my reaction. What is it?
This is likely an azo dye, a common byproduct in diazotization reactions.[1][6][7] It forms when the unreacted diazonium salt (an electrophile) couples with the newly formed phenol product (a nucleophile) or the starting aniline. This is particularly problematic if the pH of the reaction mixture is not sufficiently acidic.[7]
Q3: My reaction mixture turned into a dark, tarry mess. What causes this?
Tar formation is a frequent issue in diazotization reactions, often resulting from the decomposition of the diazonium salt at elevated temperatures or due to side reactions of the highly reactive aryl cation intermediate.[8] It is crucial to maintain the recommended low temperature during the diazotization step and to control the heating rate during the subsequent hydrolysis.
Q4: I am seeing a byproduct with a mass corresponding to the loss of fluorine. Is this common?
While less common than azo coupling, protolytic defluorination (replacement of a fluorine atom with a hydrogen) can occur under strongly acidic conditions, especially at elevated temperatures.[9] The presence of a strong acid and a nucleophile can facilitate the removal of the fluorine atom from the aromatic ring. Enzymatic defluorination is also a known process, though less relevant to typical synthetic conditions.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete diazotization. - Azo dye formation. - Tar formation due to overheating. | - Ensure the temperature is strictly maintained between 0-5 °C during NaNO₂ addition. - Maintain a strongly acidic environment (pH 1-2) to suppress azo coupling.[3] - Add the diazonium salt solution slowly to the hot acidic solution during hydrolysis to control the reaction rate and minimize tar formation. |
| Presence of Azo Byproducts (Colored Impurities) | - Insufficiently acidic conditions. - Localized high pH. - Presence of unreacted aniline during hydrolysis. | - Use a sufficient excess of mineral acid in both the diazotization and hydrolysis steps. - Ensure vigorous stirring to maintain homogeneity. - Ensure the diazotization reaction goes to completion before starting the hydrolysis. |
| Formation of Tar | - Decomposition of the diazonium salt. - Uncontrolled hydrolysis reaction. | - Keep the diazonium salt solution cold at all times before use. - Control the rate of addition of the diazonium salt to the hot hydrolysis mixture. |
| Defluorination Byproduct Detected | - High reaction temperatures and strongly acidic conditions. | - Avoid excessive temperatures during the hydrolysis step. - Use the minimum amount of strong acid necessary to maintain a low pH. |
| Residual Starting Material (3-fluoro-4-methylaniline) | - Incomplete diazotization. | - Ensure a slight molar excess of sodium nitrite is used. - Allow sufficient reaction time at 0-5 °C for the diazotization to complete. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
3-fluoro-4-methylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ice
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-fluoro-4-methylaniline in a mixture of concentrated HCl and water. b. Cool the solution to 0-5 °C in an ice-salt bath. c. Dissolve sodium nitrite in water and cool the solution. d. Add the cold sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The addition should be slow to prevent a rise in temperature. e. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes after the addition is complete.
-
Hydrolysis: a. In a separate flask, heat a dilute solution of sulfuric acid to boiling. b. Slowly add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will be observed. c. After the addition is complete, continue to heat the mixture for a short period to ensure complete decomposition of the diazonium salt. d. Cool the reaction mixture to room temperature.
-
Work-up and Purification: a. Extract the cooled reaction mixture with diethyl ether or ethyl acetate. b. Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter and concentrate the organic solution under reduced pressure to obtain the crude this compound. e. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
Detector: UV detector at a wavelength of 274 nm.
-
This method can be used to determine the purity of the final product and to detect the presence of starting material and some byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split/splitless inlet.
-
Detector: Mass spectrometer.
-
GC-MS is a powerful tool for identifying the structure of the main product and any volatile byproducts. Derivatization may be necessary for better chromatographic performance of the phenol.
Visualizing the Reaction and Byproduct Formation
Main Synthetic Pathway
Caption: Synthesis of this compound.
Common Byproduct Formation Pathways
Caption: Common byproduct formation pathways.
References
- 1. glasp.co [glasp.co]
- 2. Diazotization Reaction Mechanism [unacademy.com]
- 3. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. orgosolver.com [orgosolver.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Azo Coupling [organic-chemistry.org]
- 8. WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]
- 9. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 3-Fluoro-4-methylphenol Synthesis
Welcome to the technical support center for the synthesis of 3-Fluoro-4-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical molecular building block.[1] this compound's unique substitution pattern makes it an invaluable intermediate for constructing complex molecules in the pharmaceutical and agrochemical industries.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and achieve high yields of a high-purity product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily via the diazotization of 3-fluoro-4-methylaniline and subsequent hydrolysis of the diazonium salt.
Problem 1: Low Yield of this compound
Q: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields in this synthesis can stem from several factors, primarily related to the instability of the intermediate diazonium salt and incomplete hydrolysis. Here’s a systematic approach to troubleshooting:
-
Incomplete Diazotization: The initial conversion of the amine to the diazonium salt is critical.
-
Cause: Insufficient nitrous acid or improper temperature control. The reaction should be maintained between 0-5°C, as diazonium salts are unstable at higher temperatures.[2][3]
-
Solution:
-
Ensure the reaction mixture is vigorously stirred and maintained at 0-5°C using an ice-salt bath.[4]
-
Use a slight excess of sodium nitrite to ensure complete conversion of the amine.
-
Test for the presence of excess nitrous acid using starch-iodide paper; a persistent blue color indicates an adequate amount.[5]
-
-
-
Premature Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose before the hydrolysis step.
-
Cause: Elevated temperatures during or after diazotization. The diazonium group is an excellent leaving group as a highly stable nitrogen molecule (N₂), and this decomposition is favored at higher temperatures.[3]
-
Solution:
-
Use the prepared diazonium salt immediately in the subsequent hydrolysis step. Do not store it.
-
Maintain the temperature of the diazonium salt solution at or below 5°C until you are ready for the hydrolysis.
-
-
-
Inefficient Hydrolysis: The conversion of the diazonium salt to the phenol can be incomplete or plagued by side reactions.
-
Cause: The traditional method of heating the diazonium salt in an aqueous acidic solution can lead to the formation of unwanted byproducts and tar.[6] High acidity is often required to suppress the coupling of the phenol product with unreacted diazonium salt to form azo compounds.[6]
-
Solution:
-
Controlled Thermal Hydrolysis: Instead of rapid heating, a gradual increase in temperature can be more effective. A stepwise heating profile (e.g., 30 minutes at 50°C followed by several hours at 80°C) can improve the yield.
-
Copper-Catalyzed Hydrolysis (Sandmeyer-type reaction): Consider a milder, more controlled hydrolysis using copper(I) oxide in the presence of copper(II) nitrate. This method can be performed at or below room temperature and often gives higher and more consistent yields.[6] This procedure is based on the oxidation of the intermediate aryl radical by the cupric ion.[6]
-
-
Problem 2: Formation of Dark, Tarry Byproducts
Q: My reaction mixture turns dark and I'm isolating a significant amount of tar-like material. What's causing this and how can I prevent it?
A: Tar formation is a common issue in diazonium salt chemistry, often resulting from decomposition and subsequent radical side reactions.[5]
-
Cause: Uncontrolled thermal decomposition of the diazonium salt is a primary culprit.[7] This can be particularly problematic when the decomposition is highly exothermic.[7]
-
Solution:
-
Solvent Choice: The choice of solvent can play a role in tempering the reaction. For the related Balz-Schiemann reaction, low- or non-polar solvents can inhibit the formation of tars.[8][9] While the hydrolysis requires an aqueous environment, the principle of controlled decomposition remains.
-
Gradual Addition and Heating: Slowly add the diazonium salt solution to the hot hydrolysis medium rather than heating the entire diazonium solution at once. This keeps the instantaneous concentration of the unstable diazonium salt low.
-
Use of a Two-Phase System: A two-phase system, for instance using cyclopentyl methyl ether (CPME) and water, has been shown to be effective for the hydrolysis of diazonium salts, minimizing tar formation and leading to high yields of the corresponding phenol.[8]
-
Problem 3: Presence of Impurities in the Final Product
Q: After purification, I'm still seeing impurities in my this compound. What are the likely impurities and how can I remove them?
A: The primary impurities are often related to side reactions of the diazonium salt.
-
Likely Impurities:
-
Azo compounds: Formed from the coupling of the product phenol with unreacted diazonium salt. These are often highly colored.
-
Unreacted 3-fluoro-4-methylaniline: If the initial diazotization was incomplete.
-
Other substituted phenols: Arising from the replacement of other groups on the aromatic ring, although less common in this specific synthesis.
-
-
Purification Strategies:
-
Column Chromatography: As a primary purification method, using a solvent system like n-hexane:ethyl acetate is effective.
-
Distillation: If impurities have significantly different boiling points, distillation under reduced pressure can be a viable option.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be a powerful technique for achieving high purity.
-
Aqueous Base Wash: To remove any acidic impurities, washing the organic extract with a dilute aqueous base solution during the work-up can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
The most commonly cited and reliable laboratory-scale synthesis starts from 3-fluoro-4-methylaniline. This involves a two-step process:
-
Diazotization: The conversion of the primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C).[2]
-
Hydrolysis: The subsequent thermal or copper-catalyzed decomposition of the diazonium salt in an aqueous medium to yield the phenol.
Q2: Are there any significant safety concerns with this synthesis?
Yes, the primary safety concern is the handling of the aryl diazonium salt intermediate. These compounds can be explosive, especially when isolated and dried.[7] The thermal decomposition can also be highly exothermic and lead to runaway reactions.[7]
Safety Recommendations:
-
Always perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Crucially, do not isolate the diazonium salt. Prepare it in solution and use it immediately in the next step.
-
Maintain strict temperature control, especially during the diazotization step.
-
Be cautious of the potential for exothermic decomposition during the hydrolysis step.
Q3: Can I use the Balz-Schiemann reaction to synthesize this compound?
The Balz-Schiemann reaction is a method to prepare aryl fluorides from aromatic amines via a diazonium tetrafluoroborate intermediate.[10] Since this compound already contains the fluorine atom, the Balz-Schiemann reaction would not be the appropriate method for its synthesis from a non-fluorinated precursor. However, the principles of handling diazonium salts from the Balz-Schiemann reaction are relevant to the synthesis of this compound.
Q4: What are the key parameters to control for optimizing the yield?
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5°C | Minimizes decomposition of the unstable diazonium salt.[2][3] |
| Hydrolysis Temperature | Gradual heating (e.g., 50°C then 80°C) or room temperature with a copper catalyst | Controlled decomposition to prevent tar formation and side reactions.[6] |
| pH during Diazotization | Acidic (e.g., using sulfuric acid) | Necessary for the in situ generation of nitrous acid.[2] |
| Reaction Time | As specified in the protocol; monitor for completion | Ensures complete conversion at each step. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization and Hydrolysis
This protocol is adapted from established procedures for the synthesis of phenols from anilines.
Materials:
-
3-Fluoro-4-methylaniline
-
10% Sulfuric acid (aqueous solution)
-
Sodium nitrite
-
Ethyl acetate
-
n-Hexane
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Diazotization: a. In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Fluoro-4-methylaniline (e.g., 5g) in a 10% aqueous solution of sulfuric acid. b. Cool the solution to 0°C in an ice-salt bath. c. Slowly add a solution of sodium nitrite (a slight molar excess) in water dropwise, ensuring the temperature of the reaction mixture does not exceed 5°C. d. Stir the reaction mixture at 0°C for an additional 30 minutes after the addition is complete.
-
Hydrolysis: a. In a separate flask, heat a volume of water to 50°C. b. Slowly add the cold diazonium salt solution to the hot water with vigorous stirring. c. After the addition is complete, continue to stir the reaction mixture at 50°C for 30 minutes. d. Increase the temperature to 80°C and stir for an additional 5 hours.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and quench with ice water. b. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). c. Combine the organic layers and dry over anhydrous magnesium sulfate. d. Filter and concentrate the solution under reduced pressure to obtain the crude product. e. Purify the residue by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent.
Visualizations
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 3. quora.com [quora.com]
- 4. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-Fluoro-4-methylphenol
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the purification of 3-Fluoro-4-methylphenol (CAS 452-78-8). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this critical intermediate. As a versatile building block in the pharmaceutical and agrochemical industries, achieving high purity is paramount for successful downstream applications.[1] This document provides troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing step-by-step corrective actions.
Question 1: My final product is an off-color solid (yellow, brown, or pink) instead of the expected white crystalline solid. What causes this discoloration and how can I remove it?
Answer:
Discoloration in phenolic compounds like this compound is a common issue, typically arising from the oxidation of the phenol group.
-
Causality: Phenols are susceptible to air oxidation, a process often accelerated by light, heat, or the presence of trace metal impurities. This oxidation leads to the formation of highly colored quinone-type structures. The impurities may not be significant in quantity but can be intensely colored, impacting the product's appearance.
-
Troubleshooting Protocol:
-
Initial Assessment: First, confirm that the discoloration is not due to a significant, colored impurity by running a quick Thin Layer Chromatography (TLC) analysis. If you see a baseline spot or highly polar colored spots, a more rigorous purification like column chromatography may be needed.
-
Activated Carbon Treatment: For minor color impurities, treatment with activated carbon during recrystallization is highly effective.
-
Dissolve the crude, discolored this compound in a minimal amount of a suitable hot solvent (e.g., toluene or a hexane/ethyl acetate mixture).
-
Add a small amount of activated carbon (typically 1-2% by weight of your compound) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping. It is safer to cool the solution slightly before adding the carbon and then reheating.
-
Swirl the mixture and keep it at or near the boiling point for 5-10 minutes. The activated carbon will adsorb the colored impurities.
-
Perform a hot filtration using fluted filter paper to remove the activated carbon. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel. Pre-heating the funnel and receiving flask is recommended.
-
Allow the clear, hot filtrate to cool slowly to induce crystallization.
-
-
Inert Atmosphere: To prevent re-oxidation, perform subsequent steps, especially heating and solvent removal, under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Question 2: The melting point of my purified this compound is broad and lower than the literature value of ~72°C. What are the likely impurities?
Answer:
A broad and depressed melting point is a classic indicator of impurities. For this compound, the most probable culprits are residual solvents, unreacted starting materials, or isomeric byproducts.
-
Causality & Likely Impurities:
-
Residual Solvent: Incomplete drying will leave solvent trapped in the crystal lattice, depressing the melting point.
-
Starting Materials: Depending on the synthetic route, impurities like 3-fluoro-4-methyl-phenylamine could be present.[3][4]
-
Isomeric Impurities: The most common and challenging impurity is the constitutional isomer, 4-Fluoro-3-methylphenol (CAS 452-70-0).[5] Its physical properties are similar enough to make separation difficult, but its presence will significantly impact the melting point.
-
-
Troubleshooting Protocol:
-
Ensure Complete Drying: Dry the sample thoroughly under high vacuum, possibly with gentle heating (e.g., 40°C), to remove any residual solvent. Re-measure the melting point.
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum. The presence of isomeric impurities or starting materials will be evident from extra peaks that do not correspond to the this compound structure.
-
Purification Strategy: If isomeric impurities are confirmed, a simple recrystallization may not be sufficient. Column chromatography is the recommended method for separating isomers with different polarities.[6]
-
Stationary Phase: Silica gel (standard grade).
-
Mobile Phase: A non-polar/polar solvent system. Start with a low polarity mixture like Hexane:Ethyl Acetate (9:1) and gradually increase the polarity based on TLC analysis. The slightly different polarity of the isomers should allow for separation. A published synthesis uses an 8:1 n-hexane:ethyl acetate system to purify the product.[3][4]
-
-
Question 3: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. Why did this happen and how can I fix it?
Answer:
"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This happens when the solution is cooled below the melting point of the pure compound while it is still dissolved in the solvent.
-
Causality:
-
High Solute Concentration: The solution is too supersaturated when cooling begins.
-
Inappropriate Solvent Choice: The boiling point of the solvent is higher than the melting point of the solute (72°C for this compound).[2][3][7]
-
Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the orderly arrangement required for crystal lattice formation.[7]
-
-
Troubleshooting Protocol:
-
Re-heat and Dilute: If the compound has oiled out, reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to reduce the saturation level.
-
Slow Cooling: Allow the flask to cool slowly on a countertop, insulated with a cork ring and loosely covered. Do not disturb the flask. Rapid cooling in an ice bath should only be done after crystallization has started at room temperature.[8][9]
-
Solvent System Modification: If the problem persists, consider a different solvent or a co-solvent system. A good solvent for recrystallization should dissolve the compound well when hot but poorly when cold.[8][9] A hexane/ethyl acetate or hexane/acetone mixture can be effective, as you can adjust the polarity to achieve ideal solubility characteristics.[10]
-
Seeding: If crystals are slow to form, scratch the inside of the flask with a glass rod at the solution's surface or add a tiny seed crystal from a previous pure batch to initiate crystallization.[8]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a typical synthesis of this compound?
Based on common synthetic routes, such as the diazotization of 3-fluoro-4-methylaniline, you should anticipate:
-
Isomers: Positional isomers like 4-Fluoro-3-methylphenol are frequent byproducts due to slight variations in regioselectivity during synthesis.[5][11]
-
Unreacted Starting Materials: 3-fluoro-4-methylaniline or precursors like 2-fluoro-4-nitrotoluene.[2][4]
-
Side-Reaction Products: Diazotization reactions can sometimes lead to azo compounds or other side products if conditions are not carefully controlled.
-
Inorganic Salts: Residual acids (e.g., sulfuric acid) or salts (e.g., sodium nitrate, sodium sulfate) from the workup.[3][4] These are typically removed with an aqueous wash before final purification.
Q2: Which purification technique—recrystallization, distillation, or chromatography—is best for achieving >99% purity?
The best technique depends on the nature and quantity of the impurities. The following diagram provides a decision-making workflow.
Caption: Decision workflow for selecting a purification method.
-
Recrystallization: Best for removing small amounts of impurities from a product that is already relatively pure (>95%). It is excellent for removing trace amounts of colored material (with charcoal) and impurities with very different solubility profiles.[12]
-
Column Chromatography: The most powerful technique for separating compounds with similar structures, such as isomers.[6] It is the method of choice if your primary goal is to remove 4-Fluoro-3-methylphenol or other closely related byproducts.
-
Vacuum Distillation: Useful for removing non-volatile impurities (like polymeric tars) or highly volatile impurities (like residual low-boiling solvents or starting materials). Given the boiling point of 194.2 °C, distillation should be performed under vacuum to prevent thermal degradation.[2][]
Q3: Can you provide a reliable starting protocol for the recrystallization of this compound?
Certainly. This protocol assumes you are starting with ~5 grams of crude material that is >90% pure.
Experimental Protocol: Recrystallization
-
Solvent Selection: A co-solvent system of n-heptane and ethyl acetate is often effective. Toluene can also be a good single-solvent choice.
-
Dissolution:
-
Place the crude this compound (5.0 g) into a 100 mL Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the more soluble solvent (e.g., ethyl acetate, ~10-15 mL) and heat the mixture gently on a hot plate with stirring until the solid dissolves.
-
If discoloration is present, cool slightly and add activated carbon as described in Troubleshooting Question 1.
-
-
Induce Crystallization:
-
Slowly add the less soluble "anti-solvent" (e.g., n-heptane) dropwise to the hot solution until you observe persistent cloudiness.
-
Add a few more drops of the more soluble solvent (ethyl acetate) until the solution becomes clear again.
-
-
Cooling & Crystal Growth:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance.
-
Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for an additional 20-30 minutes to maximize yield.[9]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold anti-solvent (n-heptane) to remove any soluble impurities adhering to the crystal surfaces.[8]
-
Dry the purified crystals under high vacuum to a constant weight.
-
-
Validation: Check the melting point and acquire a ¹H NMR spectrum to confirm purity.
III. Key Physical Properties for Separation
Understanding the physical properties of your target compound and its likely impurities is crucial for designing an effective purification strategy. The difference in melting points between the two main isomers is a key leverage point for assessing purity.
| Property | This compound | 4-Fluoro-3-methylphenol (Isomeric Impurity) | Reference(s) |
| CAS Number | 452-78-8 | 452-70-0 | [2],[5] |
| Molecular Weight | 126.13 g/mol | 126.13 g/mol | [2],[5] |
| Melting Point | ~72 °C | ~32-54 °C | [3],[14] |
| Boiling Point | ~194-196 °C | ~76 °C (at 5 mmHg) | [3][],[14] |
| Appearance | White to off-white solid | Light yellow crystal or liquid | [15],[14] |
References
- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound CAS#: 452-78-8 [amp.chemicalbook.com]
- 4. This compound | 452-78-8 [chemicalbook.com]
- 5. 4-Fluoro-3-methylphenol | C7H7FO | CID 2737394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. CAS 452-70-0: 4-Fluoro-3-methylphenol | CymitQuimica [cymitquimica.com]
- 12. mt.com [mt.com]
- 14. 4-Fluoro-3-methylphenol CAS 452-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 15. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Stability issues of 3-Fluoro-4-methylphenol under reaction conditions
Technical Support Center: 3-Fluoro-4-methylphenol
Welcome to the technical support guide for this compound (CAS 452-78-8). This document is designed for chemistry professionals engaged in pharmaceutical and agrochemical research and development. As a critical fluorinated building block, this compound offers unique properties for molecular design, but its reactivity profile, particularly the phenolic hydroxyl group, requires careful consideration to avoid stability issues.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure successful experimental outcomes.
Troubleshooting Guide: Reaction Failures & Side Products
This section addresses specific problems you may encounter during reactions involving this compound.
Issue 1: My reaction mixture is turning dark brown/black upon adding a base.
Symptom: Upon addition of a base (e.g., NaH, K₂CO₃, NaOH) to a solution of this compound, the reaction mixture rapidly develops a dark brown, purple, or black coloration, often accompanied by a decrease in the yield of the desired product.
Causality & Scientific Explanation: Phenols are highly susceptible to oxidation, and this susceptibility is often enhanced under basic conditions. The deprotonation of the hydroxyl group forms a phenoxide ion, which is significantly more electron-rich and thus more easily oxidized than the neutral phenol. Trace amounts of dissolved oxygen in the solvent or atmospheric oxygen can initiate this process. The oxidation pathway typically proceeds through radical intermediates to form highly colored quinone-type species. While the electron-withdrawing nature of the fluorine atom provides some ring deactivation, the phenoxide's reactivity often dominates. Furthermore, trace metal impurities (e.g., iron, copper) from reagents or glassware can catalyze this oxidation.
Recommended Solutions:
-
Implement a Rigorous Inert Atmosphere:
-
Degas Your Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain Positive Pressure: Run the reaction under a positive pressure of Argon or Nitrogen. Use glassware with appropriate seals (e.g., Suba-Seals) and perform all reagent transfers via syringe or cannula.
-
-
Control Reagent Purity and Addition:
-
Use High-Purity Reagents: Ensure the base and other reagents are of high purity and free from metallic contaminants.
-
Temperature Control: Add the base at a reduced temperature (e.g., 0 °C) to control any initial exotherm and slow the rate of potential side reactions.
-
-
Consider Scavengers (Use with Caution):
-
In particularly sensitive reactions, adding a small amount of a mild reducing agent like sodium thiosulfate or a radical scavenger can sometimes prevent oxidative degradation. However, this should be tested on a small scale as it may interfere with your desired reaction pathway.
-
Issue 2: Low yield in a Williamson Ether Synthesis.
Symptom: You are performing a Williamson ether synthesis by deprotonating this compound followed by the addition of an alkyl halide, but the yield of the desired ether is consistently low. TLC or GC-MS analysis shows unreacted starting material and potentially other byproducts.
Causality & Scientific Explanation: Low yields in this reaction can stem from several factors:
-
Incomplete Deprotonation: The pKa of this compound is predicted to be around 9.27.[2] If a base is not strong enough or is used in insufficient stoichiometric amounts, a significant portion of the phenol will remain protonated and unreactive towards the alkyl halide.
-
Poor Nucleophilicity: While the phenoxide is generally a good nucleophile, steric hindrance on either the phenoxide or the alkyl halide can slow the reaction rate.
-
Competing Elimination (E2) Reaction: If using a secondary or tertiary alkyl halide, the basic phenoxide can act as a base, promoting an E2 elimination reaction to form an alkene instead of the desired SN2 substitution product.
-
Oxidative Degradation: As discussed in Issue 1, decomposition of the starting material under basic conditions will naturally lead to a lower yield.
Recommended Solutions:
-
Base Selection: Use a sufficiently strong base to ensure complete deprotonation. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF is a common and effective choice. Carbonates (K₂CO₃, Cs₂CO₃) can also be effective, particularly with more reactive alkylating agents, but may require higher temperatures and longer reaction times.
-
Solvent Choice: Use a polar aprotic solvent (e.g., THF, DMF, Acetonitrile) which can solvate the cation of the base but will not protonate the highly reactive phenoxide. Ensure the solvent is anhydrous.
-
Electrophile Quality: Use primary or activated (e.g., benzylic, allylic) alkyl halides to favor the SN2 pathway. Avoid secondary and tertiary halides unless the elimination pathway is desired. Ensure the alkyl halide is pure and free from inhibitors.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC. The disappearance of the starting phenol spot is a good indicator of complete deprotonation and reaction.
References
Technical Support Center: Troubleshooting Side Reactions of Phenols in Organic Synthesis
Welcome to the Technical Support Center for Phenolic Compounds. As a cornerstone in pharmaceuticals, polymers, and fine chemicals, phenols are workhorse molecules in organic synthesis. However, their rich reactivity, stemming from the hydroxyl group and the activated aromatic ring, often leads to a landscape of potential side reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately control these competing pathways. Here, we move beyond simple protocols to explain the causality behind these side reactions, providing you with the expert insights needed to ensure the integrity of your synthetic routes.
Section 1: Ether Synthesis (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is a fundamental method for preparing aryl ethers. However, the ambident nature of the phenoxide nucleophile and competing reaction pathways frequently complicate its execution.
FAQ 1: My Williamson ether synthesis yield is low, and I'm observing alkene byproducts. What is the cause and how can I fix it?
Root Cause Analysis:
This issue almost certainly stems from a competition between the desired SN2 (substitution) pathway and a competing E2 (elimination) side reaction.[1][2] The phenoxide ion is not only a potent nucleophile but also a strong base. When it encounters a sterically hindered alkyl halide, it is more likely to abstract a proton from a beta-carbon (acting as a base) than to attack the electrophilic carbon (acting as a nucleophile), leading to the formation of an alkene.[1][3]
Troubleshooting Protocol:
-
Assess Your Alkyl Halide: The structure of the alkylating agent is the single most critical factor.[2]
-
Primary Alkyl Halides (R-CH₂-X): Ideal for this reaction. They are sterically unhindered, strongly favoring the SN2 pathway.[1][2]
-
Secondary Alkyl Halides (R₂-CH-X): Problematic. Both SN2 and E2 reactions will occur, leading to a mixture of the desired ether and an alkene byproduct, which complicates purification and lowers yield.[1]
-
Tertiary Alkyl Halides (R₃-C-X): Unsuitable. The steric hindrance is too great for backside attack, and the E2 elimination reaction will be the almost exclusive pathway.[1]
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature generally favors the SN2 reaction over E2, as elimination has a higher activation energy. Typical laboratory syntheses are conducted between 50-100°C.[1]
-
Base Selection: Use a base just strong enough to completely deprotonate the phenol (e.g., K₂CO₃, NaOH). Overly strong bases like sodium hydride (NaH) can be used for less reactive phenols but may increase the rate of elimination, especially with secondary halides.[1]
-
Workflow: Diagnosing Low Yield in Phenolic Ether Synthesis
Caption: Decision tree for troubleshooting SN2 vs. E2 side reactions.
FAQ 2: Instead of the desired O-alkylation, I'm getting C-alkylation on the aromatic ring. How can I control this selectivity?
Root Cause Analysis:
This is a classic example of ambident nucleophilicity. The negative charge on the phenoxide ion is delocalized via resonance onto the aromatic ring, creating nucleophilic centers on both the oxygen atom and the ortho and para carbons.[4] The reaction can therefore proceed via two different pathways: O-alkylation (ether formation) or C-alkylation (formation of an alkyl phenol).[2][4] The outcome is highly dependent on the reaction conditions.[4]
Troubleshooting Protocol:
The key to controlling this selectivity lies in manipulating the "hardness" and availability of the oxygen and carbon nucleophiles, primarily through solvent choice.[4]
| Condition | Favored Product | Rationale |
| Solvent | ||
| Aprotic (e.g., DMF, DMSO, Acetonitrile) | O-Alkylation (Ether) | These solvents do not solvate the oxygen anion strongly, leaving it "free" and highly nucleophilic. This is the more kinetically favorable pathway.[1][4] |
| Protic (e.g., H₂O, Trifluoroethanol) | C-Alkylation (Alkyl Phenol) | Protic solvents form strong hydrogen bonds with the oxygen atom, effectively "shielding" it. This blockage forces the reaction to proceed through the less-hindered but thermodynamically stable carbon nucleophiles on the ring.[4] |
| Counter-ion | ||
| Small (e.g., Li⁺, Na⁺) | O-Alkylation (Ether) | Small, "hard" cations associate tightly with the "hard" oxygen atom, promoting reaction at that site. |
| Large (e.g., K⁺, Cs⁺) | C-Alkylation (Alkyl Phenol) | Larger, "softer" cations associate less tightly, making the oxygen less available and promoting reaction at the "softer" carbon sites of the ring. |
Expert Tip: For routine synthesis where the aryl ether is the desired product, the standard and most reliable conditions are using a primary alkyl halide with a base like K₂CO₃ in an aprotic solvent like DMF or acetonitrile.[1]
Section 2: Esterification and Rearrangement Reactions
While phenols can be esterified, the reaction is less straightforward than with aliphatic alcohols and can be followed by an unexpected rearrangement.[5]
FAQ 3: My attempt to esterify a phenol with a carboxylic acid is failing. What am I doing wrong?
Root Cause Analysis:
Phenols are significantly less nucleophilic than aliphatic alcohols. This reduced reactivity means that direct Fischer esterification with a carboxylic acid under acidic conditions is generally slow and inefficient. Furthermore, strong acidic conditions (like concentrated sulfuric acid) can lead to undesirable side reactions such as sulfonation of the activated aromatic ring.[6]
Troubleshooting Protocol:
-
Use an Activated Acyl Donor: Do not use a carboxylic acid directly. Instead, use a more reactive derivative like an acyl chloride or acid anhydride .[5] These reagents are far more electrophilic and react readily with the weakly nucleophilic phenol.[6]
-
Employ Base Catalysis: The reaction should be carried out in the presence of a mild base, such as pyridine.[6]
-
Mechanism of Action: The base serves two critical functions:
-
FAQ 4: My purified phenyl ester rearranges into a hydroxyaryl ketone upon heating or exposure to a Lewis acid. What is happening?
Root Cause Analysis:
You are observing the Fries Rearrangement . This is an intramolecular reaction where the acyl group migrates from the phenolic oxygen to the ortho or para position of the aromatic ring, catalyzed by a Lewis acid (e.g., AlCl₃).[7][8][9] This is essentially an intramolecular Friedel-Crafts acylation.[8] A similar reaction, the Photo-Fries rearrangement, can occur under UV irradiation via a radical mechanism.[7]
Troubleshooting and Control:
-
To Avoid Rearrangement: If the phenyl ester is your desired product, you must scrupulously avoid Lewis acids and high temperatures during workup and purification. Ensure all reagents are pure and that no residual Friedel-Crafts catalyst is present.
-
To Induce and Control Rearrangement: If the hydroxyaryl ketone is the target molecule, the Fries rearrangement is a valuable synthetic tool. The regioselectivity can be controlled by temperature:[8][10]
-
Low Temperatures (<60°C): Favor the para product.
-
High Temperatures (>160°C): Favor the ortho product.
-
Mechanism: The Fries Rearrangement
Caption: Simplified workflow of the Lewis acid-catalyzed Fries Rearrangement.
Section 3: Electrophilic Aromatic Substitution
The hydroxyl group is a powerful activating, ortho, para-directing group, making phenols highly susceptible to electrophilic aromatic substitution.[11] This high reactivity is a double-edged sword, often leading to a lack of selectivity.
FAQ 5: I am trying to achieve mono-substitution (e.g., nitration, halogenation) but am getting poly-substituted products. How can I prevent this?
Root Cause Analysis:
The -OH group strongly activates the ring, making it much more reactive than benzene itself.[12] Once the first substituent is added, the ring often remains activated enough to react again, leading to di- or tri-substituted products. For instance, reacting phenol directly with bromine water famously produces a white precipitate of 2,4,6-tribromophenol almost instantaneously.[13][14]
Troubleshooting Protocol:
The key is to moderate the reactivity of both the phenol and the electrophile.
| Reaction | Standard Conditions (Polysubstitution) | Milder Conditions (Monosubstitution) |
| Halogenation | Bromine water (Br₂ in H₂O) | Br₂ in a non-polar solvent (e.g., CS₂, CCl₄) at low temperature.[14] |
| Nitration | Concentrated HNO₃ | Dilute HNO₃ at low temperature (298 K).[15][16] |
| Alkylation | Standard Friedel-Crafts (R-Cl, AlCl₃) | Can be difficult to control. Polyalkylation is a known side reaction.[17] Use of a protecting group is often the best strategy. |
Expert Strategy - Use of Protecting Groups: For reactions that are difficult to control, temporarily converting the hydroxyl group into a less-activating group is a powerful strategy. For example, acetylating the phenol to form a phenyl acetate moderately deactivates the ring, allowing for controlled mono-substitution. The protecting group can then be removed by hydrolysis.
Section 4: Oxidation Reactions
Phenols are highly susceptible to oxidation, a common source of product contamination and discoloration.
FAQ 6: My phenol-containing reaction mixture or my purified product is turning pink, red, or brown upon exposure to air or light. What is causing this and how can I prevent it?
Root Cause Analysis:
Phenols are readily oxidized, especially under basic conditions or in the presence of air and light.[18] The initial oxidation product is typically a quinone (e.g., benzoquinone).[11][19] These highly colored compounds can then polymerize or react with unoxidized phenol to form even more intensely colored products, such as phenoquinone, which is red.[18] Even a trace amount of these oxidized impurities can cause significant discoloration.[20][21]
Troubleshooting and Prevention Protocol:
-
During Reaction:
-
Inert Atmosphere: Whenever possible, run reactions involving phenols under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.
-
Control pH: Be aware that basic conditions promote the formation of the more easily oxidized phenoxide ion.
-
-
During Storage:
-
Use Amber Bottles: Store pure phenols and their solutions in amber or opaque bottles to protect them from light, which can catalyze oxidation.[18]
-
Purge with Inert Gas: For long-term storage of sensitive phenolic compounds, flushing the container with an inert gas before sealing can displace oxygen and prolong shelf life.
-
-
Purification of Discolored Phenol:
-
If your starting phenol is already colored, it indicates the presence of oxidation products. It should be purified before use, typically by redistillation, to remove these non-volatile impurities.[21]
-
Mechanism: Oxidation of Phenol to Benzoquinone
Caption: The oxidative pathway from phenol to colored quinones and polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 11. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]
- 12. mlsu.ac.in [mlsu.ac.in]
- 13. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 14. mlsu.ac.in [mlsu.ac.in]
- 15. ncert.nic.in [ncert.nic.in]
- 16. byjus.com [byjus.com]
- 17. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. quora.com [quora.com]
- 20. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in Reactions with 3-Fluoro-4-methylphenol
Welcome to the technical support center for navigating the complexities of reactions involving 3-Fluoro-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common regioselectivity challenges. Here, we move beyond simple protocols to explain the why behind the how, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in electrophilic aromatic substitution (EAS) of this compound?
A1: The regioselectivity of electrophilic aromatic substitution on this compound is primarily governed by the interplay of the directing effects of the hydroxyl (-OH), methyl (-CH₃), and fluorine (-F) substituents.
-
Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group due to its powerful +M (mesomeric) effect, where its lone pairs donate electron density into the aromatic ring. This significantly stabilizes the intermediates formed during ortho and para attack.[1][2]
-
Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group through an inductive effect (+I) and hyperconjugation.[1][3]
-
Fluorine Atom (-F): Fluorine is an interesting case. It is a deactivating group due to its strong -I (inductive) effect, making the ring less nucleophilic overall. However, it is an ortho, para-director because of its +M effect, where its lone pairs can donate electron density to the ring.[3][4] For fluorine, the +M effect is weaker than its -I effect, but it is still sufficient to direct incoming electrophiles to the ortho and para positions.[3][4]
In this compound, the hydroxyl group is the most powerful activating and directing group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the hydroxyl group. The positions are C2 and C6 (ortho) and C4 (para). Since the para position (C4) is already occupied by the methyl group, substitution will be directed to the C2 and C6 positions.
Q2: Between the C2 and C6 positions, which is more favored for electrophilic attack and why?
A2: In this compound, the C2 and C6 positions are both ortho to the strongly activating hydroxyl group. However, the C2 position is also ortho to the methyl group, while the C6 position is ortho to the fluorine atom.
The electronic effects of the methyl and fluorine groups will influence the relative reactivity of these two sites. The methyl group is electron-donating, which will further activate the C2 position. Conversely, the fluorine atom is electron-withdrawing, which will deactivate the C6 position. Therefore, electrophilic attack is generally favored at the C2 position .
Steric hindrance can also play a role. If a bulky electrophile is used, attack at the less sterically hindered C6 position might be more competitive. However, for many common electrophiles, the electronic preference for the C2 position will likely dominate.
Q3: How does the regioselectivity of this compound differ in nucleophilic aromatic substitution (NAS) reactions?
A3: Nucleophilic aromatic substitution (NAS) operates under a different mechanistic manifold than EAS. For NAS to occur, the aromatic ring must be electron-deficient, and there must be a good leaving group present. The reaction is accelerated by the presence of electron-withdrawing groups ortho or para to the leaving group.[5][6]
In the context of this compound, the fluorine atom can potentially act as a leaving group in NAS reactions, especially if there is a strong electron-withdrawing group positioned ortho or para to it. The presence of the electron-donating hydroxyl and methyl groups generally makes the ring less susceptible to NAS. However, under forcing conditions or with appropriate derivatization (e.g., conversion of the hydroxyl group to a better leaving group), NAS might be possible. The regioselectivity would be dictated by the position of the leaving group and any activating electron-withdrawing groups.
Q4: Can directed ortho-metalation (DoM) be used to control regioselectivity with this compound?
A4: Yes, directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity. In DoM, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position.[7][8]
For this compound, the hydroxyl group is a potent DMG. After protection of the acidic phenolic proton (e.g., as a methoxymethyl (MOM) ether or other suitable protecting group), treatment with a strong base like n-butyllithium or sec-butyllithium would be expected to selectively deprotonate the C6 position, which is ortho to the protected hydroxyl group and activated by the fluorine atom's inductive effect. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a substituent specifically at the C6 position.[9]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Bromination - Mixture of 2-bromo and 6-bromo isomers.
Symptoms:
-
You are attempting to selectively brominate this compound at the C2 position but are obtaining a significant amount of the C6-bromo isomer.
Root Cause Analysis: While the C2 position is electronically favored, the difference in activation energy between the C2 and C6 positions may not be large enough under your current reaction conditions to achieve high selectivity. Factors that can influence this include the reactivity of the brominating agent, solvent polarity, and temperature.
dot
Caption: Troubleshooting workflow for poor regioselectivity in bromination.
Solutions & Protocols:
| Parameter | Recommendation | Rationale |
| Brominating Agent | Switch from Br₂ to a less reactive source like N-Bromosuccinimide (NBS). | Less reactive electrophiles are generally more selective. NBS provides a low concentration of Br₂, which can favor attack at the more nucleophilic C2 position. |
| Solvent | Use a nonpolar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). | Polar solvents can stabilize the transition states leading to both isomers, thus reducing the difference in activation energies and lowering selectivity. |
| Temperature | Conduct the reaction at a lower temperature (e.g., 0 °C to -20 °C). | Lower temperatures provide less thermal energy to overcome the activation barrier for the less favored pathway (attack at C6), thereby increasing the selectivity for the more favored C2 position. |
Experimental Protocol: Selective Bromination using NBS
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-bromo-3-fluoro-4-methylphenol.
Problem 2: No Reaction or Low Yield in Friedel-Crafts Acylation.
Symptoms:
-
Attempting a Friedel-Crafts acylation on this compound results in the recovery of starting material or a very low yield of the acylated product.
Root Cause Analysis: The primary issue is the deactivating effect of the hydroxyl group in Friedel-Crafts reactions. The lone pairs on the oxygen of the hydroxyl group chelate strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards electrophilic attack.[10][11]
dot
Caption: Workflow for successful Friedel-Crafts acylation.
Solutions & Protocols:
| Step | Recommendation | Rationale |
| 1. Protection | Protect the hydroxyl group as an ether (e.g., methyl ether) prior to acylation. | An ether group is still an activating, ortho, para-director but does not coordinate as strongly with the Lewis acid, allowing the reaction to proceed. |
| 2. Catalyst | Use a stoichiometric amount of a suitable Lewis acid like AlCl₃ or a milder one like ZnCl₂ if the substrate is sensitive. | The Lewis acid is required to generate the acylium ion electrophile. |
| 3. Deprotection | After successful acylation, deprotect the ether to regenerate the phenol. | For a methyl ether, a strong acid like HBr or a Lewis acid like BBr₃ can be used for deprotection. |
Experimental Protocol: Two-Step Friedel-Crafts Acylation
Part A: Methylation of the Hydroxyl Group
-
Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent like acetone or DMF.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Methylating Agent: Add a methylating agent like dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Workup and Purification: After cooling, filter off the base and concentrate the solvent. Purify the resulting 2-fluoro-4-methoxy-1-methylbenzene by distillation or column chromatography.
Part B: Friedel-Crafts Acylation of the Methylated Substrate
-
Setup: In a flame-dried flask under a nitrogen atmosphere, suspend aluminum chloride (AlCl₃) (1.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂).
-
Acyl Chloride Addition: Cool the suspension to 0 °C and add the desired acyl chloride (1 equivalent) dropwise to form the acylium ion complex.
-
Substrate Addition: Add a solution of 2-fluoro-4-methoxy-1-methylbenzene (1 equivalent) in CH₂Cl₂ dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/GC).
-
Workup: Carefully pour the reaction mixture into a mixture of ice and concentrated HCl. Extract with CH₂Cl₂, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the acylated product by column chromatography or recrystallization.
-
Deprotection (if required): Treat the purified acylated ether with a reagent like BBr₃ in CH₂Cl₂ at low temperature to cleave the methyl ether and yield the final acylated phenol.
Problem 3: Achieving Substitution at the C5 Position.
Symptoms:
-
You need to introduce a substituent at the C5 position of this compound, but all standard electrophilic substitution methods yield ortho/para products relative to the hydroxyl group.
Root Cause Analysis: The directing groups on this compound strongly disfavor electrophilic attack at the C5 position. To achieve substitution at this site, a multi-step strategy is required that overrides the inherent directing effects.
Solutions & Protocols:
A plausible synthetic route would involve:
-
Initial Functionalization: Start with a related, commercially available precursor or perform an initial reaction that allows for subsequent manipulation. For instance, starting with a different substitution pattern and then introducing the required functional groups.
-
Blocking/Directing Group Strategy: Introduce a bulky blocking group at the more reactive C2 and/or C6 positions to sterically hinder electrophilic attack there, potentially forcing substitution at the C5 position. This is often challenging and may not be high-yielding.
-
Nucleophilic Aromatic Substitution (Sandmeyer-type reaction): A more robust approach would be to start with an aniline derivative and use a Sandmeyer or related reaction. For example, starting with 3-fluoro-4-methylaniline, one could perform a diazotization followed by the introduction of a substituent at the desired position.
A Conceptual Synthetic Pathway:
A hypothetical route to a C5-substituted derivative could involve a sequence such as nitration, reduction, diazotization, and substitution, although the initial nitration would need to be carefully controlled.
Given the complexity, a thorough literature search for the synthesis of specifically 5-substituted-3-fluoro-4-methylphenols is highly recommended. The optimal strategy will depend on the desired substituent.
References
- 1. savemyexams.com [savemyexams.com]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exothermic Reactions in Fluorination Processes
Welcome to the Technical Support Center for managing exothermic reactions in fluorination processes. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities and potential hazards of introducing fluorine into organic molecules. Fluorination reactions are notoriously energetic, and a failure to properly manage the reaction exotherm can lead to decreased yield, product degradation, and, most critically, dangerous thermal runaway events.[1]
This guide moves beyond simple procedural lists to provide a deep understanding of the underlying principles of reaction thermodynamics and heat transfer. By explaining the "why" behind each recommendation, we aim to empower you to make informed, safety-conscious decisions during your experimental work.
Section 1: Core Principles of Thermal Management
All fluorination reactions are exothermic, but the degree of heat release varies dramatically depending on the fluorinating agent, the substrate, and the reaction conditions.[2][3] The fundamental challenge in scaling up these reactions lies in the fact that as reactor volume increases, the surface area available for heat transfer does not increase proportionally.[1][4] This disparity can lead to an accumulation of heat, driving the reaction rate up and creating a dangerous feedback loop.
Understanding Heat Generation and Heat Removal
The thermal stability of any reaction is governed by the balance between the rate of heat generation (q_gen) by the chemical reaction and the rate of heat removal (q_rem) by the reactor's cooling system.
-
q_gen = (-ΔH_rxn) * r * V
-
-ΔH_rxn = Enthalpy of reaction (a measure of the intrinsic exothermicity)
-
r = Reaction rate
-
V = Reactor volume
-
-
q_rem = U * A * (T_process - T_jacket)
-
U = Overall heat transfer coefficient[5]
-
A = Heat transfer area (e.g., the internal surface of the reactor)
-
T_process = Temperature of the reaction mixture
-
T_jacket = Temperature of the cooling fluid
-
A stable process is one where q_rem ≥ q_gen . A thermal runaway occurs when q_gen > q_rem , leading to an uncontrolled increase in temperature and pressure.
The Importance of Reaction Calorimetry
Before any scale-up, it is imperative to quantify the thermal hazards of your specific fluorination reaction. Reaction calorimetry is the primary tool for this assessment.[6][7]
-
Heat Flow Calorimetry (HFC): Performed under isothermal or non-isothermal conditions, this technique measures the heat flow from the reactor to a cooling jacket, allowing for the direct determination of the reaction's heat profile.[6]
-
Differential Scanning Calorimetry (DSC): This method is used to determine the thermal stability of individual reactants, reagents, and the final reaction mixture.[8][9] It helps identify decomposition temperatures and the energy released during decomposition.
-
Adiabatic Calorimetry: This technique simulates a worst-case scenario (complete failure of cooling) to measure the maximum temperature and pressure rise of a reaction.[7] This data is critical for designing appropriate emergency relief systems.
Section 2: Troubleshooting Guide for Common Issues
This section addresses specific problems you may encounter during your fluorination experiments in a question-and-answer format.
Issue 1: My reaction is showing a rapid, unexpected temperature spike.
Question: I'm running a fluorination with DAST and have noticed the temperature increasing much faster than predicted, even with the cooling bath set to a low temperature. What's happening and what should I do?
Answer: A rapid temperature increase is a primary indicator of a potential thermal runaway. Several factors could be at play:
-
Inadequate Mixing: Poor agitation can create localized "hot spots" where the concentration of reactants is high, leading to an accelerated reaction rate in that area.[4][7] This is especially problematic in larger reactors.
-
Reagent Accumulation: If the fluorinating agent is added too quickly or at a temperature where the reaction rate is slow, it can accumulate in the reactor.[1] A small, initial increase in temperature can then trigger a rapid reaction of the built-up reagent, releasing a large amount of energy.
-
Contamination: The presence of impurities, particularly water, can lead to highly exothermic side reactions or decomposition of the fluorinating agent.[10][11] For example, DAST reacts violently with water.[11]
Immediate Actions:
-
Stop Reagent Addition: If you are adding the fluorinating agent in a semi-batch process, immediately stop the feed.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity.
-
Prepare for Quenching: If the temperature continues to rise uncontrollably, be prepared to initiate your pre-planned emergency quenching procedure.
Issue 2: The reaction seems to have stalled or is proceeding very slowly.
Question: My fluorination with Selectfluor is not progressing, even after several hours at the recommended temperature. What could be the cause?
Answer: While less immediately hazardous than a runaway, a stalled reaction can also indicate underlying issues:
-
Solvent Incompatibility: Some fluorinating agents have poor solubility or can react with certain solvents. For instance, Selectfluor can react exothermically with DMF, pyridine, and DMSO.[12] Ensure your chosen solvent is compatible with your reagent.
-
Insufficient Activation: Some fluorination reactions require an initiator or a specific temperature to overcome the activation energy barrier. Double-check the literature for your specific transformation.
-
Reagent Degradation: Fluorinating agents can degrade if not stored properly. For example, DAST is sensitive to moisture and should be stored under dry conditions.[11]
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, test the activity of your fluorinating agent on a small-scale, reliable reaction.
-
Review Solvent Choice: Consult solvent compatibility charts and literature precedents for your specific fluorinating agent.[12]
-
Monitor with In-situ Analytics: Employ techniques like in-situ IR or NMR spectroscopy to gain real-time insight into the reaction kinetics and identify if any reaction is occurring at all.[13]
Issue 3: I'm seeing significant byproduct formation, lowering my yield.
Question: My deoxofluorination with Deoxo-Fluor is producing a large amount of the elimination byproduct. How can I improve the selectivity?
Answer: Byproduct formation in fluorination is often temperature-dependent.
-
Excessive Reaction Temperature: Higher temperatures can favor alternative reaction pathways, such as elimination over substitution. The "hot spots" mentioned previously can be a major contributor to this.[4]
-
Generation of HF: Reagents like DAST and Deoxo-Fluor can generate hydrogen fluoride (HF) as a byproduct, which is highly corrosive and can catalyze side reactions.[8][14]
Optimization Strategies:
-
Precise Temperature Control: Lowering the reaction temperature, even by a few degrees, can significantly improve selectivity. This requires a responsive and well-calibrated cooling system.
-
Consider Alternative Reagents: Newer generations of fluorinating agents, such as XtalFluor-E and XtalFluor-M, are crystalline solids that are more thermally stable and do not generate free HF, often leading to cleaner reactions.[15][16]
-
Continuous Flow Chemistry: Migrating the reaction to a continuous flow setup can provide superior temperature control and mixing, minimizing hot spots and improving selectivity.[17][18][19]
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the right fluorinating agent from a safety perspective?
A1: The choice of fluorinating agent is a critical decision. While highly reactive agents like elemental fluorine (F2) offer excellent atom economy, they require specialized equipment and handling procedures.[17][20] For general laboratory use, consider the following:
-
Thermal Stability: Reagents with higher decomposition temperatures and lower decomposition enthalpies are inherently safer. For example, XtalFluor-E has a significantly better safety profile than DAST or Deoxo-Fluor.[8][9]
-
Physical Form: Crystalline, solid reagents like Selectfluor and XtalFluor are often easier and safer to handle than fuming liquids like DAST.[16][21]
-
Byproducts: Reagents that do not generate HF can be used in standard borosilicate glass reactors and avoid the hazards associated with this highly corrosive acid.[15]
Thermal Stability of Common Fluorinating Agents
| Reagent | Decomposition Temp. (°C) | Decomposition Enthalpy (ΔH, J/g) | Key Hazards |
| DAST | 140 | -1700 | Thermally unstable, explosive potential, reacts violently with water.[8][9] |
| Deoxo-Fluor | 140 | -1100 | Similar to DAST but with a more modest exotherm.[8] |
| XtalFluor-E | 215 | -661 | Significantly more stable than DAST and Deoxo-Fluor.[8][9] |
| Selectfluor | >100 (exothermic decomp.) | Not specified | Strong oxidizing agent.[22] |
Q2: What are the key differences in managing exotherms in batch vs. continuous flow reactors?
A2: The primary difference lies in the surface-area-to-volume ratio.
-
Batch Reactors: Have a low surface-area-to-volume ratio, which becomes progressively worse on scale-up, making heat removal inefficient.[1] The entire reaction mixture is at risk in the event of a cooling failure.
-
Continuous Flow Reactors: Utilize microchannels or small-diameter tubing, resulting in an exceptionally high surface-area-to-volume ratio.[18][19] This allows for extremely efficient heat transfer and precise temperature control.[23] The small volume of reagent within the reactor at any given time significantly mitigates the risk of a large-scale thermal runaway.[24]
Diagram: Thermal Management Logic in Batch vs. Flow
This diagram illustrates the fundamental differences in heat management between batch and continuous flow systems.
Caption: Comparison of heat management in batch vs. continuous flow reactors.
Q3: What engineering controls are essential for safely performing fluorination reactions?
A3: A multi-layered approach to safety is crucial.
-
Fume Hoods/Glove Boxes: All manipulations of fluorinating agents and reactions should be conducted in a properly functioning chemical fume hood.[10] For particularly hazardous or moisture-sensitive reagents, a glove box with an inert atmosphere is recommended.[10]
-
Reactor Material: For reactions that generate HF, standard glass reactors are unsuitable. Specialized reactors made of materials like Hastelloy, Inconel, or silicon carbide are necessary to prevent corrosion.[23]
-
Secondary Containment: The reactor should be placed within a secondary containment vessel capable of holding the entire contents in case of a leak or rupture.
-
Emergency Quench System: Have a pre-determined and readily accessible quenching agent. The quenching process itself can be exothermic and should be well-characterized before implementation.[10] A quench tank can be integrated into a reactor setup to receive the reaction mixture in an emergency.[24]
-
Pressure Relief: The reactor must be equipped with a pressure relief valve and/or a rupture disc that vents to a safe location or a scrubber system.
Q4: Can you provide a basic protocol for quenching a runaway DAST reaction?
A4: Warning: This is a high-hazard procedure that should only be performed by trained personnel with appropriate safety measures and personal protective equipment in place.[10] The specific quencher and procedure may need to be adapted based on your reaction solvent and substrate.
Experimental Protocol: Emergency Quenching of a DAST Reaction
Objective: To safely neutralize the reactive DAST and stop a thermal runaway.
Materials:
-
Quenching solution: A pre-chilled (0 °C) biphasic mixture of a saturated aqueous sodium bicarbonate (NaHCO₃) solution and a high-boiling point, water-immiscible organic solvent (e.g., toluene). The volume should be at least 5-10 times the volume of the reaction mixture.
-
Large, robust quench pot equipped with a mechanical stirrer, a temperature probe, and placed in a cooling bath.
Procedure:
-
Preparation (Pre-reaction): The quench pot and solution must be prepared and ready before starting the fluorination reaction.
-
Initiate Quench: In the event of an uncontrollable exotherm, transfer the reaction mixture as quickly and safely as possible into the vigorously stirred, pre-chilled quenching solution. This can be done via a pre-installed transfer line.
-
Controlled Addition: The addition of the hot reaction mixture to the cold quench solution should be done at a controlled rate to manage the exotherm and gas evolution (CO₂) from the neutralization.
-
Monitor: Continuously monitor the temperature of the quench pot. Additional cooling may be necessary.
-
Completion: Continue stirring until the temperature of the quench pot stabilizes and all gas evolution has ceased.
-
Work-up: Once the quench is complete, the mixture can be handled for standard aqueous work-up and product extraction.
Diagram: Decision Workflow for Thermal Hazard Assessment
This workflow outlines the key steps in assessing and mitigating the thermal risks of a fluorination reaction.
Caption: A decision-making workflow for assessing thermal hazards in fluorination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heat Exchangers in Chemical Reactors: Types and Functions [jinzongmachinery.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. How to calculate heat transfer in continuous flow applications — Stoli Chem [stolichem.com]
- 6. mt.com [mt.com]
- 7. amarequip.com [amarequip.com]
- 8. Simpler fluorine chemistry [soci.org]
- 9. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 20. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 21. SelectFluor - Enamine [enamine.net]
- 22. Selectfluor [commonorganicchemistry.com]
- 23. sravathi.com [sravathi.com]
- 24. process-technology-online.com [process-technology-online.com]
Technical Support Center: Column Chromatography Optimization for Fluorinated Isomers
Welcome to the Technical Support Center for the purification of fluorinated isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for challenges encountered during column chromatography. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to empower you to overcome separation challenges and achieve your purification goals.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the column chromatography of fluorinated isomers, providing the essential knowledge needed to approach these separations effectively.
Q1: Why is the separation of fluorinated isomers often more challenging than their non-fluorinated analogs?
A1: The unique physicochemical properties of fluorine introduce several challenges. The high electronegativity and the strength of the carbon-fluorine bond can lead to unusual retention behaviors. Fluorinated compounds can be both hydrophobic and lipophobic, meaning they may not interact favorably with traditional reversed-phase stationary phases like C18. Furthermore, the subtle differences in polarity and shape between fluorinated isomers require highly selective chromatographic systems for successful separation.
Q2: What are the key factors to consider when selecting a stationary phase for separating fluorinated isomers?
A2: The choice of stationary phase is critical and depends on the specific characteristics of your isomers. Key considerations include:
-
Fluorinated Stationary Phases: These are often the first choice as they can exhibit unique "fluorophilic" interactions, leading to enhanced retention and selectivity for fluorinated compounds.[1][2] Common types include perfluoroalkyl and pentafluorophenyl (PFP) phases.[1][2]
-
Fluorine Content: The degree of fluorination of the stationary phase can significantly impact selectivity. A higher fluorine content generally leads to greater retention of fluorinated analytes.[3]
-
Pentafluorophenyl (PFP) Phases: PFP columns are particularly useful for separating aromatic and halogenated compounds due to π-π and dipole-dipole interactions.[3][4]
-
Traditional Reversed-Phase (C8/C18): While less common for fluorinated isomer separations, C8 and C18 columns can sometimes be effective, especially when paired with a fluorinated mobile phase modifier in a "hetero-pairing" approach.[5][6][7]
Q3: What is "hetero-pairing" of columns and eluents, and when should I consider it?
A3: "Hetero-pairing" refers to the use of a conventional hydrocarbon stationary phase (like C8 or C18) with a fluorinated mobile phase, or a fluorinated stationary phase with a conventional hydrocarbon mobile phase.[5][6][7] This strategy can provide optimal separation by leveraging the differential partitioning of fluorinated analytes between the two phases.[5][6][7] Consider this approach when you are not achieving adequate separation with a standard fluorinated column and mobile phase combination.
Q4: How does the fluorine content of my analyte affect its retention?
A4: The retention of fluorinated compounds is often dictated by their fluorine content percentage rather than the absolute number of fluorine atoms.[5] Generally, a higher fluorine percentage leads to stronger interactions with a fluorinated stationary phase, resulting in longer retention times.[3] This principle is a key factor in achieving selectivity between isomers with different degrees of fluorination.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Poor Peak Shape (Tailing or Fronting)
Q5: My peaks are tailing significantly. What are the likely causes and how can I fix this?
A5: Peak tailing for fluorinated compounds, especially polar ones, is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Cause 1: Silanol Interactions: Residual silanol groups on silica-based stationary phases can interact strongly with polar analytes, leading to tailing.
-
Solution: Use an end-capped column to minimize silanol interactions.[8]
-
-
Cause 2: Mobile Phase pH: If your analyte is ionizable, a mobile phase pH close to its pKa can cause it to exist in multiple ionic forms, resulting in poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH is often beneficial.[8]
-
-
Cause 3: Mobile Phase Additives: The absence of a suitable modifier can lead to undesirable interactions.
Insufficient Resolution Between Isomers
Q6: I can't separate my fluorinated isomers. What strategies can I employ to improve resolution?
A6: Improving the resolution between closely related fluorinated isomers requires a systematic optimization of your chromatographic conditions.
-
Strategy 1: Change the Stationary Phase: The selectivity of the stationary phase is paramount.
-
Strategy 2: Optimize the Mobile Phase: The mobile phase composition can dramatically alter selectivity.
-
Action:
-
Change the Organic Modifier: Switching between acetonitrile and methanol can change the elution order and improve separation.[8]
-
Introduce a Fluorinated Modifier: Adding trifluoroethanol (TFE) to the mobile phase can induce unique selectivity on both fluorinated and non-fluorinated stationary phases.[4][5]
-
-
-
Strategy 3: Adjust the Temperature: Temperature can influence the thermodynamics of the separation.
Low or No Recovery of Compound
Q7: I'm losing my compound on the column. What could be happening and what should I do?
A7: Low recovery is a serious issue that can often be attributed to irreversible adsorption or compound instability.
-
Cause 1: Irreversible Adsorption: Highly polar fluorinated compounds can bind irreversibly to the stationary phase.
-
Cause 2: Compound Instability: The compound may be degrading on the column.
-
Solution: Perform a stability test of your compound under the analytical conditions. If instability is confirmed, you may need to explore alternative purification techniques that use milder conditions.[8]
-
-
Cause 3: Inappropriate Solvent System: The mobile phase may be too weak to elute the compound.
-
Solution: Increase the elution strength of your mobile phase. If this doesn't work, a change in stationary phase as described above is recommended.
-
Experimental Protocols & Workflows
Method Development Workflow for Fluorinated Isomer Separation
This workflow provides a systematic approach to developing a robust separation method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: A Researcher's Guide to Identifying and Characterizing Unexpected Synthesis Byproducts
Welcome to the Technical Support Center, your comprehensive resource for navigating the complexities of unexpected byproduct formation in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter unforeseen impurities that can derail timelines, complicate purification, and compromise the integrity of their work. Here, we move beyond simple protocols to provide in-depth, field-proven insights into not just the "how," but the "why" of effective byproduct identification and characterization.
Introduction: The Inevitable Challenge of the Unknown Peak
In an ideal synthesis, reactants A and B yield the desired product C. In reality, the reaction vessel is a dynamic environment where side reactions, degradation, and interactions with catalysts or solvents can lead to a host of unexpected molecules.[1][2] These byproducts, often appearing as unknown peaks in your analytical data, represent a critical challenge. They can impact the safety, efficacy, and quality of a final compound, particularly in pharmaceutical development where stringent regulatory standards apply.[3][4][5]
This guide provides a systematic, logical approach to troubleshooting these issues, transforming an unexpected result from a setback into a solvable scientific puzzle.
Troubleshooting Guide: From Detection to Structural Elucidation
This section is structured in a question-and-answer format to directly address the common challenges faced during experimental work.
Part 1: Initial Detection and Preliminary Assessment
Question: I see an unexpected peak in my initial analysis (TLC, HPLC, LC-MS). What are my immediate next steps?
Your first priority is to gather as much preliminary information as possible from your existing data. Don't immediately rush to complex experiments.
-
Assess the Peak Characteristics:
-
Relative Abundance: Is the peak a trace component or a significant impurity? This will dictate the urgency and the amount of material you may need to isolate for characterization.
-
Retention Time (HPLC/GC): Is the byproduct more or less polar than your main product? This provides initial clues about its structure and helps in developing a purification strategy.[6]
-
UV-Vis Spectrum (if using a PDA/DAD detector): Compare the UV-Vis spectrum of the impurity with your starting material and product. A similar chromophore suggests a related structure, while a different spectrum points to a more significant transformation.[7]
-
Mass-to-Charge Ratio (m/z) from LC-MS or GC-MS: The molecular weight is one of the most critical initial pieces of data for an unknown.[8][9]
-
-
Review the Reaction Conditions:
-
Could any of the reagents, catalysts, or solvents be the source? Consider impurities in your starting materials.[1]
-
Was the reaction run under conditions (e.g., high heat, strong acid/base) that could lead to known degradation pathways?[2]
-
Continuously monitor your reaction to understand when the byproduct begins to form.[10][11][12]
-
Question: My initial LC-MS data gives me a molecular weight for the unknown. How do I propose a molecular formula?
With a high-resolution mass spectrometer (HRMS), you can obtain a highly accurate mass, which is invaluable.
-
For High-Resolution Mass Spectrometry (HRMS) Data: Use the accurate mass to predict possible elemental compositions. Most instrument software has built-in tools for this. Constrain the search by elements you expect to be present (C, H, N, O, S, halogens, etc.) based on your reactants.
-
For Nominal Mass Data (from a standard quadrupole MS): The "Rule of 13" is a useful shortcut.[9]
-
Divide the molecular weight by 13 (the approximate mass of a CH unit). This gives you a base number of carbons and hydrogens.
-
Account for other heteroatoms (like oxygen, nitrogen) by subtracting their mass from the total molecular weight before applying the Rule of 13.[9]
-
Calculate the degree of unsaturation (rings and double bonds) for your proposed formulas to assess their plausibility.
-
Part 2: Isolation and Purification
Question: I need to isolate the byproduct for further analysis (e.g., NMR). What's the best approach?
Isolation is often the most challenging step. The choice of technique depends on the byproduct's properties and abundance.
-
For Significant Impurities (>5%):
-
Flash Column Chromatography: This is the workhorse of purification. Use Thin-Layer Chromatography (TLC) to develop a solvent system that provides good separation between your product and the byproduct.[2]
-
Preparative HPLC (Prep-HPLC): For difficult separations of less polar compounds or when high purity is essential, Prep-HPLC offers superior resolution.
-
-
For Trace Impurities (<1%):
-
Direct isolation is often impractical. In these cases, hyphenated techniques are key. An LC-MS/MS or LC-NMR can provide structural information without needing a pure, isolated sample.[13]
-
| Purification Technique | Best For | Advantages | Disadvantages |
| Flash Chromatography | Major byproducts, compounds with good separation on TLC. | High capacity, relatively fast, cost-effective. | Lower resolution than HPLC, can be solvent-intensive. |
| Preparative HPLC | Difficult separations, achieving high purity, polar compounds. | Excellent resolution and purity. | Lower capacity, more expensive, requires method development. |
| Crystallization | Crystalline solids where the impurity has different solubility. | Can yield very pure material, scalable. | Not always possible, can trap impurities in the crystal lattice. |
Part 3: Structural Characterization
Question: I have an isolated sample (or at least a concentrated fraction). How do I definitively determine its structure?
A combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of unknown organic compounds.[1][13][14][15]
-
Mass Spectrometry (MS):
-
Purpose: Provides the molecular weight and, through fragmentation, clues about the compound's substructures.[8][16]
-
Experiment: Run Electron Impact (EI) for GC-MS or Electrospray Ionization (ESI) with collision-induced dissociation (CID) for LC-MS to generate a fragmentation pattern.
-
Interpretation: Analyze the mass differences between the parent ion and the fragment ions. These losses often correspond to predictable functional groups (e.g., a loss of 18 Da suggests loss of water; a loss of 44 Da suggests loss of CO₂).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| NMR Experiment | Information Provided |
| ¹H NMR | Number of different proton environments, their chemical shift (electronic environment), integration (relative number of protons), and splitting patterns (neighboring protons).[14][18] |
| ¹³C NMR | Number of different carbon environments and their chemical shift (functional groups). |
| DEPT | Distinguishes between CH, CH₂, and CH₃ groups.[17] |
| COSY | Shows correlations between protons that are coupled to each other (typically 2-3 bonds apart). |
| HSQC | Shows direct one-bond correlations between protons and the carbons they are attached to. |
| HMBC | Shows longer-range (2-3 bond) correlations between protons and carbons. Crucial for connecting molecular fragments. |
| NOESY | Shows correlations between atoms that are close in space, which helps determine stereochemistry. |
Workflow for Byproduct Identification and Characterization
The following diagram illustrates a logical workflow from initial detection to final structural confirmation.
Caption: A logical workflow for identifying and characterizing synthesis byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in a synthesis? Impurities can arise from various sources, including byproducts from the main reaction, unreacted starting materials or intermediates, degradation products, and contaminants from reagents, solvents, or catalysts.[1][13][21]
Q2: How can I minimize byproduct formation in the first place? Optimizing reaction conditions is key.[22] This can involve:
-
Temperature Control: Lowering the temperature can often reduce the rate of side reactions.[2]
-
Order of Addition: Adding a reactive reagent slowly to the reaction mixture can prevent localized high concentrations that may lead to side reactions.[10]
-
Choice of Reagents/Catalyst: A more selective catalyst can favor the desired reaction pathway.[23]
-
pH Control: For pH-sensitive reactions, maintaining the optimal pH can prevent degradation or side reactions.[2]
-
Reaction Monitoring: Closely monitoring the reaction can help you quench it at the optimal time, before significant amounts of byproducts form.[10][11]
Q3: What are "forced degradation" studies and how are they relevant? Forced degradation studies involve intentionally subjecting a drug substance to harsh conditions (e.g., high heat, acid, base, light, oxidation) to accelerate the formation of degradation products.[24][25][26] These studies are critical in pharmaceutical development to identify potential impurities that could form during storage, establish the stability of the molecule, and develop "stability-indicating" analytical methods capable of separating the drug from its degradants.[24][25][27]
Q4: What are the regulatory expectations for impurities in pharmaceuticals? Regulatory agencies like the FDA, following guidelines from the International Council for Harmonisation (ICH), have strict requirements for the control of impurities.[4][28][29] The ICH Q3A and Q3B guidelines set thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[4][28][30] Any impurity above the identification threshold must be structurally characterized.[4]
Experimental Protocols
Protocol 1: General Purpose HPLC-UV/MS Method for Impurity Profiling
This protocol outlines a starting point for analyzing a reaction mixture. It must be optimized for your specific compound.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). This is a good general-purpose column for many organic molecules.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a common mobile phase modifier that helps to protonate analytes for better peak shape and improved ionization in the mass spectrometer.
-
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: Ramp linearly from 5% to 95% B.
-
20-25 min: Hold at 95% B.
-
25-26 min: Return to 5% B.
-
26-30 min: Re-equilibrate at 5% B.
-
-
Rationale: A broad gradient is used initially to elute a wide range of compounds with varying polarities. This helps to quickly see all components in the mixture.[6]
-
-
Detector Settings:
-
UV/PDA Detector: Scan from 200-400 nm. Set a specific wavelength for monitoring based on the UV absorbance of your product.
-
Mass Spectrometer (ESI):
-
Scan in both positive and negative ion modes in separate runs initially.
-
Mass Range: Scan a range appropriate for your expected product and potential dimers (e.g., 100 - 1000 m/z).
-
-
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter before injection.
Protocol 2: Acquiring NMR Data for an Unknown Byproduct
This assumes you have an isolated sample (~1-5 mg) of the unknown impurity.
-
Sample Preparation:
-
Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). Choose a solvent that fully dissolves your sample and does not have peaks that will overlap with important signals.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Acquisition of Standard 1D Spectra:
-
¹H NMR: Acquire a standard proton spectrum. Ensure good signal-to-noise. This will be your primary reference.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.
-
DEPT-135: Run a DEPT-135 experiment. This will show CH/CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.
-
-
Acquisition of 2D Spectra (if needed for full elucidation):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It is essential for piecing together spin systems (e.g., alkyl chains, aromatic ring substitution patterns).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to. It is invaluable for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is the key experiment for connecting the fragments identified from COSY and establishing the overall carbon skeleton.
-
-
Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, pick peaks, and analyze the correlations in the 2D spectra to assemble the molecular structure piece by piece.[31]
Logical Relationship Diagram
This diagram illustrates the relationship between analytical techniques and the structural information they provide.
Caption: How different analytical techniques contribute to structural elucidation.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. tandfonline.com [tandfonline.com]
- 8. aralresearch.com [aralresearch.com]
- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. labproinc.com [labproinc.com]
- 11. Monitoring reactions | Teaching practical science | CPD article | RSC Education [edu.rsc.org]
- 12. quora.com [quora.com]
- 13. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchps.com [jchps.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. What are the analytical techniques used to characterize custom synthesis products? - Blog [orchid-chem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 19. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 20. Impurity Characterization & Management - Creative Biolabs [creative-biolabs.com]
- 21. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 22. How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? [eureka.patsnap.com]
- 23. Unlock the Magic of Chemistry: 10 Ingenious Tricks to Simplify Complicated Reactions - Housing Innovations [dev.housing.arizona.edu]
- 24. biopharminternational.com [biopharminternational.com]
- 25. ajpsonline.com [ajpsonline.com]
- 26. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 27. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 28. jpionline.org [jpionline.org]
- 29. ijdra.com [ijdra.com]
- 30. m.youtube.com [m.youtube.com]
- 31. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-Fluoro-4-methylphenol and 4-Fluoro-3-methylphenol: A Guide for Researchers
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly valuable building blocks.[1][2] However, the precise positioning of substituents on an aromatic ring can lead to vastly different physicochemical and biological properties. This guide provides an in-depth comparison of two structurally similar yet distinct isomers: 3-Fluoro-4-methylphenol and 4-Fluoro-3-methylphenol, which are both derivatives of cresol.
This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of the properties, analytical differentiation, reactivity, and safety considerations for these two important chemical intermediates.
Molecular Structure and Isomeric Distinction
At a glance, both compounds share the same molecular formula, C₇H₇FO, and molecular weight of 126.13 g/mol .[3] The critical difference lies in the substitution pattern on the phenol ring, which dictates their chemical behavior.
-
This compound (CAS: 452-78-8): Also known as 3-Fluoro-p-cresol, the fluorine atom is positioned meta to the hydroxyl group and ortho to the methyl group.
-
4-Fluoro-3-methylphenol (CAS: 452-70-0): Also known as 4-Fluoro-m-cresol, the fluorine atom is positioned para to the hydroxyl group and ortho to the methyl group.
References
A Senior Application Scientist's Guide to Analytical Method Validation for the Quantitation of Fluorinated Compounds
Introduction: The Critical Need for Validated Methods in Fluorinated Compound Analysis
Fluorinated compounds are a cornerstone of modern industry, from life-saving pharmaceuticals to high-performance materials. Their unique properties, imparted by the highly stable carbon-fluorine bond, also present significant analytical challenges. For researchers, scientists, and drug development professionals, the ability to accurately and reliably quantify these compounds in complex matrices is not just an analytical exercise; it is a prerequisite for ensuring safety, efficacy, and regulatory compliance.
This guide provides an in-depth comparison of analytical methodologies for the quantitation of fluorinated compounds, grounded in the principles of rigorous method validation. We will move beyond procedural checklists to explore the scientific rationale behind experimental choices, offering a framework for developing and validating robust analytical methods. The insights and data presented herein are synthesized from leading regulatory guidelines and peer-reviewed studies, providing a practical resource for the modern analytical laboratory.
The Regulatory Framework: A Foundation of Scientific Rigor
The validation of bioanalytical methods is governed by a harmonized set of guidelines from international regulatory bodies. The U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide a framework to ensure the reliability and reproducibility of analytical data.[1][2][3][4] The ICH M10 guideline on bioanalytical method validation, in particular, represents a significant step towards global harmonization, and its principles form the bedrock of the validation parameters discussed in this guide.[1][4]
Choosing the Right Tool: A Comparative Overview of Analytical Platforms
The selection of an appropriate analytical technique is the first critical decision in method development. The choice is primarily dictated by the physicochemical properties of the analyte, particularly its volatility and polarity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse for the analysis of non-volatile, polar, and high-molecular-weight fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS) and many fluorinated pharmaceuticals.[1][5][6] Its high sensitivity and selectivity make it ideal for trace-level quantification in complex biological matrices.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for volatile and semi-volatile fluorinated compounds, including certain fluorotelomer alcohols and fluorinated anesthetics.[6][8][9] For highly volatile compounds, headspace GC-MS can be particularly effective, minimizing matrix effects by analyzing the vapor phase above the sample.[3]
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine quantification due to lower sensitivity, 19F NMR offers a unique advantage in its ability to detect and quantify all fluorinated species in a sample, including those that may not ionize well in MS or are otherwise missed by targeted methods.[10]
The following table provides a high-level comparison of these techniques for the analysis of fluorinated compounds.
| Feature | LC-MS/MS | GC-MS | 19F NMR |
| Analyte Suitability | Non-volatile, polar, thermally labile | Volatile, thermally stable | All fluorine-containing compounds |
| Sensitivity | High (pg/mL to ng/mL) | High (pg/mL to ng/mL) | Moderate to Low (µg/mL to mg/mL) |
| Selectivity | Very High (with MS/MS) | High | High (structurally informative) |
| Matrix Effects | Can be significant, requires careful management | Generally lower, especially with headspace | Minimal |
| Sample Preparation | Often required (e.g., SPE, LLE) | Derivatization may be needed for polar analytes | Minimal |
| Primary Application | PFAS, fluorinated pharmaceuticals, metabolites | Volatile fluorinated pollutants, anesthetics | Structural elucidation, total fluorine content |
Core Parameters of Method Validation: A Deep Dive
A robust analytical method is built on a foundation of thoroughly validated parameters. The following sections detail the core requirements, the rationale behind them, and comparative data to guide your validation studies.
Specificity and Selectivity
Why it matters: Specificity ensures that the analytical signal is solely from the analyte of interest, free from interference from matrix components, metabolites, or other co-administered drugs. Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other, similar compounds. For fluorinated compounds, which can have numerous isomers, this is particularly critical.
Experimental Protocol:
-
Analyze blank matrix samples from at least six different sources to assess for endogenous interferences.
-
Analyze blank matrix spiked with the analyte at the Lower Limit of Quantitation (LLOQ).
-
Analyze blank matrix spiked with structurally similar compounds or potential metabolites to evaluate for cross-reactivity.
-
For chromatographic methods, ensure baseline resolution between the analyte and any interfering peaks.
Linearity and Range
Why it matters: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range. This is fundamental for accurate quantification.
Experimental Protocol:
-
Prepare a calibration curve with a blank sample, a zero standard (blank matrix with internal standard), and at least six non-zero concentration levels spanning the expected range of study samples.
-
The calibration curve should be fitted with a linear regression model, and a correlation coefficient (r²) of >0.99 is generally expected.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy and Precision
Why it matters: Accuracy reflects how close the measured concentration is to the true value, while precision measures the reproducibility of the results. Together, they define the reliability of the method.
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (%CV or %RSD) should not exceed 15% (20% at the LLOQ).
Comparative Validation Data for PFAS in Human Plasma (LC-MS/MS)
| Parameter | PFOA | PFOS |
| LLOQ (ng/mL) | 0.1 | 0.2 |
| Linear Range (ng/mL) | 0.1 - 100 | 0.2 - 200 |
| Intra-day Precision (%CV) | 2.5 - 5.8 | 3.1 - 6.5 |
| Inter-day Precision (%CV) | 4.1 - 7.2 | 5.5 - 8.9 |
| Intra-day Accuracy (%Bias) | -3.2 to 4.5 | -2.8 to 5.1 |
| Inter-day Accuracy (%Bias) | -4.5 to 6.8 | -3.9 to 7.3 |
| Data synthesized from representative published methods.[2][11] |
Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ)
Why it matters: The LOD is the lowest concentration of analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. The LLOQ is a critical parameter for studies where low concentrations of the analyte are expected.
Experimental Protocol:
-
The LLOQ is established as the lowest standard on the calibration curve that meets the acceptance criteria for accuracy and precision (±20% and ≤20% %CV, respectively).
-
The signal-to-noise ratio for the LLOQ should be at least 5.
-
The LOD can be estimated based on a signal-to-noise ratio of 3.
Recovery and Matrix Effect
Why it matters: For methods involving sample extraction, recovery determines the efficiency of the extraction process. The matrix effect is the alteration of analyte ionization due to co-eluting matrix components, which can lead to ion suppression or enhancement and is a significant challenge in LC-MS/MS analysis of fluorinated compounds.
Experimental Protocol:
-
Recovery: Compare the peak area of an analyte spiked into a blank matrix before extraction to the peak area of the same analyte spiked into the matrix after extraction.
-
Matrix Effect: Compare the peak area of an analyte spiked into a blank matrix after extraction to the peak area of the same analyte in a neat solution.
-
Internal Standards: The use of stable isotope-labeled internal standards is highly recommended to compensate for both recovery and matrix effects.
Comparison of Sample Preparation Techniques for PFAS in Water
| Technique | Principle | Advantages | Disadvantages | Typical Recovery |
| Solid-Phase Extraction (SPE) | Analyte partitions onto a solid sorbent, followed by elution. | High selectivity, good concentration factor, amenable to automation. | Can be more time-consuming and costly. | >80% |
| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. | Simple, inexpensive, suitable for large sample volumes. | Can be labor-intensive, may form emulsions, larger solvent volumes. | 60-90% |
| Data synthesized from representative published methods.[12] |
Stability
Why it matters: The stability of the analyte in the biological matrix must be established under various storage and handling conditions to ensure that the measured concentration reflects the concentration at the time of sample collection.
Experimental Protocol:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that mimics the sample handling time.
-
Long-Term Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected storage period of study samples.
-
Stock Solution Stability: Confirm the stability of stock and working solutions under their storage conditions.
Visualizing the Validation Workflow
A well-defined workflow is essential for a successful method validation. The following diagrams illustrate the key stages and their interdependencies.
Caption: A typical workflow for analytical method validation.
Caption: Interdependence of core validation parameters.
Conclusion: A Commitment to Quality Data
The validation of analytical methods for the quantitation of fluorinated compounds is a rigorous but essential process. It demands a deep understanding of the underlying scientific principles, a careful consideration of the analyte's unique properties, and a meticulous approach to experimental design and execution. By adhering to the principles outlined in this guide and leveraging the comparative data provided, researchers, scientists, and drug development professionals can build a foundation of trust in their analytical data, ultimately ensuring the quality and safety of their products.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sisu.ut.ee [sisu.ut.ee]
- 6. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. Method Validation for Quantification of PFOS and PFOA in Human Plasma and a Pilot Study in Blood Donors from Thai Red Cross Society [mdpi.com]
- 10. Development and validation of an LC-MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 12. lcms.cz [lcms.cz]
Comparative Guide to the Cross-Reactivity of Fluorinated Phenolic Compounds
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel compounds is paramount. The strategic introduction of fluorine into phenolic structures is a widely used medicinal chemistry strategy to modulate properties like metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, these alterations can also lead to unintended cross-reactivity in biological and analytical systems. This guide provides an in-depth comparison of fluorinated phenolic compounds, focusing on their cross-reactivity profiles with supporting experimental frameworks.
The Rationale: Why Fluorine Changes Everything
The substitution of a hydrogen atom with fluorine, the most electronegative element, introduces profound electronic effects with minimal steric hindrance.[2] This high electronegativity can alter a molecule's pKa, conformation, and binding interactions, which in turn affects its biological activity and metabolic fate.[2][3] While often intended to block metabolic "soft spots," fluorination can also create unforeseen interactions, or cross-reactivity, with unintended biological targets or analytical reagents.[4] This guide will explore three critical areas of cross-reactivity: receptor binding, metabolic enzyme inhibition, and immunoassay interference.
Receptor Binding Cross-Reactivity: The Case of Bisphenol AF
A prominent example of how fluorination alters receptor interaction is found in the bisphenol family of compounds. Bisphenol A (BPA) is a well-known endocrine-disrupting chemical that interacts with estrogen receptors (ERs).[5][6] Its fluorinated analog, Bisphenol AF (BPAF), where two trifluoromethyl (-CF3) groups replace methyl groups, was developed as a potential alternative but exhibits a distinct and potent cross-reactivity profile.[7][8]
Causality of Experimental Choices
To characterize the interaction of these compounds with estrogen receptors, two primary types of assays are employed:
-
Competitive Binding Assays: These assays directly measure the affinity of a compound for a receptor. A radiolabeled natural ligand (e.g., [3H]17β-estradiol) is incubated with the receptor. The test compound is then added at increasing concentrations to see how effectively it displaces the radioligand. This allows for the determination of the IC50 value (the concentration of the test compound that displaces 50% of the radioligand), a direct measure of binding affinity.
-
Reporter Gene Assays: These functional assays measure the downstream consequence of receptor binding. Cells are engineered to contain an estrogen receptor and a reporter gene (e.g., luciferase) linked to an estrogen response element (ERE). If a compound binds to the receptor and activates it (agonist activity), the reporter gene is transcribed, producing a measurable signal. This assay determines the EC50 value (the concentration that produces 50% of the maximal response). Conversely, it can also measure a compound's ability to block the action of a known agonist (antagonist activity).
Experimental Data: BPA vs. BPAF
Studies have shown that BPAF not only binds to estrogen receptors but does so with different affinities and functional outcomes compared to BPA.[9][10]
| Compound | Receptor | Binding Affinity (IC50, nM) | Functional Activity | Potency (EC50, nM) |
| Bisphenol A (BPA) | ERα | ~1,030[10] | Weak Agonist | 317[10] |
| ERβ | ~900[10] | Weak Agonist | 693[10] | |
| Bisphenol AF (BPAF) | ERα | ~91[10] | Full Agonist | 288[10] |
| ERβ | ~19[9][10] | Antagonist | N/A |
Note: IC50 and EC50 values are compiled from multiple sources and may vary based on specific assay conditions.
The data clearly demonstrates that the addition of trifluoromethyl groups in BPAF dramatically increases its binding affinity for both ERα and ERβ compared to BPA.[7][10] Critically, the functional outcome is divergent: while BPAF acts as a full agonist on ERα, similar to BPA but more potent, it behaves as a strong antagonist on ERβ.[5][9][10] This highlights how fluorination can induce highly specific and sometimes paradoxical cross-reactivity with closely related receptor subtypes.
Experimental Workflow & Protocol
Protocol: Estrogen Receptor Competitive Binding Assay
-
Receptor Preparation: Utilize purified recombinant human ERα or ERβ protein or cell lysates known to express the receptors.
-
Reaction Mixture: In a 96-well plate, combine the receptor preparation with a fixed concentration of radiolabeled 17β-estradiol (e.g., 1 nM [3H]E2).
-
Compound Addition: Add the test compounds (BPA, BPAF) across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M). Include a control for non-specific binding by adding a high concentration of non-radiolabeled estradiol (e.g., 10 µM).
-
Incubation: Incubate the plate for 2-4 hours at 4°C to allow the binding reaction to reach equilibrium.
-
Separation: Separate receptor-bound from free radioligand. A common method is dextran-coated charcoal, which adsorbs free [3H]E2. Centrifuge to pellet the charcoal.
-
Detection: Measure the radioactivity of the supernatant (containing the receptor-bound [3H]E2) using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Metabolic Cross-Reactivity: UGT Enzyme Inhibition
Phase II metabolism is a critical pathway for the detoxification and excretion of phenolic compounds, primarily through glucuronidation mediated by UDP-glucuronosyltransferase (UGT) enzymes.[11][12][13] The liver expresses numerous UGT isoforms, with UGT1A1 and UGT1A9 being particularly important for metabolizing phenols.[12] Fluorination can impact a compound's interaction with these enzymes, potentially leading to competitive inhibition of the metabolism of other drugs or endogenous substances.
Causality of Experimental Choices
The electron-withdrawing properties of fluorine can lower the pKa of the phenolic hydroxyl group, potentially affecting its recognition and conjugation by UGTs. To test this, an in vitro inhibition assay is the gold standard.
-
Rationale: This assay determines if the fluorinated phenol can compete with a known UGT substrate for the enzyme's active site. We use a probe substrate that, when metabolized by the UGT, produces an easily detectable signal (e.g., fluorescence). The reduction in signal in the presence of the test compound indicates inhibition. Human liver microsomes (HLMs) or recombinant UGT enzymes are used as the enzyme source. UGT1A9 is a key enzyme for the metabolism of many phenolic drugs, making it a relevant isoform to study.[14][15][16]
Experimental Data: A Comparative Framework
While specific inhibitory data for a wide range of fluorinated phenols is compound-dependent, a typical experiment would generate IC50 values. A lower IC50 value indicates a more potent inhibitor.
| Compound | UGT Isoform | Probe Substrate | Inhibition Potency (IC50, µM) |
| Control Phenol | UGT1A9 | Propofol | >100 (Hypothetical) |
| Fluorinated Phenol | UGT1A9 | Propofol | 25 (Hypothetical) |
| Positive Control | UGT1A9 | Canagliflozin | ~2.0[14][17] |
Protocol: UGT1A9 Inhibition Assay
-
Enzyme Source: Use human liver microsomes (HLMs) or recombinant human UGT1A9 expressed in a cell line.
-
Activation: Pre-incubate the enzyme source with a pore-forming agent like alamethicin on ice to expose the enzyme's active site within the microsomal membrane.
-
Reaction Mixture: In a 96-well plate, add buffer (e.g., Tris-HCl), MgCl₂, the UGT1A9 probe substrate (e.g., propofol or 4-methylumbelliferone), and the test inhibitor (fluorinated phenol) at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the cofactor, UDP-glucuronic acid (UDPGA).
-
Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a cold stop solution, such as acetonitrile or methanol.
-
Detection: Analyze the formation of the glucuronidated product. For fluorescent probes, measure fluorescence on a plate reader. For non-fluorescent probes like propofol, quantify the glucuronide metabolite using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control. Plot the percent inhibition against the log concentration of the inhibitor to determine the IC50 value.
Analytical Cross-Reactivity: Immunoassay Interference
Immunoassays, such as ELISA, are indispensable screening tools.[18] Their specificity relies on the precise binding of an antibody to its target antigen. However, antibodies can sometimes bind to structurally similar, non-target molecules, a phenomenon known as cross-reactivity.[19][20] Phenolic compounds, due to their shared structural motifs, can be particularly problematic, potentially leading to false-positive results or over-quantification of the target analyte.[21]
Causality of Experimental Choices
The core principle of a competitive immunoassay involves competition between the target analyte in a sample and a labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites. A cross-reacting substance can mimic the target analyte, displacing the labeled analyte and generating a signal that is incorrectly interpreted as a positive result.
-
Rationale: To assess this interference, a competitive ELISA is set up for a target analyte. The fluorinated phenol is then added to analyte-free samples to see if it can elicit a signal on its own. Its ability to compete is quantified by calculating a cross-reactivity percentage relative to the actual target analyte.
Protocol: Competitive ELISA for Cross-Reactivity Assessment
-
Plate Coating: Coat a 96-well microplate with an antibody specific to a target analyte (e.g., Ochratoxin A, a compound that has shown cross-reactivity with phenols[21]). Incubate overnight at 4°C, then wash and block the plate.
-
Standard Curve: Prepare a standard curve of the target analyte at known concentrations.
-
Cross-Reactivity Test: Prepare serial dilutions of the fluorinated phenolic compound in an analyte-free matrix.
-
Competition Step: Add the standards and the fluorinated phenol dilutions to the wells. Immediately add a fixed concentration of enzyme-labeled target analyte to all wells.
-
Incubation: Incubate for 1-2 hours at room temperature to allow competition for antibody binding sites.
-
Washing: Wash the plate thoroughly to remove unbound reagents.
-
Signal Development: Add a substrate for the enzyme conjugate (e.g., TMB for HRP). Incubate until a color develops. Stop the reaction with a stop solution.
-
Detection: Read the absorbance on a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting absorbance vs. log concentration of the target analyte. Determine the IC50 of the target analyte.
-
For the fluorinated phenol, plot absorbance vs. its log concentration to determine its IC50.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Fluorinated Phenol) x 100
-
Conclusion and Best Practices
The introduction of fluorine into phenolic compounds is a powerful tool in chemical and pharmaceutical design, but it necessitates a thorough evaluation of potential cross-reactivity. As demonstrated, fluorination can dramatically and unpredictably alter a molecule's interaction with biological receptors, metabolic enzymes, and analytical reagents.
For researchers, we recommend the following self-validating system:
-
Profile Early: Screen fluorinated lead compounds early in development against a panel of relevant off-targets, including related receptor subtypes (e.g., ERα and ERβ).
-
Assess Metabolism: Perform in vitro UGT inhibition assays to identify potential drug-drug interaction liabilities.
-
Validate Analytically: When using immunoassays for quantification, always validate the assay's specificity by testing for interference from the parent compound and its major metabolites, especially if they retain the fluorophenolic structure.
By adopting this comprehensive approach, scientists can better predict the behavior of fluorinated phenols, mitigate risks, and harness the full potential of fluorine chemistry in developing safer and more effective molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 4. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining Estrogenic Mechanisms of Bisphenol A Analogs through High Throughput Microscopy-based Contextual Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogenic activity of BPA alternatives | Food Packaging Forum [foodpackagingforum.org]
- 9. researchgate.net [researchgate.net]
- 10. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Altered UDP-Glucuronosyltransferase and Sulfotransferase Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Human UDP-Glucuronosyltransferase Enzymes by Canagliflozin and Dapagliflozin: Implications for Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory effects of commonly used herbal extracts on UDP-glucuronosyltransferase 1A4, 1A6, and 1A9 enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of UDP-Glucuronosyltransferase Enzymes by Major Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 19. mdpi.com [mdpi.com]
- 20. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 21. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Acidity of Methylphenols and Fluorophenols: An In-Depth Guide
This guide provides a comprehensive comparison of the acidity of methylphenol (cresol) and fluorophenol isomers. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistically-grounded understanding of how substituent effects modulate the physicochemical properties of phenolic compounds. We will delve into the electronic interplay governing their respective acidities, supported by experimental data and theoretical principles.
Introduction: The Acidity of Phenols
Phenols are weak organic acids, with phenol itself having a pKa of approximately 10.0.[1][2][3] Their acidity stems from the ability to donate a proton from the hydroxyl group, forming a resonance-stabilized phenoxide ion.[4][5][6][7][8][9] The stability of this conjugate base is paramount; any factor that stabilizes the phenoxide ion will increase the acidity of the parent phenol (resulting in a lower pKa), and conversely, any factor that destabilizes it will decrease acidity (resulting in a higher pKa).[5][7]
The introduction of substituents onto the aromatic ring can dramatically alter the acidity of the phenol by influencing the electron density of the ring and the stability of the phenoxide ion. These substituent effects can be broadly categorized into two types:
-
Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups increase acidity by pulling electron density away from the phenoxide oxygen, thereby stabilizing the negative charge. Electron-donating groups decrease acidity by pushing electron density towards the ring, destabilizing the phenoxide ion.
-
Resonance (Mesomeric) Effects: These occur through the delocalization of pi electrons and are particularly significant when the substituent is in the ortho or para position. Electron-withdrawing groups with pi-accepting capabilities can delocalize the negative charge of the phenoxide ion, increasing stability and acidity. Conversely, electron-donating groups with lone pairs that can be delocalized into the ring increase the electron density, destabilizing the phenoxide ion and decreasing acidity.
Comparative Acidity: A Quantitative Look
The table below summarizes the experimental pKa values for phenol and the various isomers of methylphenol and fluorophenol. A lower pKa value indicates a stronger acid.
| Compound | Substituent | Position | pKa |
| Phenol | -H | - | ~10.0 |
| o-Methylphenol (o-cresol) | -CH₃ | ortho | 10.2 |
| m-Methylphenol (m-cresol) | -CH₃ | meta | 10.1 |
| p-Methylphenol (p-cresol) | -CH₃ | para | 10.2 |
| o-Fluorophenol | -F | ortho | 8.7 |
| m-Fluorophenol | -F | meta | 9.3 |
| p-Fluorophenol | -F | para | 9.9 |
Mechanistic Dissection of Substituent Effects
Methylphenols (Cresols): The Influence of an Electron-Donating Group
The methyl group is generally considered to be electron-donating. This is due to a combination of a weak positive inductive effect (+I) and hyperconjugation, which also donates electron density to the aromatic ring.[5]
-
Inductive Effect (+I): The methyl group is less electronegative than the sp² hybridized carbons of the benzene ring, leading to a slight push of electron density into the ring. This effect destabilizes the phenoxide ion by increasing the negative charge on the oxygen, thus making methylphenols less acidic than phenol.[10]
-
Hyperconjugation: This effect is most pronounced when the methyl group is at the ortho and para positions. It involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the ring. This further increases the electron density on the ring, destabilizing the phenoxide ion and decreasing acidity.
As a result, all cresol isomers are less acidic than phenol.[5] The ortho and para isomers are slightly less acidic than the meta isomer due to the additional electron-donating effect of hyperconjugation.
Below is a diagram illustrating the destabilizing effect of the methyl group on the phenoxide ion.
Caption: Acidity trend in methylphenols.
Fluorophenols: A Tale of Competing Effects
Fluorine presents a more complex scenario as it is a highly electronegative atom but also possesses lone pairs that can participate in resonance.
-
Inductive Effect (-I): Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring. This effect stabilizes the negative charge on the phenoxide ion, thereby increasing the acidity of fluorophenols compared to phenol. This effect is distance-dependent, being strongest at the ortho position, followed by meta, and then para.[11]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi system of the benzene ring. This electron-donating resonance effect is most significant at the ortho and para positions. This effect opposes the inductive effect by increasing the electron density on the ring, which would destabilize the phenoxide ion and decrease acidity.
The observed acidity of fluorophenol isomers is a result of the balance between these two opposing effects:
-
o-Fluorophenol (pKa 8.7): The strong, distance-dependent -I effect dominates over the +R effect, leading to a significant increase in acidity compared to phenol.[11][12]
-
m-Fluorophenol (pKa 9.3): At the meta position, the resonance effect is not operative. Therefore, the acidity is primarily enhanced by the -I effect, though it is weaker than at the ortho position.
-
p-Fluorophenol (pKa 9.9): In the para position, the +R effect of fluorine strongly counteracts the -I effect. The electron-donating resonance effect partially neutralizes the electron-withdrawing inductive effect, resulting in an acidity that is only slightly greater than that of phenol itself.
The following diagram visualizes the interplay of these effects.
Caption: Acidity trends in fluorophenols.
Experimental Protocol: Spectrophotometric Determination of pKa
The pKa of a phenolic compound can be accurately determined using UV-Vis spectrophotometry. This method relies on the fact that the phenol and its conjugate phenoxide ion have different absorption spectra. By measuring the absorbance of a solution at various pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[13]
Materials and Reagents
-
Phenolic compound of interest
-
Spectrophotometer
-
pH meter
-
Buffer solutions covering a range of pH values (e.g., phosphate and borate buffers)
-
Volumetric flasks and pipettes
-
Deionized water
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., ethanol or deionized water) at a known concentration.
-
Determination of λmax:
-
Prepare two solutions from the stock: one highly acidic (e.g., pH 2) to ensure the compound is fully protonated (phenol form), and one highly basic (e.g., pH 12) to ensure it is fully deprotonated (phenoxide form).
-
Scan the UV-Vis spectrum for both solutions to determine the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.
-
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte.
-
Absorbance Measurements:
-
For each buffer solution, add a precise volume of the stock solution to a volumetric flask and dilute to the mark with the buffer.
-
Measure the absorbance of each solution at the λmax of the phenoxide ion.
-
-
Data Analysis:
-
The pKa can be determined by plotting the absorbance versus the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
Alternatively, the Henderson-Hasselbalch equation can be used: pKa = pH + log ([HA]/[A⁻]) where [HA] is the concentration of the acidic form and [A⁻] is the concentration of the basic form. The ratio of these concentrations can be calculated from the absorbance values.
-
This experimental workflow is depicted below.
Caption: Experimental workflow for pKa determination.
Conclusion
The acidity of methylphenols and fluorophenols is a direct consequence of the electronic effects exerted by the methyl and fluoro substituents, respectively. The electron-donating nature of the methyl group consistently decreases the acidity of cresols relative to phenol. In contrast, the acidity of fluorophenols is dictated by a delicate balance between the strong, acid-strengthening inductive effect and the opposing, acid-weakening resonance effect of the fluorine atom. A thorough understanding of these fundamental principles is crucial for predicting and manipulating the properties of substituted phenols in various applications, including drug design and materials science.
References
- 1. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.indiana.edu [chem.indiana.edu]
- 3. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 4. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]
- 5. sips.org.in [sips.org.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. organicchemistryworld.quora.com [organicchemistryworld.quora.com]
- 13. web.pdx.edu [web.pdx.edu]
Advantages of using 3-Fluoro-4-methylphenol over other phenols
An In-Depth Comparative Guide to 3-Fluoro-4-methylphenol: Strategic Advantages in Medicinal Chemistry and Advanced Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the trajectory of a research program. Among the vast arsenal of available scaffolds, fluorinated phenols have emerged as particularly powerful tools for lead optimization. This guide provides a comprehensive comparison of this compound against other common phenols, grounded in experimental data and established scientific principles. We will explore the nuanced advantages conferred by its unique substitution pattern and illustrate why it is an indispensable intermediate for developing next-generation therapeutics and advanced materials.
The Strategic Edge of Fluorination in Phenolic Scaffolds
The introduction of fluorine into organic molecules is a cornerstone of modern drug design.[1][2] This small, highly electronegative atom can profoundly alter a molecule's physicochemical and pharmacological properties. When incorporated into a phenol ring, such as in this compound, the effects are multifaceted, offering chemists a powerful lever to tune metabolic stability, receptor binding affinity, and bioavailability.[3][4] This guide will dissect these advantages, providing a clear rationale for the strategic deployment of this compound over its non-fluorinated or alternatively substituted counterparts.
Physicochemical Properties: A Quantitative Comparison
The distinct properties of this compound arise from the synergistic effects of the electron-withdrawing fluorine atom and the electron-donating methyl group.[4] A comparison of its core physicochemical parameters against related phenols reveals its unique profile.
| Property | This compound | 4-Methylphenol (p-Cresol) | 4-Fluorophenol | 4-Fluoro-3-methylphenol |
| Molecular Formula | C₇H₇FO | C₇H₈O | C₆H₅FO | C₇H₇FO |
| Molecular Weight | 126.13 g/mol | 108.14 g/mol | 112.10 g/mol | 126.13 g/mol |
| Melting Point | 72 °C[5][6] | 35.5 °C[7] | 45-48 °C | 32 °C[8] |
| Boiling Point | 196 °C[5] | 201.8 °C[7] | 185 °C | 76 °C (5 mmHg)[8] |
| pKa | 9.27 (Predicted)[6] | 10.26 | 9.95 | N/A |
| LogP | 1.84 (Predicted)[6] | 1.94 | 1.49 | N/A |
Analysis of Properties:
-
Acidity (pKa): The most striking difference is the increased acidity of this compound (predicted pKa 9.27) compared to its non-fluorinated analog, 4-methylphenol (pKa 10.26). This is a direct consequence of the powerful electron-withdrawing inductive effect of the fluorine atom, which stabilizes the resulting phenoxide anion.[3][9] This modulation of pKa is critical in drug design, as it influences the ionization state of the molecule at physiological pH, thereby affecting solubility, membrane permeability, and interactions with biological targets.[3]
-
Lipophilicity (LogP): The introduction of a single fluorine atom often increases lipophilicity. The predicted LogP of 1.84 for this compound indicates a moderate lipophilicity, a desirable trait for many drug candidates to ensure adequate membrane permeability without being trapped in lipid bilayers.[10]
-
Melting Point: The significantly higher melting point of this compound (72 °C) compared to its isomers and p-cresol suggests a more stable crystal lattice structure, which can be advantageous for formulation and handling.
Core Advantages in Drug Discovery and Development
The true value of this compound is realized during the lead optimization phase of drug discovery, where subtle molecular modifications can lead to dramatic improvements in a drug candidate's profile.
Enhanced Metabolic Stability
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 enzymes. A common metabolic pathway for aromatic compounds is oxidation at susceptible C-H bonds. The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) and resistant to enzymatic cleavage.[11] By replacing a hydrogen atom with fluorine, as in this compound, medicinal chemists can effectively block these "metabolic soft spots," thereby increasing the drug's in vivo half-life and overall exposure.[1][12]
Fine-Tuning of Receptor Binding Affinity
Fluorine's unique electronic properties allow it to participate in a range of non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole, and electrostatic interactions.[2]
-
Bioisosterism: The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group.[11] This substitution can lead to enhanced binding affinity without significantly increasing the molecule's size, as the van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[3]
-
Orthogonal Interactions: The C-F bond can form "orthogonal" multipolar interactions with carbonyl groups in the protein backbone, a type of interaction not possible with C-H bonds, providing an additional anchor point for the ligand.
Modulation of Physicochemical Properties for Improved Pharmacokinetics
As shown in the data table, the fluorine atom provides a predictable way to modulate acidity and lipophilicity.
-
pKa Engineering: Lowering the pKa of the phenolic hydroxyl group can be crucial for optimizing interactions with a target protein or for improving aqueous solubility.
-
Lipophilicity and CNS Penetration: For central nervous system (CNS) drugs, achieving the right balance of lipophilicity is essential for crossing the blood-brain barrier. Fluorine substitution is a well-established strategy to enhance brain penetration.[13]
Visualizing the Role of this compound
Diagrams can help conceptualize the strategic decisions involved in using this building block.
Caption: Structure-Activity Relationship (SAR) map for this compound.
Caption: A typical lead optimization workflow incorporating this compound.
Experimental Protocols
To demonstrate the practical utility of this compound, we provide the following representative experimental protocols.
Protocol 1: Synthesis of a Fluorinated Aryl Ether via Williamson Ether Synthesis
This protocol describes a standard method for coupling this compound with an alkyl halide, a common step in constructing more complex molecules.
Objective: To synthesize 1-(allyloxy)-3-fluoro-4-methylbenzene.
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Allyl bromide (1.2 eq)
-
Acetone (solvent)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.26 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and 40 mL of acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.04 mL, 12 mmol) to the mixture dropwise.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).
-
Once complete, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure aryl ether.
Trustworthiness: This protocol employs a well-established and reliable reaction. The progress is easily monitored by TLC, and the purification is standard. Each step is designed to ensure high yield and purity of the final product.
Protocol 2: Comparative Antioxidant Activity Assay (DPPH)
This assay can be used to compare the free radical scavenging activity of a compound containing the this compound moiety against its non-fluorinated analog.
Objective: To evaluate and compare the free radical scavenging activity of a test compound versus a control.
Materials:
-
Test compound (e.g., synthesized ether from Protocol 1) and its non-fluorinated analog.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).
-
Ascorbic acid (positive control).
-
Methanol (solvent).
-
96-well microplate and a microplate reader capable of measuring absorbance at 517 nm.
Procedure:
-
Prepare stock solutions of the test compounds and ascorbic acid in methanol (e.g., 1 mg/mL).
-
Create a series of dilutions from the stock solutions to test a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
In a 96-well plate, add 100 µL of each dilution of the test compounds, positive control, or methanol (as a blank) to separate wells in triplicate.
-
Add 100 µL of the DPPH solution to each well.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration for each compound and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Causality: The antioxidant activity of phenols is related to their ability to donate a hydrogen atom from the hydroxyl group to stabilize a free radical. The electronic properties of the ring substituents influence this ability. By comparing the IC₅₀ values, a researcher can quantitatively determine how the presence of the fluorine atom in this compound influences the antioxidant potential of the resulting derivative compared to the non-fluorinated version.
Conclusion
This compound is more than just another fluorinated building block; it is a precision tool for molecular engineering. Its strategic combination of a fluorine atom and a methyl group provides a unique handle to enhance metabolic stability, modulate acidity, and fine-tune binding interactions—key attributes sought in the development of high-performance pharmaceuticals and advanced materials.[4][12] By understanding the comparative advantages outlined in this guide, researchers can make more informed decisions, leveraging the distinct properties of this compound to accelerate innovation and overcome long-standing challenges in chemical synthesis and drug discovery.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 5. This compound CAS#: 452-78-8 [amp.chemicalbook.com]
- 6. This compound|lookchem [lookchem.com]
- 7. p-Cresol - Wikipedia [en.wikipedia.org]
- 8. 4-Fluoro-3-methylphenol CAS 452-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. mdpi.com [mdpi.com]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. China Intermediates 3-Fluoro-2-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Characterization of 4-Fluoro-3-methylphenol for Advanced Research Applications
This guide provides an in-depth characterization of 4-Fluoro-3-methylphenol, a versatile fluorinated phenolic compound, designed for researchers, scientists, and drug development professionals. Through a comparative analysis with its structural analogs, 4-chloro-3-methylphenol and 3-fluoro-4-methylphenol, this document elucidates the key physicochemical and analytical properties that underpin its utility in various scientific domains. The inclusion of detailed experimental protocols is intended to provide a self-validating framework for researchers to replicate and build upon these findings.
Introduction: The Significance of Fluorination in Phenolic Scaffolds
4-Fluoro-3-methylphenol (also known as 4-fluoro-m-cresol) is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic incorporation of a fluorine atom onto the phenolic ring can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[2] This guide aims to provide a comprehensive analytical and physicochemical profile of 4-Fluoro-3-methylphenol, juxtaposed with its chloro-substituted and positional fluoro-isomeric analogs. This comparative approach will highlight the subtle yet significant impact of substituent choice and position on the molecule's fundamental properties.
For this comparative study, we have selected two commercially available analogs:
-
4-Chloro-3-methylphenol: A closely related halogenated analog where fluorine is replaced by chlorine. This allows for a direct comparison of the effects of different halogens at the same position.
-
This compound: A positional isomer that allows for the investigation of the influence of substituent placement on the aromatic ring.
Comparative Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. The table below summarizes the key properties of 4-Fluoro-3-methylphenol and its selected analogs.
| Property | 4-Fluoro-3-methylphenol | 4-Chloro-3-methylphenol | This compound |
| CAS Number | 452-70-0 | 59-50-7[3] | 452-78-8[4] |
| Molecular Formula | C₇H₇FO[5] | C₇H₇ClO[3] | C₇H₇FO[4] |
| Molecular Weight | 126.13 g/mol [5] | 142.58 g/mol [3] | 126.13 g/mol [4] |
| Appearance | Colorless to pale yellow solid or liquid[1] | Pinkish to white crystalline solid[3] | Solid[1] |
| Melting Point | 32 °C | 63-66 °C[3] | 72 °C[4] |
| Boiling Point | 76 °C at 5 mmHg | 235 °C[3] | 194.2 °C at 760 mmHg[4] |
| Acidity (pKa) | 10.09 (Predicted) | 9.56 | 9.27 (Predicted)[4] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[1] | Soluble in aqueous base.[3] | No data available |
Expert Insights: The substitution of fluorine with chlorine in 4-chloro-3-methylphenol leads to a significant increase in both melting and boiling points, which can be attributed to the larger size and polarizability of the chlorine atom, leading to stronger intermolecular forces. The positional isomer, this compound, exhibits a considerably higher melting point than 4-fluoro-3-methylphenol, highlighting the impact of molecular symmetry and crystal packing. The predicted pKa values suggest that this compound is the most acidic of the three, which can be rationalized by the electron-withdrawing inductive effect of the fluorine atom being more pronounced from the meta position relative to the hydroxyl group.
Spectroscopic Characterization: A Comparative Overview
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. Here, we compare the key spectral features of 4-Fluoro-3-methylphenol and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 4-Fluoro-3-methylphenol | Aromatic protons typically appear in the range of 6.5-7.5 ppm. The methyl protons will be a singlet around 2.2-2.4 ppm. The phenolic proton will be a broad singlet, with its chemical shift being concentration and solvent dependent. |
| 4-Chloro-3-methylphenol | Aromatic: ~7.12 (d), ~6.68 (d), ~6.60 (dd); Phenolic OH: ~5.15 (s); Methyl: ~2.29 (s) (in CDCl₃)[3] |
| This compound | Aromatic: ~6.98 (t), ~6.52 (m); Phenolic OH: ~5.82 (br s); Methyl: ~2.12 (s) (in CDCl₃)[1] |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) |
| 4-Fluoro-3-methylphenol | The carbon bearing the fluorine atom will show a large C-F coupling constant. Aromatic carbons typically resonate between 110-160 ppm. The methyl carbon will appear around 15-25 ppm. |
| 4-Chloro-3-methylphenol | Aromatic: ~153.5, 137.5, 129.9, 126.3, 117.9, 114.2; Methyl: ~20.1 (in CDCl₃)[6] |
| This compound | No specific data with assignments found in the search. |
Causality Behind Spectral Choices: ¹H and ¹³C NMR are fundamental for structural confirmation. The choice of a deuterated solvent like CDCl₃ is standard for many organic compounds due to its good dissolving power and the single deuterium lock signal. The differences in chemical shifts and coupling patterns between the isomers directly reflect the different electronic environments of the protons and carbons due to the placement of the substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
| Compound | Key FTIR Absorption Bands (cm⁻¹) |
| 4-Fluoro-3-methylphenol | ~3600-3200 (O-H stretch, broad), ~3100-3000 (aromatic C-H stretch), ~1600-1450 (aromatic C=C stretch), ~1250-1000 (C-F stretch and C-O stretch).[5] |
| 4-Chloro-3-methylphenol | ~3600-3200 (O-H stretch, broad), ~3100-3000 (aromatic C-H stretch), ~1600-1450 (aromatic C=C stretch), ~1100-1000 (C-O stretch), ~800-600 (C-Cl stretch).[7] |
| This compound | Expected to be similar to 4-fluoro-3-methylphenol with potential shifts in the fingerprint region (below 1500 cm⁻¹) due to the different substitution pattern. |
Expert Insights: The broad O-H stretching band is characteristic of the phenolic hydroxyl group and is influenced by hydrogen bonding. The C-F and C-Cl stretching vibrations are key diagnostic peaks for the halogenated analogs, although they can sometimes be difficult to assign definitively in the complex fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Key Mass Spectral Fragments (m/z) |
| 4-Fluoro-3-methylphenol | Molecular ion (M⁺) at m/z 126. Key fragments would likely involve the loss of CO (m/z 98) and subsequent fragmentation of the aromatic ring. |
| 4-Chloro-3-methylphenol | Molecular ion (M⁺) showing a characteristic isotopic pattern for chlorine (M⁺ at m/z 142 and M+2 at m/z 144 in a ~3:1 ratio). A prominent fragment is often the loss of the methyl group (m/z 127/129) or HCl (m/z 106).[3][8] |
| This compound | Molecular ion (M⁺) at m/z 126. Fragmentation pattern is expected to be similar to its isomer, though relative intensities of fragments may differ. |
Chromatographic and Thermal Analysis Protocols
To ensure the purity and stability of 4-Fluoro-3-methylphenol, robust analytical methods are essential. The following protocols are provided as a starting point for researchers.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the purity assessment and quantification of 4-Fluoro-3-methylphenol and its analogs.
Experimental Protocol: HPLC Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be:
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 80% Acetonitrile
-
15-17 min: 80% Acetonitrile
-
17-18 min: 80% to 30% Acetonitrile
-
18-25 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 275 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol and dilute to the desired concentration with the mobile phase.
Rationale for Experimental Choices: A C18 column is a versatile choice for the separation of moderately polar compounds like phenols. The gradient elution allows for the efficient separation of the parent compound from potential impurities with varying polarities. The addition of formic acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.
Caption: High-Performance Liquid Chromatography (HPLC) workflow.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds like substituted phenols.
Experimental Protocol: GC Analysis
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or mid-polarity capillary column is suitable (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Injection Mode: Splitless (1 µL injection).
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or methanol.
Trustworthiness of the Protocol: This GC method is based on standard protocols for the analysis of phenolic compounds. The use of a well-characterized column and a temperature ramp ensures good separation of the isomers and any potential impurities. Coupling with a mass spectrometer would provide definitive identification of the eluted peaks.
Caption: Gas Chromatography (GC) workflow.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of a material, such as its melting point and purity.
Experimental Protocol: DSC Analysis
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.
-
Temperature Program:
-
Equilibrate at 0 °C.
-
Ramp at 10 °C/min to 100 °C (adjust the final temperature based on the expected melting point).
-
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. The purity can be estimated using the van't Hoff equation, which is often integrated into the DSC software.
Authoritative Grounding: The use of DSC for melting point determination and purity analysis is a well-established technique in the pharmaceutical and chemical industries, standardized by organizations such as ASTM International.
Caption: Differential Scanning Calorimetry (DSC) workflow.
Conclusion: A Versatile Building Block with Tunable Properties
This comparative guide has provided a detailed characterization of 4-Fluoro-3-methylphenol alongside its chloro- and fluoro-isomeric analogs. The data presented herein demonstrates that subtle changes in the substitution pattern on the phenolic ring can have a significant impact on the physicochemical and spectroscopic properties of the molecule. This understanding is crucial for researchers and drug development professionals in selecting the appropriate building block for their specific application. The provided experimental protocols offer a robust framework for the in-house analysis and quality control of these important chemical entities.
References
- 1. This compound | 452-78-8 [chemicalbook.com]
- 2. Phenol, 4-chloro-3-methyl- [webbook.nist.gov]
- 3. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. 4-Fluoro-3-methylphenol | C7H7FO | CID 2737394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-3-methylphenol(59-50-7) 13C NMR spectrum [chemicalbook.com]
- 7. 4-Chloro-3-methylphenol(59-50-7) IR Spectrum [m.chemicalbook.com]
- 8. mzCloud – 4 Chloro 3 methylphenol [mzcloud.org]
Comparative Efficacy of Functionalized Natural Phenols: A Guide for Drug Discovery Professionals
Introduction
Natural phenols, a diverse group of secondary metabolites ubiquitously found in plants, have long been recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] These inherent qualities make them attractive scaffolds for drug development. However, native phenols often face limitations such as poor water solubility, limited bioavailability, and sometimes, undesirable organoleptic properties, which can hinder their therapeutic application.[1][3][4][5]
"Functionalization," the strategic chemical modification of a parent molecule, has emerged as a powerful tool to overcome these weaknesses.[1][2] By introducing specific functional groups, researchers can meticulously tailor the physicochemical and biological properties of natural phenols to enhance their efficacy, improve pharmacokinetic profiles, and even unlock novel mechanisms of action.[1][2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the biological efficacy of these promising functionalized compounds. It moves beyond simple protocol listings to explain the causality behind experimental choices, ensuring a robust, mechanism-driven approach to assessment.
Section 1: The Rationale Behind Functionalization
The core principle of functionalization is to use a natural phenol as a starting scaffold and introduce new chemical moieties to modulate its activity.[1] This is not a random process; it's a targeted strategy to improve specific molecular attributes. Common modifications include:
-
Esterification & Etherification: These are among the most utilized approaches to create a wide library of bioactive molecules.[1] Altering the core hydroxyl group can significantly increase lipophilicity, potentially enhancing cell membrane permeability and bioavailability.[1]
-
Halogenation: Introducing halogen atoms (e.g., chlorine, bromine) can alter the electronic properties of the phenolic ring, influencing protein-ligand interactions and metabolic stability.
-
Glycosylation: Attaching sugar moieties can improve water solubility and modulate transport across biological membranes.
-
Amination: The introduction of amino groups can create new hydrogen bonding opportunities and alter the charge of the molecule, which can be critical for targeting specific enzymes or receptors.
The goal is to establish a clear Structure-Activity Relationship (SAR) , where the type and position of the functional group are directly correlated with changes in biological efficacy.[6][7][8] Understanding SAR is paramount for rational drug design.[6][7][8]
Caption: Conceptual overview of functionalization.
Section 2: Evaluating Antioxidant Activity
Mechanism Deep Dive: The antioxidant activity of phenols is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, such as reactive oxygen species (ROS).[9][10] This radical scavenging ability is a key mechanism in preventing oxidative stress, a condition implicated in numerous diseases.[11] Assays are typically categorized as Hydrogen Atom Transfer (HAT) based or Single Electron Transfer (SET) based.[10]
Key Experimental Protocols
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for an initial screening of antioxidant potential.[9][12][13][14]
Detailed Protocol: DPPH Radical Scavenging Assay
Principle: The stable DPPH radical has a deep violet color.[9] When it accepts an electron or hydrogen radical from an antioxidant, it becomes a colorless/yellowish hydrazine molecule.[9][14] The decrease in absorbance, measured at ~517 nm, is proportional to the antioxidant's scavenging activity.[9]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol, ethanol) at a concentration of 1 mg/mL.[9]
-
Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM). The solution should be freshly made and protected from light.[12]
-
-
Assay Procedure (96-well plate format):
-
Create serial dilutions of the test compounds and the positive control to obtain a range of concentrations.
-
To each well, add 20 µL of the sample or standard dilution.
-
Add 200 µL of the DPPH working solution to all wells. Mix thoroughly.
-
Set up a control well containing only the solvent and the DPPH solution.
-
-
Incubation & Measurement:
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.[9]
-
Plot the scavenging percentage against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Data Presentation & Comparison
The efficacy of functionalization can be clearly demonstrated by comparing the IC50 values of parent phenols with their modified derivatives. A lower IC50 value indicates higher antioxidant activity.
| Compound | Parent Phenol | Functional Group Added | Antioxidant Activity (IC50 in µg/mL) | Reference |
| Derivative A | Caffeic Acid | Phenethyl Ester (CAPE) | Lower than Caffeic Acid | [15] |
| Derivative B | Resveratrol | Methoxy groups | Variable (position dependent) | [1] |
| Derivative C | Thymol | Benzoic Acid Ester | Improved vs. Thymol | [1] |
| Positive Control | Ascorbic Acid | N/A | Typically very low | [13] |
Note: This table is illustrative. Actual values must be sourced from specific experimental studies.
References
- 1. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Current Understanding of Polyphenols to Enhance Bioavailability for Better Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. Structure-activity relationships in microbial transformation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Biological Evaluation of Natural Phenolic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Substituted Fluorophenols: A Comparative Analysis of Key Methodologies
Introduction
Substituted fluorophenols are foundational structural motifs in a vast array of high-value chemical entities, from life-saving pharmaceuticals and advanced agrochemicals to high-performance polymers and liquid crystals.[1] The unique electronic properties conferred by the fluorine atom—high electronegativity, a small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a prized substituent in drug design.[1][2] Consequently, the development of efficient, regioselective, and scalable methods for their synthesis is a critical endeavor for researchers in both academic and industrial settings.
This guide provides an in-depth comparison of the principal synthetic routes to substituted fluorophenols. We will move beyond a simple recitation of protocols to dissect the underlying mechanisms, evaluate the strategic advantages and inherent limitations of each approach, and provide the field-proven insights necessary for researchers to make informed decisions in their synthetic planning. The discussion will focus on three cornerstone strategies: the venerable Balz-Schiemann reaction, modern nucleophilic deoxyfluorination of phenols, and direct electrophilic fluorination.
Figure 1: Decision workflow for selecting a fluorophenol synthesis route.
Route 1: The Balz-Schiemann Reaction
First reported in 1927, the Balz-Schiemann reaction remains a cornerstone for introducing fluorine into an aromatic ring with high regioselectivity.[3] The process transforms a primary aromatic amine into an aryl fluoride through the formation and subsequent thermal decomposition of a diazonium tetrafluoroborate salt.[4] For synthesizing fluorophenols, the required starting materials are aminophenols.
Mechanistic Overview
The reaction proceeds in two distinct, operationally critical stages:
-
Diazotization: The primary amino group of the aminophenol is converted into a diazonium salt at low temperatures (typically 0-5 °C) using a nitrite source (e.g., NaNO₂) in the presence of a strong acid. For the Balz-Schiemann reaction, fluoroboric acid (HBF₄) is used, which serves as both the acid catalyst and the source of the tetrafluoroborate counterion.[5]
-
Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is heated. This induces the elimination of nitrogen gas (N₂), a thermodynamically highly favorable process, and boron trifluoride (BF₃), generating a transient aryl cation. This highly reactive intermediate is immediately trapped by the fluoride from the [BF₄]⁻ counterion to yield the final aryl fluoride.[3]
Caption: Mechanism of the Balz-Schiemann reaction for fluorophenols.
Experimental Protocol: Synthesis of 4-Fluorophenol from 4-Aminophenol
This protocol is adapted from established procedures for the diazotization of aminophenols.[6][7]
-
Diazotization:
-
In a well-ventilated fume hood, a mechanically stirred reaction vessel is charged with 4-aminophenol (0.1 mol).
-
A 48% aqueous solution of fluoroboric acid (HBF₄, ~0.25 mol) is added, and the mixture is cooled to 0 °C in an ice-salt bath.
-
A pre-cooled aqueous solution of sodium nitrite (NaNO₂, 0.105 mol) is added dropwise, maintaining the internal temperature below 5 °C. The causality here is critical: diazonium salts are unstable at higher temperatures, and maintaining a low temperature prevents premature decomposition and hazardous side reactions.[8]
-
After the addition is complete, the mixture is stirred for an additional 30 minutes at 0-5 °C. The formation of a precipitate (the diazonium tetrafluoroborate salt) is typically observed.
-
-
Isolation and Decomposition:
-
The precipitated diazonium salt is collected by vacuum filtration, washed with cold diethyl ether, and dried thoroughly under vacuum. Crucially, the salt must be completely dry, as residual moisture can lead to the formation of phenol as a byproduct during decomposition.
-
The dry, free-flowing salt is transferred to a flask equipped for distillation. It is heated gently (often under vacuum) until the decomposition begins, evidenced by the evolution of N₂ and BF₃ gases. The decomposition can be exothermic and must be controlled carefully to avoid runaway reactions, a known hazard of this method on a large scale.[8]
-
The crude 4-fluorophenol is collected as the distillate.
-
-
Purification:
-
The collected product is purified by redistillation or column chromatography to yield pure 4-fluorophenol.
-
Evaluation
-
Advantages: The primary advantage is the excellent regiochemical control; the fluorine atom is installed precisely where the amino group was located. The starting aminophenols are often readily available and inexpensive.[9]
-
Limitations: The classical Balz-Schiemann reaction has significant drawbacks. The thermal decomposition of diazonium salts can be hazardous and difficult to control, posing an explosion risk, especially on a large scale.[8] The yields can be variable, and the method is often sensitive to the electronic nature of the substituents on the aromatic ring. Furthermore, the use of stoichiometric HBF₄ and the generation of BF₃ waste are environmentally unfavorable. Modern variations using ionic liquids or continuous-flow setups have been developed to mitigate some of these safety concerns.[8][10]
Route 2: Nucleophilic Deoxyfluorination of Phenols
A more contemporary and increasingly popular strategy involves the direct conversion of a phenolic hydroxyl group into a C-F bond. This "deoxyfluorination" is a form of nucleophilic aromatic substitution (SNAr), but one where the phenol itself is first activated to become a suitable electrophile. This approach circumvents the need to start with pre-functionalized amines or halides.
Mechanistic Overview: The PhenoFluor Reagent
A prominent example of this class is the deoxyfluorination using reagents like PhenoFluor.[11] The mechanism is a departure from classical SNAr which typically requires strong electron-withdrawing groups on the ring to proceed.[12]
-
Activation of the Phenol: The phenol reacts with the deoxyfluorination reagent (e.g., an N,N-diaryl-2-chloroimidazolium chloride derivative) to form a phenoxy-imidazolium intermediate.[11][13] This step converts the poor leaving group (⁻OH) into a much better one (a neutral substituted urea derivative).
-
Nucleophilic Attack by Fluoride: A fluoride source, typically an alkali metal fluoride like cesium fluoride (CsF), delivers the fluoride nucleophile. The fluoride attacks the ipso-carbon (the carbon bearing the oxygen), displacing the activated phenoxy group.
-
Product Formation: The C-F bond is formed, yielding the aryl fluoride, and a stoichiometric amount of a urea byproduct is generated.[13] A key insight is that hydrogen bonding between the imidazolium salt and the fluoride source appears to be crucial for this reaction's success, which is contrary to conventional nucleophilic fluorination where hydrogen bonding deactivates the fluoride.[13]
Caption: General mechanism for the deoxyfluorination of phenols.
Experimental Protocol: Deoxyfluorination of 4-Methoxyphenol
This protocol is based on the work of Ritter and colleagues.[11]
-
Reaction Setup:
-
To a dry vial under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol (1 mmol), the deoxyfluorination reagent 1 (1.2 mmol), and cesium fluoride (CsF, 3 mmol). The use of excess CsF is to ensure a sufficient concentration of available fluoride for the substitution.
-
Add dry toluene or dioxane (5 mL) as the solvent. Apolar solvents are preferred as polar or protic solvents can hinder the reaction.[11]
-
-
Reaction Execution:
-
Seal the vial and heat the mixture to 80-110 °C with vigorous stirring. The optimal temperature depends on the substrate; electron-rich phenols generally require higher temperatures and longer reaction times, while electron-poor phenols react more readily.[11][14]
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 3-20 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine to remove residual CsF and the urea byproduct.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-fluoroanisole.
-
Evaluation
-
Advantages: This method provides a direct and operationally simple route from widely available phenols to aryl fluorides.[13] It often exhibits broad functional group tolerance and, importantly, proceeds via a clean ipso-substitution, avoiding the formation of constitutional isomers that can plague some transition-metal-catalyzed methods.[11]
-
Limitations: The primary drawback is the requirement for a stoichiometric amount of the often complex and expensive fluorinating reagent, which generates a significant amount of waste.[13] The reaction conditions can be demanding for electron-rich phenols.[14] Furthermore, substrates with strong hydrogen-bond donating groups, such as primary amides or other alcohols, may not be tolerated.[11]
Route 3: Electrophilic Fluorination
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an "electrophilic" fluorine source—a reagent containing a fluorine atom that is electron-deficient and behaves as an F⁺ synthon. For phenols, the strong activating nature of the hydroxyl group makes the aromatic ring a prime candidate for this type of reaction.
Mechanistic Overview
The precise mechanism of electrophilic aromatic fluorination is still a subject of some debate, with possibilities including a direct SN2-like attack on the fluorine atom or a single-electron transfer (SET) pathway.[15]
-
Activation: The phenolic hydroxyl group strongly activates the ortho and para positions of the ring towards electrophilic attack.
-
Attack on Fluorine: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic fluorine atom of the fluorinating reagent (e.g., Selectfluor, N-Fluorobenzenesulfonimide (NFSI)).
-
Rearomatization: The resulting intermediate, a dearomatized carbocation (a Wheland intermediate), loses a proton to restore aromaticity, yielding the fluorinated phenol.
A significant challenge in the direct electrophilic fluorination of phenols is controlling regioselectivity, as both ortho and para positions are activated. Over-fluorination and dearomatization are also common side reactions.[15] For this reason, the reaction is often performed on phenol derivatives or employs directing groups to enhance selectivity.
Caption: General mechanism for electrophilic fluorination of phenols.
Experimental Protocol: Ortho-Fluorination of a Phenol
This protocol is a representative procedure for direct fluorination.
-
Reaction Setup:
-
Dissolve the substituted phenol (1 mmol) in a suitable solvent such as acetonitrile in a reaction flask.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
-
Reagent Addition:
-
Add the electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) (1.1 mmol), portion-wise over 15-30 minutes. The choice of fluorinating agent is critical; reagents like NFSI are effective and relatively stable.[15]
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at the chosen temperature until completion, as monitored by TLC or LC-MS. Reaction times can vary widely depending on the substrate's reactivity.
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with aqueous sodium bicarbonate and brine.
-
Dry the solution over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to separate the desired fluorinated product from starting material and any regioisomers.
-
Evaluation
-
Advantages: This method offers a conceptually straightforward approach to C-F bond formation, directly fluorinating an existing aromatic ring without the need for prior conversion to an amine or halide.
-
Limitations: The primary drawback is the lack of regioselectivity for many simple phenols, often leading to mixtures of ortho and para isomers that are difficult to separate.[15] The powerful electrophilic reagents can also lead to undesired side reactions, including oxidation or dearomatization. The reagents themselves are expensive. Consequently, this method is most effective for substrates where electronic or steric factors strongly favor a single isomer or when a directing group strategy is employed.[16]
Comparative Summary and Strategic Recommendations
The optimal synthesis route for a substituted fluorophenol is dictated by the availability of starting materials, the desired substitution pattern, scalability, and safety considerations.
| Feature | Balz-Schiemann Reaction | Nucleophilic Deoxyfluorination | Electrophilic Fluorination |
| Starting Material | Substituted Aminophenol | Substituted Phenol | Electron-Rich Phenol/Arene |
| Key Reagents | NaNO₂, HBF₄ | PhenoFluor or similar, CsF | Selectfluor, NFSI |
| Conditions | Low temp. diazotization; High temp. decomposition | 80-110 °C | Often mild (0 °C to RT) |
| Yield | Variable, often moderate | Good to excellent (typically >80%)[11] | Variable, depends on selectivity |
| Regioselectivity | Excellent (ipso-substitution)[4] | Excellent (ipso-substitution)[11] | Poor to moderate (ortho/para mixtures)[15] |
| Substrate Scope | Broad for aminophenols | Broad, but challenging for H-bond donors[11] | Best for biased or protected phenols |
| Safety Concerns | High: Potentially explosive diazonium salts[8] | Moderate: Reagents can be moisture-sensitive | Moderate: Oxidative, potent reagents |
| Scalability | Challenging due to safety[8] | Feasible, but stoichiometric waste is an issue | Feasible, but reagent cost is high |
Recommendations for the Practicing Scientist:
-
For Unambiguous Regiochemistry: When a specific isomer is required and the corresponding aminophenol is available, the Balz-Schiemann reaction is a reliable, albeit hazardous, choice. Modern flow chemistry setups can significantly improve the safety profile for this route.
-
For Direct Conversion of Phenols: When starting from a phenol, nucleophilic deoxyfluorination is the premier modern method. It offers excellent yields, broad scope, and avoids the regioselectivity issues of other methods. Its main drawback is the cost and waste associated with the stoichiometric reagent.
-
For Highly Activated Systems: If the substrate is highly activated and biased towards a single product (e.g., due to sterics), or if a mixture of isomers is acceptable, electrophilic fluorination can be a quick and direct route. It is often used in late-stage functionalization where other methods might fail.
By understanding the fundamental principles, practical limitations, and safety implications of each of these core strategies, researchers can better navigate the synthetic challenges and efficiently access the valuable class of substituted fluorophenols.
References
- 1. Modern synthetic methods for fluorine-substituted target molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. [PDF] Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction – A Greener Approach | Semantic Scholar [semanticscholar.org]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. Deoxyfluorination of Phenols [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 16. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 3-Fluoro-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the quality of starting materials is paramount. 3-Fluoro-4-methylphenol, a key building block in the synthesis of numerous target molecules, is no exception.[1][2] The presence of impurities, even in trace amounts, can have significant downstream consequences, affecting reaction yields, introducing unwanted side products, and complicating purification processes. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercially available this compound, complete with detailed experimental protocols and data interpretation.
The Criticality of Purity: Why It Matters
The strategic placement of a fluorine atom on an aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. In drug development, this can translate to enhanced metabolic stability, improved binding affinity, and better bioavailability. Consequently, the structural integrity and purity of fluorinated building blocks like this compound are non-negotiable. Impurities can lead to the formation of undesired isomers or byproducts in subsequent synthetic steps, potentially resulting in biologically inactive or even toxic compounds.
Unmasking Potential Impurities: A Look at Synthetic Routes
The purity profile of commercially available this compound is intrinsically linked to its synthetic route. Two common approaches to introduce fluorine onto the phenol ring are electrophilic fluorination of p-cresol and diazotization of an amino-substituted precursor followed by fluorination. Each of these pathways presents a unique set of potential impurities.
A plausible synthetic pathway involves the diazotization of 4-methyl-3-aminophenol, followed by a Balz-Schiemann reaction.[3]
Potential Impurities from Synthetic Routes:
-
Isomeric Impurities: The fluorination of p-cresol may lack complete regioselectivity, leading to the formation of isomers such as 2-fluoro-4-methylphenol.
-
Unreacted Starting Materials: Residual p-cresol or 4-methyl-3-aminophenol may be present.
-
Diazotization Byproducts: Incomplete reaction or decomposition of the diazonium salt can result in the formation of azo compounds or other colored impurities.[4][5][6]
-
Solvent and Reagent Residues: Trace amounts of solvents and reagents used during synthesis and purification can be carried over into the final product.
A Multi-Pronged Approach to Purity Assessment
A thorough evaluation of purity requires a combination of orthogonal analytical techniques. Here, we compare three powerful methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Impurities
GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds. Its high sensitivity and the structural information provided by mass spectrometry make it ideal for detecting and quantifying many of the potential impurities in this compound.[6][][8][9]
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent, such as dichloromethane or ethyl acetate.
-
Internal Standard: Add a known amount of an internal standard (e.g., 4-bromophenol) to the sample solution for accurate quantification.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the main component and impurities based on their peak areas relative to the internal standard.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Impurities
HPLC is a versatile technique suitable for separating a wide range of compounds, including those that are non-volatile or thermally labile.[10][11] This makes it an excellent complementary method to GC-MS for a comprehensive purity assessment.
-
Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detection: UV detection at a wavelength of 274 nm.
-
Data Analysis: Create a calibration curve using the standards. Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fluorine-Specific Probe
¹⁹F NMR is an exceptionally powerful tool for the analysis of fluorinated compounds.[3][4][12] Its high sensitivity, wide chemical shift range, and the absence of background signals make it ideal for detecting and quantifying fluorine-containing impurities, even at low levels.[12]
-
Sample Preparation: Dissolve approximately 20-30 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a known amount of a fluorine-containing internal standard with a distinct chemical shift (e.g., trifluorotoluene).
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard one-pulse experiment with proton decoupling.
-
Relaxation Delay: A sufficiently long relaxation delay (d1) of at least 5 times the longest T₁ of the fluorine nuclei to ensure accurate integration.
-
-
Data Analysis: Integrate the signals corresponding to the main compound and any fluorine-containing impurities. Calculate the purity based on the relative integrals of the signals, corrected for the number of fluorine atoms in each species.
References
- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. related impurities 4-aminophenol: Topics by Science.gov [science.gov]
- 3. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents [patents.google.com]
- 4. radab.uomosul.edu.iq [radab.uomosul.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-フルオロ-3-メチルフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Page loading... [guidechem.com]
- 11. 4-Fluoro-3-methylphenol 98 452-70-0 [sigmaaldrich.com]
- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-4-methylphenol
Foreword: As researchers and scientists, our work extends beyond discovery and into the responsible management of the materials we utilize. 3-Fluoro-4-methylphenol, a valuable phenolic derivative in pharmaceutical development, demands our full attention not only in its application but also in its disposal.[1][2] This guide is structured to provide a clear, logical, and scientifically grounded framework for the safe and compliant disposal of this compound. Our objective is to ensure that every step, from waste generation to final disposition, is deliberate, understood, and executed with the highest standards of safety and environmental stewardship.
Hazard Assessment: Understanding the "Why" Behind the Procedure
This compound (CAS: 452-78-8) is not a benign substance. A thorough understanding of its intrinsic hazards is fundamental to appreciating the necessity of the stringent disposal protocols outlined herein. It is classified as a combustible solid and presents multiple health and environmental risks.[3][4]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed (Acute Tox. 4 Oral).[3][5]
-
Irritation: Causes severe skin burns and serious eye damage.[6][7] It is categorized as an irritant (Xi).[6]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).[3][5]
-
Halogenated Compound: As a fluorinated organic compound, its disposal is subject to specific regulations designed to prevent the formation of persistent and toxic byproducts during thermal decomposition.[8][9]
These properties dictate that this compound cannot be treated as general laboratory waste. Improper disposal, such as drain disposal, not only violates regulatory compliance but also poses a significant threat to aquatic ecosystems and public health.[10][11]
Chemical & Physical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₇H₇FO | [1] |
| Molecular Weight | 126.13 g/mol | [1][3] |
| Appearance | White to light yellow solid (powder to lump) | [6] |
| Melting Point | 72 °C | [1][6] |
| Boiling Point | 194.2 - 196 °C | [1][6] |
| Density | 1.164 g/cm³ | [1] |
| Flash Point | 83.6 °C | [1] |
| Hazard Codes | Xi (Irritant), Xn (Harmful) | [1][6] |
Pre-Disposal: Safety and Engineering Controls
Proper disposal begins long before the waste container is full. It starts with the safety protocols enacted during the handling of the chemical.
Engineering Controls:
-
Chemical Fume Hood: All work involving this compound, including the preparation of waste containers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10][12]
-
Emergency Equipment: Ensure immediate and unobstructed access to an ANSI-approved safety shower and eyewash station.[4][13]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, neoprene). Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.[4][11]
-
Eye Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[11][14]
-
Lab Coat: A fully buttoned, long-sleeved lab coat is required. For significant quantities, a chemically resistant apron is recommended.[4]
Waste Segregation and Collection: A Critical Step for Compliance
The cardinal rule of hazardous waste management is proper segregation. Co-mingling incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Protocol:
-
Designate a Waste Stream: this compound waste must be collected as Halogenated Organic Waste .[15] It must not be mixed with non-halogenated solvents or aqueous waste.
-
Select Appropriate Containers:
-
Solid Waste: Collect pure or grossly contaminated solid this compound in a clearly labeled, puncture-proof, sealable container.[10]
-
Contaminated Labware: Pipette tips, tubes, gloves, and other contaminated disposable items should be collected in a separate, sealable container (e.g., a labeled plastic container or a double-bagged system) designated for this waste stream.[10][13]
-
-
Labeling: Every waste container must be affixed with a hazardous waste label as soon as the first drop of waste is added. The label must clearly state "Hazardous Waste," list all components (i.e., "this compound"), and identify the associated hazards (Toxic, Irritant, Environmental Hazard).[10][11]
-
Storage: Store waste containers in a designated satellite accumulation area. The container must remain closed at all times except when actively adding waste.[10] It should be stored in secondary containment away from incompatible materials like strong oxidizers.[11][13]
Disposal Workflow and Approved Methodologies
The following workflow outlines the decision-making process for the proper disposal route. As a halogenated organic compound, the options are highly specific and regulated.
Caption: Disposal workflow for this compound waste.
Primary Disposal Method: High-Temperature Incineration
For hazardous wastes containing over 1% halogenated organic substances, high-temperature incineration is the mandated disposal technology.[16] This is not merely burning; it is a highly controlled thermal oxidation process designed for complete destruction.
-
Causality: this compound contains fluorine. Incomplete or low-temperature combustion of halogenated organic compounds can produce highly toxic and persistent byproducts, such as polychlorinated or polyfluorinated dibenzodioxins and dibenzofurans.[8]
-
Operational Parameters: To ensure a destruction and removal efficiency (DRE) of >99.99%, the incineration must occur at temperatures of at least 1100°C (2012°F) with a sufficient residence time (e.g., 2.0 seconds).[16][17]
-
Post-Combustion Treatment: The combustion of fluorinated compounds produces acidic gases (in this case, hydrogen fluoride). These gases must be neutralized and removed from the exhaust stream by a downstream scrubber system (e.g., a caustic scrubber) to prevent acid rain and environmental damage.[17]
While other methods like chemical oxidation or biodegradation exist for treating general phenolic wastewater, they are not suitable for the concentrated, halogenated solid waste generated in a research setting.[18] Disposal must be handled by a licensed hazardous waste management company with a certified high-temperature incineration facility.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Small Spill (<50 mL/g):
-
Evacuate non-essential personnel. Ensure the area is well-ventilated.[13]
-
Wearing full PPE (gloves, goggles, lab coat), absorb the spill with an inert material like vermiculite, dry sand, or a chemical absorbent pad.[13] Do not use combustible materials like paper towels on large quantities of undiluted material.
-
Carefully collect the absorbed material and any contaminated debris into a designated, labeled hazardous waste container.[13][19]
-
Decontaminate the area with soap and water.
-
-
Large Spill (>50 mL/g):
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes at an emergency shower or sink.[4][13] Remove all contaminated clothing while flushing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12][20]
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 452-78-8 [chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound CAS#: 452-78-8 [amp.chemicalbook.com]
- 7. 4-Fluoro-3-methylphenol | C7H7FO | CID 2737394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 10. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. fishersci.com [fishersci.com]
- 13. ehs.berkeley.edu [ehs.berkeley.edu]
- 14. fishersci.com [fishersci.com]
- 15. uakron.edu [uakron.edu]
- 16. zerowasteeurope.eu [zerowasteeurope.eu]
- 17. zeeco.com [zeeco.com]
- 18. Three methods for Removal Phenolic Compounds from Wastewater-Zhengzhou Kerton Chemical Co., Ltd [kerton-industry.com]
- 19. nj.gov [nj.gov]
- 20. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-4-methylphenol
For the modern researcher, scientist, and drug development professional, mastery over the materials we handle is fundamental to both discovery and safety. 3-Fluoro-4-methylphenol, a key intermediate in pharmaceutical synthesis, is one such material that demands our full attention and respect.[1][2] While its specific hazard profile is defined, its structural similarity to phenol—a compound known for its high toxicity and rapid absorption through the skin—necessitates a conservative and rigorous approach to safety.[3][4]
This guide moves beyond a simple checklist. It provides a comprehensive operational plan, grounded in established safety protocols, to ensure you are protected at every stage of handling. We will explore not just what to wear, but why we wear it, empowering you to make informed decisions that safeguard your health and ensure the integrity of your work.
Hazard Assessment: Understanding the Risk Profile
This compound is a solid organic compound with a defined set of hazards.[5] A thorough understanding of these risks is the first step in building a robust safety protocol. The primary hazards, according to the Globally Harmonized System (GHS), are summarized below.
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning |
| Hazardous to the Aquatic Environment, Chronic | 3 | H412: Harmful to aquatic life with long lasting effects | Warning |
| Source: Sigma-Aldrich Safety Information[5] |
However, the structural analogy to phenol requires us to consider additional potential hazards. Phenol is highly corrosive, can cause severe skin burns, and, critically, can be absorbed rapidly through the skin, leading to systemic toxicity that can be fatal.[3][6] The anesthetic effect of phenol can prevent immediate pain, meaning severe chemical burns may occur without initial warning.[3][6] Therefore, all handling procedures for this compound must be designed to prevent any skin or eye contact.
Core Directive: Your Personal Protective Equipment (PPE) Arsenal
Selecting the correct PPE is not merely a procedural step; it is your primary defense against chemical exposure. The following recommendations are based on a comprehensive risk assessment for phenolic compounds.
Eye and Face Protection
Direct contact with this compound can cause serious eye irritation.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for All Operations: Chemical splash goggles that form a complete seal around the eyes.[7][8]
-
Required for Splash Hazards: When handling larger volumes (>50 mL) or during procedures with a high risk of splashing (e.g., transferring solutions), a face shield must be worn in addition to chemical splash goggles.[3][7]
Hand Protection
Preventing skin contact is paramount. Glove selection must account for the chemical's ability to penetrate glove materials.
-
Causality: Phenolic compounds are known to penetrate standard disposable gloves rapidly. Therefore, glove choice and usage protocols are critical.[4] Double-gloving is strongly recommended to provide an additional barrier and a clear indication of a breach if the outer glove is contaminated.[4]
-
Protocol: Always inspect gloves for tears or defects before use. Remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly after removal.[9] Contaminated gloves must be changed immediately.[7]
| Glove Material | Level of Protection | Recommended Use Case |
| Disposable Nitrile (Thicker Grade, e.g., 8-mil) | Splash Protection Only | For incidental contact with dilute solutions (<10%). Must be part of a double-gloving system.[6] |
| Neoprene | Good | Handling concentrated solutions or for procedures with higher splash potential. Often used as the outer glove.[6][9] |
| Butyl Rubber | Excellent | Recommended for prolonged handling or when making solutions from the concentrated stock.[4][6] |
| Laminate Film (e.g., Silver Shield™) | Excellent | Best choice for emergency response, such as cleaning up a significant spill.[4] |
| Source: Adapted from Tulane University & Yale EHS Phenol Guidelines[4][6] |
Body Protection
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat must be worn at all times.[3]
-
Chemical-Resistant Apron: For procedures involving significant quantities or a high risk of splashing, a neoprene or butyl rubber apron should be worn over the lab coat.[6]
-
Apparel: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[3][8] Shorts, skirts, and open-toed shoes are never permitted in the laboratory.[8]
Respiratory Protection
-
Primary Control: All handling of this compound, especially open containers or when heating, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[3][9]
-
Secondary Control: If a fume hood is not available or during a large spill cleanup, appropriate respiratory protection, such as a NIOSH-approved respirator with an organic vapor cartridge, is required.[10]
Operational Plan: A Step-by-Step Protocol for Safe Handling
A self-validating protocol ensures safety is built into every step of the workflow.
Pre-Handling Checklist
-
Designate Area: Clearly mark a designated area for handling this compound.[7]
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Locate Safety Equipment: Confirm immediate, unobstructed access to an emergency eyewash station and safety shower.[9]
-
Assemble PPE: Gather all necessary PPE as outlined above. Inspect for damage.
-
Review Procedures: Read the Safety Data Sheet (SDS) and your institution's specific Standard Operating Procedure (SOP) before beginning work.[4]
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for Safe Handling of this compound.
Post-Handling & PPE Doffing
The sequence of removing PPE is as critical as putting it on to prevent cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves first. If a chemical-resistant apron was used, remove it.
-
Face/Eye Protection: Remove the face shield (if used), followed by goggles.
-
Lab Coat: Remove the lab coat, turning it inside out as you do so.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[9]
Disposal Plan: Managing Contaminated Materials
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[11] The label must include the words "Hazardous Waste" and the full chemical name.[11]
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and any contaminated wipes, must be collected in a sealed, labeled plastic bag.[7] This bag should then be placed in a solid hazardous waste container.
-
Contaminated Clothing: It is strongly recommended to dispose of heavily contaminated clothing as hazardous waste to prevent exposure outside the lab.[7]
-
Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[12]
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[3][13] Never dispose of this chemical down the drain or in regular trash.[12]
By integrating this comprehensive safety and handling plan into your daily operations, you build a culture of safety that protects you, your colleagues, and your research.
References
- 1. This compound CAS#: 452-78-8 [amp.chemicalbook.com]
- 2. This compound|lookchem [lookchem.com]
- 3. monash.edu [monash.edu]
- 4. oehs.tulane.edu [oehs.tulane.edu]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. safety.rice.edu [safety.rice.edu]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
